molecular formula C43H78N6O13 B549284 Romurtide CAS No. 78113-36-7

Romurtide

Cat. No.: B549284
CAS No.: 78113-36-7
M. Wt: 887.1 g/mol
InChI Key: IKSJCVFYCIKDTB-GZZWOGMVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a synthetic muramyl dipeptide analog;  stimulates chemotactic mobility, phagocytic activity & superoxide production by neutrophils in mice;  used for the prophylaxis of leukocytopenia during radiation therapy;  structure given in first source

Properties

CAS No.

78113-36-7

Molecular Formula

C43H78N6O13

Molecular Weight

887.1 g/mol

IUPAC Name

(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid

InChI

InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-36(54)45-26-21-20-22-33(43(60)61)48-37(55)25-24-32(40(44)57)49-41(58)29(2)46-42(59)30(3)62-39(38(56)35(53)28-51)34(27-50)47-31(4)52/h27,29-30,32-35,38-39,51,53,56H,5-26,28H2,1-4H3,(H2,44,57)(H,45,54)(H,46,59)(H,47,52)(H,48,55)(H,49,58)(H,60,61)/t29-,30+,32+,33-,34-,35+,38+,39+/m0/s1

InChI Key

IKSJCVFYCIKDTB-GZZWOGMVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Appearance

Solid powder

Key on ui application

Romurtide is used as a hematopoietic agent for restoration of leukopenia in cancer patients treated with radiotherapy and chemotherapy (see also: hematopoiesis).

boiling_point

1198.5ºC at 760 mmHg

melting_point

N/A

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

source

Synthetic

Synonyms

MDP-Lys(L18);  Romurtide;  muroctasin;  romurutide;  Nalpha-(N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl)-Nepsilon-stearoyl-L-lysine;  N2-[N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-alpha-glutaminyl]-N6-(1-octadecanoyl)-L-lysine;  2-Acetamido-3-O-[(R)-1-[[(S)-1-[[(R)-1-carbamoyl-3-[[(S)-1-carboxy-5-stearamidopentyl]c

Origin of Product

United States

Foundational & Exploratory

Romurtide: A Technical Guide to its Molecular Structure and Core Functional Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romurtide (also known as Muroctasin or MDP-Lys(L18)) is a synthetic lipophilic analogue of Muramyl Dipeptide (MDP), the minimal immunologically active component of bacterial peptidoglycan.[1][2] As a potent immunomodulator, this compound has been utilized for its ability to stimulate the innate immune system, primarily in the treatment of leukopenia resulting from radiotherapy or cancer chemotherapy.[3][4] This technical guide provides an in-depth exploration of the molecular structure of this compound, its key physicochemical properties, and a detailed overview of the experimental methodologies used for its characterization. Furthermore, it elucidates the primary signaling pathway—the NOD2-NF-κB axis—through which this compound exerts its biological effects.

Molecular Structure and Physicochemical Properties

This compound is a glycopeptide derivative designed to enhance the immunostimulatory properties of the naturally occurring Muramyl Dipeptide. The core structure consists of N-acetylmuramic acid linked to a dipeptide of L-alanine and D-isoglutamine. The key modification in this compound is the attachment of a stearoyl fatty acid chain to the ε-amino group of an L-lysine residue, which is, in turn, linked to the D-isoglutamine.[5] This lipophilic moiety significantly influences the molecule's pharmacokinetic and pharmacodynamic properties.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

PropertyDataReference(s)
IUPAC Name N²-((4R)-4-((2S)-2-((2R)-2-(((3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanamido)propanamido)-5-amino-5-oxopentanoyl)-N⁶-stearoyl-L-lysine
Synonyms Muroctasin, Nopia, MDP-Lys(L18), DJ-7041
CAS Number 78113-36-7
Molecular Formula C₄₃H₇₈N₆O₁₃
Molecular Weight 887.12 g/mol
Exact Mass 886.5627 Da
Elemental Analysis C: 58.22%, H: 8.86%, N: 9.47%, O: 23.45%

Note: The data presented are computationally derived or aggregated from chemical databases and should be confirmed by experimental analysis for specific applications.

Experimental Protocols for Structural Elucidation and Analysis

The structural confirmation and purity analysis of complex synthetic molecules like this compound rely on a combination of chromatographic and spectroscopic techniques. While specific, detailed protocols from the original developers are proprietary, the following sections outline standardized methodologies applicable to the characterization of this compound and similar lipophilic peptides.

Synthesis of Lipophilic Muramyl Dipeptide Derivatives

The synthesis of this compound involves a multi-step process common for peptide and glycopeptide chemistry.

Logical Workflow for this compound Synthesis

G cluster_0 Step 1: Muramic Acid Preparation cluster_1 Step 2: Dipeptide-Lysine Synthesis cluster_2 Step 3: Lipidation cluster_3 Step 4: Final Coupling and Deprotection A N-Acetylglucosamine B Protected N-Acetylmuramic Acid A->B Introduction of lactic acid moiety G Final Protected this compound B->G C Protected Amino Acids (L-Ala, D-Glu, L-Lys) D Protected Tripeptide (Ala-isoGln-Lys) C->D Peptide coupling F Nε-Stearoyl-Lysine Moiety D->F Acylation of Lys ε-amino group E Stearoyl Chloride F->G Glycopeptide coupling H Purified this compound G->H Removal of protecting groups

Caption: Logical workflow for the multi-step synthesis of this compound.

Methodology:

  • Preparation of Protected N-Acetylmuramic Acid: Starting from N-acetylglucosamine, the lactic acid moiety is introduced to form N-acetylmuramic acid. The carbohydrate's hydroxyl and carboxyl groups are protected using standard protecting groups (e.g., benzyl, isopropylidene) to prevent side reactions in subsequent steps.

  • Synthesis of the Peptide Chain: The peptide backbone (L-Alanyl-D-isoglutaminyl-L-lysine) is assembled using solid-phase or solution-phase peptide synthesis. Amino acids are protected (e.g., with Boc or Fmoc for the α-amino group) and coupled sequentially using activating agents like DCC/HOBt or HATU.

  • Lipidation: The ε-amino group of the lysine residue is selectively deprotected and then acylated using stearoyl chloride or an activated stearic acid derivative to introduce the lipophilic tail.

  • Coupling and Deprotection: The protected N-acetylmuramic acid is coupled to the N-terminus of the acylated peptide. Finally, all protecting groups are removed, typically through acidolysis (e.g., with TFA) or hydrogenolysis, to yield the final this compound product.

  • Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

RP-HPLC is the standard method for determining the purity of this compound and for its purification.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically effective for separating the lipophilic product from more polar starting materials and side products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210-220 nm, where the peptide bonds absorb.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a water/acetonitrile mixture, filtered, and injected.

Mass Spectrometry (MS) for Molecular Weight and Structure Verification

Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation analysis.

Methodology:

  • Ionization: Electrospray Ionization (ESI) is commonly used for polar, non-volatile molecules like this compound.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured to confirm the molecular weight.

  • Tandem MS (MS/MS): To confirm the sequence and structure, the molecular ion is selected and fragmented via Collision-Induced Dissociation (CID). The resulting fragment ions (e.g., b- and y-ions from peptide backbone cleavage) are analyzed. For acylated peptides, characteristic neutral losses of the lipid chain may also be observed. The observed fragmentation pattern is then compared to the expected pattern for the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR provides the most detailed information for unambiguous structure determination by mapping the carbon-hydrogen framework.

Methodology:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • 1D NMR Spectra:

    • ¹H NMR: Provides information on the number and environment of protons. Chemical shifts, integration, and coupling constants are analyzed to identify different parts of the molecule (e.g., carbohydrate protons, amino acid α-protons, stearoyl chain methylenes).

    • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the amino acid side chains and the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the different structural components (e.g., linking the muramic acid to the alanine, the peptide residues to each other, and the lysine to the isoglutamine).

Mechanism of Action: The NOD2 Signaling Pathway

This compound's immunostimulatory activity is primarily mediated through its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is expressed in the cytoplasm of immune cells, such as macrophages and dendritic cells, and serves as a sensor for MDP.

NOD2 Signaling Pathway Activated by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 (inactive) This compound->NOD2 Binds to LRR domain NOD2_active NOD2 (active) Conformational Change NOD2->NOD2_active RIPK2 RIPK2 NOD2_active->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus NFkB_IkB NF-κB-IκB Complex (Cytoplasmic, inactive) NFkB_IkB->NFkB_p65_p50 Translocates to Nucleus Genes Pro-inflammatory Genes (Cytokines, Chemokines) Nucleus->Genes Upregulates Transcription Response Immune Response (e.g., Enhanced Phagocytosis, Neutrophil Proliferation) Genes->Response

Caption: this compound activates the NOD2 signaling cascade leading to an immune response.

Upon binding of this compound to the leucine-rich repeat (LRR) domain of NOD2, the receptor undergoes a conformational change and oligomerizes. This activation leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). The NOD2/RIPK2 complex then activates the TAK1 complex, which in turn phosphorylates and activates the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. The degradation of IκB releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, where it binds to promoter regions of target genes and initiates the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides. This cascade ultimately enhances the host's innate immune response.

Experimental Protocol: NOD2 Activation Reporter Assay

A common method to quantify the activation of the NOD2 pathway is to use a reporter cell line, such as HEK-Blue™ hNOD2 cells. These cells are engineered to stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

Methodology:

  • Cell Seeding: HEK-Blue™ hNOD2 cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubated overnight.

  • Stimulation: Prepare serial dilutions of this compound (e.g., from 0.01 ng/mL to 1000 ng/mL) in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a negative control (medium only) and a positive control (a known MDP standard).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Transfer a small aliquot (e.g., 20 µL) of the cell supernatant from each well to a new 96-well plate.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to each well.

    • Incubate at 37°C for 1-3 hours.

  • Quantification: Measure the absorbance at 620-650 nm using a microplate reader. The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

  • Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

This compound represents a well-characterized synthetic immunomodulator whose structure is rationally designed based on the bacterial motif, Muramyl Dipeptide. Its lipophilic nature, conferred by the Nε-stearoyl-L-lysine addition, is a key structural feature influencing its biological activity. The definitive elucidation of its structure and its purity is achieved through a combination of advanced chromatographic and spectroscopic methods, including HPLC, mass spectrometry, and NMR. Functionally, this compound's mechanism is centered on its specific recognition by the intracellular receptor NOD2, triggering the NF-κB signaling pathway and culminating in a potent innate immune response. The experimental protocols detailed herein provide a foundational framework for the synthesis, analysis, and functional evaluation of this compound and related glycopeptides in a research and development setting.

References

Romurtide: A Synthetic Muramyl Dipeptide Analog as a Potent Immunostimulant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Romurtide, a synthetic analog of muramyl dipeptide (MDP), represents a significant advancement in the field of immunology and drug development. As a potent activator of the innate immune system, this compound has demonstrated considerable efficacy in stimulating hematopoiesis and enhancing host defense mechanisms. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of immunomodulatory agents.

Introduction

Muramyl dipeptide is the smallest immunologically active component of peptidoglycan, a major constituent of bacterial cell walls. Its synthetic analog, this compound, has been developed to harness the immunostimulatory properties of MDP while potentially offering an improved safety and efficacy profile. This compound has been investigated primarily for its ability to restore white blood cell and platelet counts in patients undergoing chemotherapy and to enhance non-specific resistance to microbial infections.[1] This document will delve into the core scientific principles underlying this compound's function and provide practical information for its scientific evaluation.

Mechanism of Action: NOD2 Signaling Pathway

This compound exerts its immunomodulatory effects by acting as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor.[2][3] The binding of this compound to the leucine-rich repeat (LRR) domain of NOD2 initiates a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD interactions.[4][5] This interaction is a critical step in the downstream signaling cascade.

The formation of the NOD2-RIPK2 complex triggers the polyubiquitination of RIPK2, which then serves as a scaffold to recruit the TAK1 (transforming growth factor-β-activated kinase 1) complex and the IKK (IκB kinase) complex. TAK1, in turn, phosphorylates and activates the IKK complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The degradation of IκB allows for the nuclear translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, chemokines, and hematopoietic growth factors. These include, but are not limited to, Interleukin-6 (IL-6), Granulocyte-Colony Stimulating Factor (G-CSF), Macrophage-Colony Stimulating Factor (M-CSF), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This cascade of events ultimately results in the stimulation of hematopoiesis and the enhancement of the innate immune response.

Romurtide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex Recruits IKK_complex IKK Complex RIPK2->IKK_complex Recruits TAK1_complex->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates (Degradation) NFκB NF-κB IκB->NFκB NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocation Gene_Expression Gene Expression (Cytokines, CSFs) NFκB_nucleus->Gene_Expression Induces Transcription

This compound-induced NOD2 signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical and clinical settings. The following tables summarize key findings on its effects on hematopoiesis.

Table 1: Effect of this compound on Leukocyte and Platelet Counts in Gastrointestinal Cancer Patients

Treatment GroupParameterMean Change Ratio ± SDp-value
All Patients (n=55)
This compound (n=30)Platelets1.22 ± 0.75< 0.005
No this compound (n=25)Platelets0.67 ± 0.45
Carboplatin-Treated Patients (n=27)
This compound (n=13)Leukocytes1.10 ± 0.52< 0.05
Platelets1.23 ± 0.59< 0.05
No this compound (n=14)Leukocytes0.74 ± 0.27
Platelets0.74 ± 0.42

Table 2: Dose-Dependent Effects of Oral vs. Subcutaneous this compound in Mice

Administration RouteDose (mg/mouse)Effect
Subcutaneous (s.c.)0.1Stimulation of nonspecific resistance to infection
Oral3Comparable potency to 0.1 mg s.c. for infection resistance
Subcutaneous (s.c.)0.1Stimulation of hematopoiesis
Oral10Comparable potency to 0.1 mg s.c. for hematopoiesis

Table 3: Cytokine and Colony-Stimulating Factor Induction by this compound in Nonhuman Primates with Myelosuppression

Cytokine/CSFObservation
Interleukin-6 (IL-6)Significantly elevated serum levels
Stem Cell Factor (SCF)Significantly elevated serum levels
Erythropoietin (EPO)Significantly elevated serum levels
Granulocyte-CSF (G-CSF)Enhanced production by mononuclear cells
Macrophage-CSF (M-CSF)Enhanced production by mononuclear cells
Granulocyte-Macrophage CSF (GM-CSF)Enhanced production by mononuclear cells

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Murine Model of Chemotherapy-Induced Neutropenia

This protocol describes the induction of neutropenia in mice using cyclophosphamide, a common method to evaluate the efficacy of immunostimulatory agents like this compound.

Materials:

  • Cyclophosphamide (CPM)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 8-12 week old mice (e.g., C57BL/6 or ICR strain)

  • Syringes and needles for intraperitoneal injection

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • Hematology analyzer or hemocytometer for blood cell counting

Procedure:

  • Prepare a sterile solution of cyclophosphamide in PBS. A common dosing regimen is a total dose of 250 mg/kg.

  • Administer the first intraperitoneal (i.p.) injection of CPM at a dose of 150 mg/kg on day 0.

  • On day 3, administer a second i.p. injection of CPM at a dose of 100 mg/kg.

  • Monitor the absolute neutrophil count (ANC) daily from day 3 to day 7 to confirm the induction of neutropenia. Profound neutropenia (ANC < 500 cells/μL) is typically observed around day 4-6.

  • This compound or vehicle control can be administered (e.g., subcutaneously or orally) starting on day 1 or as per the specific experimental design to evaluate its effect on neutrophil recovery.

  • Collect blood samples at predetermined time points to monitor ANC and other hematological parameters.

Neutropenia_Model_Workflow Day0 Day 0: Administer CPM (150 mg/kg, i.p.) Day1 Day 1: Initiate this compound/Vehicle Treatment Day0->Day1 Day3 Day 3: Administer CPM (100 mg/kg, i.p.) Day1->Day3 Blood_Collection Blood Collection (Multiple Time Points) Day1->Blood_Collection Day4_6 Days 4-6: Monitor for Profound Neutropenia Day3->Day4_6 Day7_onward Days 7+: Continue Monitoring Neutrophil Recovery Day4_6->Day7_onward Day4_6->Blood_Collection Day7_onward->Blood_Collection

Workflow for in vivo neutropenia model.
In Vitro Cytokine Production Assay with Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the stimulation of human PBMCs with this compound to measure the production of various cytokines.

Materials:

  • Ficoll-Paque or similar density gradient medium

  • RosetteSep™ Human Mononuclear Cell Enrichment Cocktail (optional, for negative selection)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • This compound

  • Lipopolysaccharide (LPS) (as a positive control)

  • 96-well cell culture plates

  • ELISA kits for specific cytokines (e.g., IL-6, G-CSF, GM-CSF)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue).

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (medium only) and a positive control (e.g., LPS at 1 µg/mL).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • After incubation, centrifuge the plate and collect the cell-free supernatants.

  • Measure the concentration of desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Cytokine_Assay_Workflow Isolate_PBMCs Isolate PBMCs from Whole Blood Seed_Cells Seed PBMCs in 96-well Plate (1 x 10^6 cells/mL) Isolate_PBMCs->Seed_Cells Stimulate Add this compound (various concentrations) and Controls (Vehicle, LPS) Seed_Cells->Stimulate Incubate Incubate for 24-48 hours (37°C, 5% CO2) Stimulate->Incubate Collect_Supernatant Collect Cell-free Supernatants Incubate->Collect_Supernatant ELISA Measure Cytokine Levels via ELISA Collect_Supernatant->ELISA

Workflow for in vitro cytokine production assay.
Granulocyte-Macrophage Colony-Forming Unit (CFU-GM) Assay

This assay is used to quantify the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells into granulocyte and macrophage colonies.

Materials:

  • Bone marrow cells isolated from mice or human donors

  • MethoCult™ medium or similar methylcellulose-based medium containing appropriate cytokines (e.g., IL-3, IL-6, SCF)

  • This compound

  • 35 mm culture dishes

  • Inverted microscope

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a single-cell suspension of bone marrow cells.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Prepare a working solution of this compound at various concentrations.

  • In a sterile tube, mix the bone marrow cells (e.g., 1 x 10⁵ cells) with the MethoCult™ medium and the desired concentration of this compound or vehicle control.

  • Dispense the mixture into 35 mm culture dishes, ensuring an even distribution.

  • Incubate the dishes in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.

  • After the incubation period, count the number of CFU-GM colonies (defined as aggregates of >40 cells) under an inverted microscope.

  • Calculate the number of CFU-GM per 10⁵ bone marrow cells for each treatment condition.

Conclusion

This compound is a promising synthetic muramyl dipeptide analog with well-defined immunostimulatory properties mediated through the NOD2 signaling pathway. The quantitative data from preclinical and clinical studies consistently demonstrate its ability to enhance hematopoiesis, particularly by increasing leukocyte and platelet counts. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel immunomodulators. Further research into the nuanced downstream effects of this compound signaling and its long-term clinical efficacy will be crucial for realizing its full therapeutic potential in various clinical settings, including oncology and infectious diseases.

References

foundational research on romurtide and NOD2 receptor binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Foundational Research on Romurtide and NOD2 Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning this compound and its interaction with the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor. It delves into the molecular mechanism of action, binding affinities, structure-activity relationships, and the key experimental protocols used to elucidate these interactions.

Introduction: this compound and the NOD2 Receptor

This compound, also known as Muroctasin or MDP-Lys (L-Ala-D-isoGln-L-Lys)-stearoyl, is a synthetic immunomodulator and an analog of muramyl dipeptide (MDP).[1][2] MDP is the minimal bioactive peptidoglycan motif found in the cell walls of nearly all bacteria.[3] this compound leverages this structure to stimulate the innate immune system, and it is clinically used for the treatment of leukopenia that can occur during radiotherapy.[2][4]

The primary molecular target of this compound and other MDP analogs is the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor (PRR). NOD2 is crucial for detecting bacterial fragments within the cytoplasm of immune cells, such as macrophages and dendritic cells, as well as intestinal epithelial cells. Genetic mutations in the NOD2 gene are strongly associated with an increased risk for inflammatory conditions, most notably Crohn's disease, highlighting its critical role in maintaining immune homeostasis.

Molecular Mechanism of NOD2 Activation by this compound

As an MDP analog, this compound mimics the presence of a bacterial component, triggering a specific innate immune response. The activation process follows a well-defined signaling cascade:

  • Ligand Recognition : this compound enters the cell and is recognized by the C-terminal leucine-rich repeat (LRR) domain of NOD2, which is the receptor's primary ligand-binding region.

  • Conformational Change and Oligomerization : Upon binding, NOD2 undergoes a conformational change. This is enhanced by the binding of ATP to the central nucleotide-binding domain (NBD) and leads to the self-oligomerization of NOD2 molecules.

  • Signalosome Formation : The activated NOD2 oligomer recruits the serine/threonine kinase RIP2 (also known as RICK) through homophilic interactions between their respective caspase recruitment domains (CARDs).

  • Downstream Signaling : RIP2, once activated, mediates the ubiquitination of NEMO (IKKγ), which in turn activates the IKK complex. This leads to the activation of two major downstream pathways:

    • NF-κB Pathway : The canonical pathway for activating the transcription factor NF-κB (nuclear factor-kappa B).

    • MAPK Pathway : The activation of mitogen-activated protein kinases (MAPKs).

  • Cytokine Production : NF-κB translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes. This results in the production and secretion of cytokines, chemokines, and hematopoietic growth factors, which orchestrate the resulting immune response, including the enhancement of macrophage activity and the proliferation of white blood cells.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Romurtide_ext This compound Romurtide_int This compound Romurtide_ext->Romurtide_int Cellular Uptake NOD2_inactive Inactive NOD2 Romurtide_int->NOD2_inactive Binds to LRR Domain NOD2_active Active NOD2 (Oligomerized) NOD2_inactive->NOD2_active Conformational Change RIP2 RIP2 (RICK) NOD2_active->RIP2 Recruits IKK_Complex IKK Complex RIP2->IKK_Complex Activates NFkB_complex p50/p65-IκBα IKK_Complex->NFkB_complex Phosphorylates IκBα NFkB_active p50/p65 NFkB_complex->NFkB_active IκBα Degradation NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Transcription

Caption: this compound-induced NOD2 signaling pathway.

Quantitative Analysis of this compound-NOD2 Binding

The affinity between MDP analogs and the NOD2 receptor has been quantified using various biophysical and cell-based assays. Surface Plasmon Resonance (SPR) has been instrumental in determining the direct binding kinetics.

CompoundNOD2 ConstructAssay MethodBinding Affinity (K D ) / Efficacy (EC 50 )Reference
Muramyl Dipeptide (MDP)LRR Domain of Nod2Surface Plasmon Resonance (SPR)K D = 212 ± 24 nM
Muramyl Dipeptide (MDP)Full-length Nod2Surface Plasmon Resonance (SPR)K D = 51 ± 18 nM
Desmuramylpeptide Analog (1)Full-length NOD2HEK-Blue™ Reporter AssayEC 50 = 77.0 nM
Butyrylated Desmuramylpeptide (3)Full-length NOD2HEK-Blue™ Reporter AssayEC 50 = 4.6 nM
L-threonine MDP Analog (32)Full-length NOD2HEK-Blue™ Reporter AssayEC 50 = 12.5 µM
Stearoyl-threonine MDP Analog (81)Full-length NOD2HEK-Blue™ Reporter AssayEC 50 = 1.45 µM

Table 1: Quantitative data on the binding and activation of the NOD2 receptor by MDP and its analogs. K D (dissociation constant) measures binding affinity, while EC 50 (half-maximal effective concentration) measures the potency of receptor activation in a cellular context.

The data indicate a high-affinity interaction between MDP and the NOD2 receptor, with K D values in the nanomolar range. Structure-activity relationship (SAR) studies show that modifications to the core MDP structure can significantly alter the potency of NOD2 activation. For instance, the addition of a stearoyl group to an l-threonine-based analog increased its potency by nearly 10-fold, demonstrating the impact of lipophilicity on activity. Similarly, a butyrylated desmuramylpeptide showed a 17-fold enhancement in potency compared to its parent compound.

Key Experimental Protocols

The foundational research on this compound and NOD2 binding relies on several key experimental methodologies to assess binding affinity and functional activation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the dissociation constant (K D ) of the interaction between NOD2 protein and an MDP analog.

Methodology Summary:

  • Chip Preparation: An MDP analog, synthetically modified with an amine group, is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry (EDC/NHS activation). A reference channel is prepared by deactivating the surface with ethanolamine to subtract non-specific binding.

  • Protein Preparation: Recombinant full-length or LRR domain of NOD2 is expressed (e.g., in insect cells) and purified.

  • Binding Analysis: The purified NOD2 protein, at various concentrations, is flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound protein, is measured in real-time and recorded as a sensorgram.

  • Data Analysis: The association and dissociation rates are recorded. The equilibrium response at each protein concentration is plotted, and the resulting curve is fitted to a steady-state affinity model to calculate the K D value. It has been noted that the binding is pH-dependent, with maximal binding observed between pH 5.0 and 6.5, suggesting the interaction may occur in an acidic cellular compartment.

HEK-Blue™ NOD2 Reporter Assay for Functional Activity

This cell-based assay quantifies the activation of the NOD2 signaling pathway.

Objective: To measure the dose-dependent activation of the NF-κB pathway by this compound or other NOD2 agonists and determine the EC 50 value.

Methodology Summary:

  • Cell Line: The assay utilizes HEK-Blue™ NOD2 cells, a human embryonic kidney (HEK293) cell line engineered to stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of a promoter containing NF-κB binding sites.

  • Cell Culture and Stimulation: HEK-Blue™ NOD2 cells are plated in 96-well plates. They are then stimulated with serial dilutions of the test compound (e.g., this compound) for a set period, typically 18-24 hours.

  • Detection: After incubation, a sample of the cell culture supernatant is transferred to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™). The SEAP enzyme hydrolyzes the substrate in the reagent, leading to a color change.

  • Quantification: The absorbance is read using a spectrophotometer (e.g., at 620 nm). The intensity of the color is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

  • Data Analysis: The results are normalized to a vehicle control. A dose-response curve is generated by plotting the NF-κB activation against the logarithm of the compound concentration, and the EC 50 value is calculated using non-linear regression.

HEK_Blue_Workflow Start Start Plate_Cells Plate HEK-Blue™ NOD2 Cells Start->Plate_Cells Add_Compound Add Serial Dilutions of this compound Plate_Cells->Add_Compound Incubate Incubate for 18-24 hours Add_Compound->Incubate Transfer_Supernatant Transfer Supernatant to a New Plate Incubate->Transfer_Supernatant Add_Reagent Add SEAP Detection Reagent Transfer_Supernatant->Add_Reagent Incubate_Color Incubate for 1-3 hours (Color Development) Add_Reagent->Incubate_Color Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate_Color->Measure_Absorbance Analyze_Data Plot Dose-Response Curve & Calculate EC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the HEK-Blue™ NOD2 reporter assay.

Structure-Activity Relationship (SAR) of this compound

This compound's structure is a prime example of SAR-driven drug design. The core MDP structure is essential for NOD2 recognition, but modifications are made to enhance its therapeutic properties, such as improving pharmacokinetic profiles and modulating activity.

SAR_Diagram cluster_modifications Structural Modifications for this compound MDP_Core Core MDP Structure (N-acetylmuramic acid + L-Ala-D-isoGln) Essential_Recognition Essential for NOD2 Recognition MDP_Core->Essential_Recognition Add_Lysine Addition of L-Lysine MDP_Core->Add_Lysine Add_Stearoyl Addition of Stearoyl Group (Lipophilic Tail) Add_Lysine->Add_Stearoyl Improved_PK Improved Pharmacokinetics (e.g., Stability, Distribution) Add_Stearoyl->Improved_PK Leads to Modulated_Activity Modulated Potency and Adjuvanticity Add_Stearoyl->Modulated_Activity Leads to This compound This compound (Final Structure) Add_Stearoyl->this compound

Caption: Logical relationship of this compound's structure to its activity.

The key modifications in this compound compared to the minimal MDP structure are:

  • Addition of L-Lysine: This extends the dipeptide chain, mimicking the structure of peptidoglycan from certain bacteria and potentially altering binding or downstream signaling.

  • Addition of a Stearoyl Group: This long-chain fatty acid makes the molecule significantly more lipophilic. This modification is crucial and is thought to enhance membrane interactions, potentially affecting cellular uptake and the compound's pharmacokinetic profile. As seen in Table 1, such lipophilic additions can dramatically increase the potency of NOD2 activation.

Conclusion

This compound is a rationally designed immunomodulator that functions as a potent agonist of the intracellular NOD2 receptor. Foundational research has established that it mimics the bacterial cell wall component MDP, binding with high affinity to the LRR domain of NOD2. This interaction initiates a well-defined signaling cascade through RIP2, leading to NF-κB and MAPK activation and subsequent production of immunomodulatory cytokines. Quantitative binding and functional assays have been crucial in defining its potency and in guiding the structure-activity relationship studies that led to its development. The detailed understanding of this compound's mechanism of action provides a solid basis for its clinical application in treating neutropenia and for the future development of novel NOD2-targeting therapeutics.

References

Romurtide's Effect on Cytokine and Chemokine Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analogue of muramyl dipeptide (MDP), is an immunomodulator known to enhance the body's immune response.[1] As a derivative of a component of bacterial cell walls, this compound is recognized by the innate immune system, triggering a cascade of signaling events that culminate in the production of a wide array of cytokines and chemokines.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine and chemokine production, intended for researchers, scientists, and professionals involved in drug development. The guide details the underlying signaling pathways, presents available data on cytokine induction, and provides detailed experimental protocols for studying these effects.

Mechanism of Action: The NOD2 Signaling Pathway

This compound exerts its immunomodulatory effects primarily through the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1] NOD2 is an intracellular pattern recognition receptor (PRR) that detects MDP and its analogues. The binding of this compound to NOD2 initiates a downstream signaling cascade, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a pivotal regulator of immune and inflammatory genes.

The key steps in the NOD2 signaling pathway are as follows:

  • Ligand Recognition: this compound enters the cell and is recognized by the leucine-rich repeat (LRR) domain of the cytosolic NOD2 receptor.

  • Conformational Change and Oligomerization: Upon binding, NOD2 undergoes a conformational change, leading to its oligomerization.

  • Recruitment of RIPK2: The caspase recruitment domain (CARD) of NOD2 recruits the serine/threonine kinase RIPK2 (also known as RICK).

  • Activation of TAK1: RIPK2 mediates the recruitment and activation of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1).

  • Activation of IKK Complex and MAPK Pathway: TAK1, in turn, activates the IκB kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathway.

  • NF-κB Translocation: The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows NF-κB to translocate to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines, chemokines, and other immune mediators.

NOD2_Signaling_Pathway This compound This compound NOD2 NOD2 This compound->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Cytokines & Chemokines Nucleus->Cytokines induces transcription of

NOD2 Signaling Pathway for Cytokine Production.

Data Presentation: this compound-Induced Cytokine and Chemokine Production

While extensive quantitative data for this compound is limited in publicly available literature, studies on this compound and other closely related muramyl dipeptide (MDP) analogs have demonstrated the induction of a broad range of cytokines and chemokines. The following tables summarize the available qualitative and semi-quantitative data.

Note to the Reader: The quantitative data presented below is sparse and often derived from studies on MDP analogs other than this compound. This information should be interpreted with caution as the magnitude of cytokine induction can vary between different analogs and experimental conditions.

Table 1: Cytokines Induced by this compound and Other MDP Analogs

CytokineCell Type/SystemSpeciesEffectReference(s)
Interleukin-1β (IL-1β) Peripheral Blood Mononuclear Cells (PBMCs)HumanEnhanced production
Interleukin-6 (IL-6) Macrophages, PBMCs, Whole BloodHumanSignificant augmentation, Dose-dependent increase
Serum, Mononuclear CellsMonkeySignificantly elevated levels
Tumor Necrosis Factor-α (TNF-α) Whole BloodHumanEnhanced production
SerumMouseDose-dependent increase (10-1000 µ g/mouse , i.v.), peak at 3h, sustained for 48h
Interleukin-8 (IL-8) Whole BloodHumanEnhanced production
Granulocyte-Colony Stimulating Factor (G-CSF) Mononuclear CellsMonkeyEnhanced production
Macrophage-Colony Stimulating Factor (M-CSF) Mononuclear CellsMonkeyEnhanced production
Granulocyte-Macrophage Colony Stimulating Factor (GM-CSF) Mononuclear CellsMonkeyEnhanced production
Stem Cell Factor (SCF) SerumMonkeySignificantly elevated levels
Erythropoietin (EPO) SerumMonkeySignificantly elevated levels
Interleukin-1 Receptor Antagonist (IL-1Ra) Whole BloodHumanEnhanced production

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on cytokine and chemokine production.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the production of cytokines by human PBMCs in response to this compound stimulation.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (sterile, for in vitro use)

  • 96-well flat-bottom culture plates

  • Centrifuge

  • CO₂ incubator

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin) at a concentration of 1 x 10⁶ cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well flat-bottom culture plate.

  • Stimulation: Prepare a stock solution of this compound and dilute it to various concentrations in complete RPMI 1640 medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. For a negative control, add 100 µL of medium without this compound.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a designated time course (e.g., 6, 12, 24, 48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until cytokine analysis.

Human Whole Blood Assay for Cytokine Response

Objective: To measure cytokine production in a more physiologically relevant whole blood environment.

Materials:

  • Heparinized whole blood from healthy donors

  • This compound (sterile, for in vitro use)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Centrifuge

  • CO₂ incubator

Methodology:

  • Blood Collection: Draw whole blood from consenting healthy donors into heparin-coated collection tubes.

  • Plating: Within 2-3 hours of collection, gently mix the blood and add 86 µL to each well of a 96-well flat-bottom culture plate.

  • Stimulation: Prepare a 25x concentrated solution of this compound in sterile PBS. After a 1-hour pre-incubation of the blood at 37°C, add 4 µL of the this compound solution to each well to achieve the final desired concentration (e.g., 0.4 µg/mL). For unstimulated controls, add 4 µL of PBS.

  • Incubation: Shake the plate at 600-700 rpm for 2 minutes and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Plasma Collection: After incubation, add 100 µL of cold PBS to each well, shake at 600-700 rpm for 2 minutes, and centrifuge the plate at 400 x g for 5 minutes. Transfer 100 µL of the plasma supernatant to a new 96-well plate for storage at -20°C or -80°C until analysis.

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of specific cytokines in the collected cell culture supernatants or plasma.

Materials:

  • Commercial ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine overnight at 4°C.

  • Washing and Blocking: Wash the plate with Wash Buffer and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add the collected supernatants/plasma and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the Stop Solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Experimental_Workflow start Start isolate_cells Isolate PBMCs or Collect Whole Blood start->isolate_cells culture_cells Culture Cells in 96-well Plate isolate_cells->culture_cells stimulate Stimulate with this compound (Dose-Response / Time-Course) culture_cells->stimulate incubate Incubate at 37°C, 5% CO2 stimulate->incubate collect Collect Supernatant or Plasma incubate->collect elisa Quantify Cytokines (ELISA) collect->elisa analyze Data Analysis elisa->analyze end End analyze->end

Experimental Workflow for Cytokine Induction Assay.

Conclusion

This compound is a potent immunomodulator that stimulates the production of a wide range of cytokines and chemokines through the activation of the NOD2 signaling pathway. This activity underlies its therapeutic potential in various clinical settings, including the treatment of neutropenia. While the qualitative effects on cytokine production are well-documented, further research is needed to provide more detailed quantitative, dose-response, and time-course data for this compound's effects on a broader panel of cytokines and chemokines. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be crucial for a more complete understanding of this compound's immunomodulatory properties and for the development of novel therapeutic strategies.

References

Initial Studies on Romurtide for the Treatment of Neutropenia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analogue of muramyl dipeptide (MDP), is an immunomodulatory agent that has demonstrated significant potential in the management of neutropenia, a condition characterized by a deficiency of neutrophils that heightens the risk of infection. This is particularly relevant for patients undergoing chemotherapy or radiotherapy, where myelosuppression is a common and serious complication.[1][2] This technical guide provides a comprehensive overview of the initial studies on this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound exerts its effects by mimicking components of bacterial cell walls, thereby stimulating the innate immune system.[1] The core of its mechanism lies in its interaction with the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor, which is primarily located within immune cells such as macrophages and dendritic cells.[1]

The binding of this compound to NOD2 initiates a downstream signaling cascade that culminates in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This transcription factor plays a pivotal role in the expression of a variety of genes involved in the immune response. The activation of NF-κB leads to the production and release of several key cytokines and chemokines, including:

  • Interleukin-1 (IL-1)

  • Interleukin-6 (IL-6)

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF)

  • Granulocyte colony-stimulating factor (G-CSF)

  • Macrophage colony-stimulating factor (M-CSF)

  • Stem cell factor (SCF)

This cytokine surge stimulates the proliferation and maturation of hematopoietic progenitor cells in the bone marrow, leading to an increase in the production and release of neutrophils into the bloodstream, thereby counteracting neutropenia.

This compound Signaling Pathway This compound This compound NOD2 NOD2 Receptor (intracellular) This compound->NOD2 Binds to NFkB NF-κB Activation NOD2->NFkB Activates Cytokines Cytokine & Chemokine Production (IL-1, IL-6, GM-CSF, G-CSF, M-CSF, SCF) NFkB->Cytokines Induces Proliferation Neutrophil Proliferation & Activation Cytokines->Proliferation Stimulates

Figure 1: this compound's mechanism of action signaling cascade.

Preclinical Studies

Initial preclinical investigations in animal models were crucial in establishing the safety and efficacy profile of this compound.

Murine Models

In mice, orally administered this compound demonstrated an enhancement of nonspecific resistance to microbial infections and stimulation of hematopoiesis, with effects comparable to subcutaneous injections, though at higher doses. Specifically, oral doses of 3 mg and 10 mg per mouse were required to achieve similar efficacy in stimulating infection resistance and hematopoiesis, respectively, as a 0.1 mg subcutaneous dose. These studies observed a sequential response, beginning with leukocytosis, followed by elevated serum colony-stimulating activity and an increase in granulocyte-macrophage colony-forming units (CFU-GM) in the femoral bone marrow.

Nonhuman Primate Models

Studies in monkeys with carboplatin-induced myelosuppression showed that this compound administration led to an increased number of megakaryocytes and a shift towards higher ploidy classes, indicating promotion of both proliferation and maturation of these platelet precursors. A significant elevation in serum levels of IL-6, SCF, and erythropoietin was observed prior to the megakaryocyte response. Furthermore, this compound enhanced the production of G-CSF, M-CSF, and GM-CSF by monkey mononuclear cells.

Clinical Studies

Clinical trials have further substantiated the efficacy of this compound in treating neutropenia in human subjects, particularly in the oncology setting.

Dose-Escalation and Efficacy Trials

In clinical studies involving cancer patients undergoing chemotherapy or radiotherapy, this compound was administered subcutaneously for 6 days, starting the day after chemotherapy. The dosages tested ranged from 50 μg to 400 μg per day. A dose-dependent effect was noted, with higher doses demonstrating greater efficacy in restoring leukocyte counts, primarily neutrophils. Doses of 100 μg and 200 μg were also found to increase neutrophil counts in the bone marrow.

The clinical data indicated that a daily dose of 200 μg for 6 days was an optimal regimen, as the 400 μg dose was associated with a higher incidence of side effects, including fever, pain and redness at the injection site, and headache. The therapeutic effect, an increase in neutrophil counts, is typically observed within 24 to 48 hours of administration.

Summary of Clinical Trial Data
ParameterFindingReference
Patient Population Cancer patients with chemotherapy- or radiotherapy-induced leukopenia
Dosage Range Tested 50, 100, 200, and 400 μ g/day
Route of Administration Subcutaneous injection
Treatment Duration 6 days
Optimal Dosage 200 μ g/day
Primary Efficacy Rapid restoration of leukocyte counts, mainly neutrophils
Bone Marrow Effects Increased neutrophil counts at 100 and 200 μg doses
Onset of Action 24 to 48 hours
Adverse Effects (at 400 μg) Fever, pain and redness at injection site, headache

Experimental Protocols

In Vitro Cytokine Production Assay

To assess the ability of this compound to induce cytokine production, mononuclear cells can be isolated and cultured in the presence of the compound.

Experimental Workflow - In Vitro Cytokine Production Start Isolate Mononuclear Cells (e.g., from primate blood) Culture Culture cells with varying concentrations of this compound Start->Culture Incubate Incubate for a defined period (e.g., 24-48h) Culture->Incubate Collect Collect cell supernatant Incubate->Collect Analyze Analyze cytokine levels (e.g., using ELISA for G-CSF, M-CSF, GM-CSF) Collect->Analyze

Figure 2: Workflow for assessing in vitro cytokine production.

Methodology:

  • Cell Isolation: Mononuclear cells are isolated from whole blood (e.g., from nonhuman primates) using density gradient centrifugation.

  • Cell Culture: The isolated cells are seeded in culture plates at a specific density.

  • Treatment: this compound is added to the cell cultures at various concentrations. A control group without this compound is also included.

  • Incubation: The cultures are incubated for a predetermined period to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Analysis: The concentrations of various cytokines (e.g., G-CSF, M-CSF, GM-CSF) in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

Myelosuppression and Treatment in Nonhuman Primates

This protocol outlines the in vivo evaluation of this compound's effect on hematopoiesis in a myelosuppressed nonhuman primate model.

Methodology:

  • Induction of Myelosuppression: A myelosuppressive agent, such as carboplatin, is administered to the animals to induce a state of low blood cell counts.

  • Treatment Administration: this compound is administered to the treated group, while a control group receives a placebo.

  • Blood and Bone Marrow Sampling: Blood and bone marrow samples are collected at regular intervals before and after treatment.

  • Hematological Analysis: Complete blood counts are performed to determine the number of various blood cells, including neutrophils and platelets.

  • Megakaryocyte Analysis: Bone marrow smears are prepared and stained to analyze the number and ploidy of megakaryocytes.

  • Cytokine Level Measurement: Serum samples are analyzed for the levels of relevant cytokines (e.g., IL-6, SCF) using ELISAs.

Conclusion

Initial studies on this compound have established it as a promising therapeutic agent for the management of neutropenia. Its well-defined mechanism of action, centered on the NOD2-NF-κB signaling pathway, leads to the production of key hematopoietic cytokines, resulting in the restoration of neutrophil counts. Preclinical and clinical data have demonstrated its efficacy and identified an optimal dosing regimen. Further research and clinical trials are warranted to fully elucidate the therapeutic potential and safety profile of this compound for its broader application in clinical practice.

References

Romurtide's Impact on Neutrophil Proliferation and Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Romurtide, a synthetic N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP) derivative, is an immunomodulatory agent that has demonstrated significant effects on the proliferation and activation of neutrophils. By targeting the intracellular pattern recognition receptor NOD2, this compound initiates a signaling cascade that culminates in the production of key hematopoietic cytokines, leading to an increase in neutrophil counts and enhancement of their effector functions. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's influence on neutrophils, aimed at researchers and professionals in the field of drug development and immunology.

Introduction

Neutrophils are the most abundant type of white blood cells and constitute the first line of defense of the innate immune system against invading pathogens. Their functions include phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs). Conditions such as chemotherapy-induced neutropenia can lead to a dangerously low level of neutrophils, increasing the risk of life-threatening infections. This compound has emerged as a therapeutic agent to counteract such conditions by stimulating granulopoiesis, the process of neutrophil production.[1] This document will explore the core mechanisms by which this compound exerts its effects on neutrophil proliferation and activation.

Mechanism of Action: The NOD2 Signaling Pathway

This compound's mechanism of action is centered on its ability to act as a ligand for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular receptor primarily expressed in immune cells like macrophages, dendritic cells, and neutrophils.[2][3]

Upon binding to NOD2, this compound triggers a conformational change in the receptor, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (Receptor-Interacting Protein 2) via CARD-CARD homophilic interactions.[4][5] This interaction is a critical step for downstream signaling. The activation of RIP2 initiates two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Activation of these pathways leads to the translocation of transcription factors into the nucleus, inducing the expression of a wide array of pro-inflammatory and immunomodulatory genes. A key outcome of this transcriptional activation is the production and secretion of various cytokines, including Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). These cytokines are the primary drivers of neutrophil proliferation and differentiation in the bone marrow and their subsequent release into the bloodstream.

Romurtide_Signaling_Pathway This compound This compound NOD2 NOD2 This compound->NOD2 Binds to RIP2 RIP2 NOD2->RIP2 Recruits & Activates NFkB NF-κB Pathway RIP2->NFkB MAPK MAPK Pathway RIP2->MAPK Cytokines Cytokine Production (G-CSF, GM-CSF, IL-6) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Proliferation Neutrophil Proliferation Cytokines->Proliferation Stimulates Activation Neutrophil Activation Cytokines->Activation Enhances Experimental_Workflow cluster_prep Neutrophil Preparation cluster_treatment Treatment cluster_analysis Analysis of Activation N1 Isolate neutrophils from whole blood (e.g., Ficoll-Paque) N2 Wash and resuspend in appropriate buffer N1->N2 T1 Incubate neutrophils with various concentrations of this compound N2->T1 T2 Include positive (e.g., LPS) and negative controls A1 Phagocytosis Assay: Incubate with fluorescently labeled bacteria and analyze by flow cytometry T1->A1 A2 Oxidative Burst Assay: Measure ROS production using a fluorescent probe (e.g., DHR123) T1->A2 A3 Surface Marker Expression: Stain for CD11b, CD66b, etc., and analyze by flow cytometry T1->A3

References

Methodological & Application

Application Notes and Protocols for Romurtide as a Cancer Therapy Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analog of muramyl dipeptide (MDP), is an immunomodulatory agent with significant potential as an adjuvant in cancer therapy.[1] MDP is the smallest immunologically active component of the bacterial cell wall peptidoglycan.[2] this compound functions by mimicking bacterial components, thereby stimulating the host's innate immune system.[3] Its primary application in oncology is to counteract myelosuppression, a common and severe side effect of chemotherapy and radiotherapy. Specifically, it is used to treat leukopenia (a reduction in white blood cells) and thrombocytopenia (a reduction in platelets). By restoring hematopoietic function, this compound can help maintain the intensity and schedule of anticancer treatments, potentially improving patient outcomes.

Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor. NOD2 is an intracellular pattern recognition receptor predominantly expressed in immune cells such as macrophages, dendritic cells, and monocytes.

The signaling cascade initiated by this compound binding to NOD2 can be summarized as follows:

  • Recognition and Binding: this compound, as an MDP analog, is recognized by and binds to the NOD2 receptor in the cytoplasm of immune cells.

  • Conformational Change and Signaling Cascade: This binding induces a conformational change in NOD2, triggering a downstream signaling cascade.

  • NF-κB Activation: The primary signaling pathway activated is the nuclear factor-kappa B (NF-κB) pathway.

  • Cytokine and Chemokine Production: Activation of NF-κB leads to the transcription and subsequent production of a variety of pro-inflammatory cytokines and chemokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

  • Stimulation of Hematopoiesis: These cytokines, along with colony-stimulating factors (CSFs) like granulocyte-CSF (G-CSF), macrophage-CSF (M-CSF), and granulocyte-macrophage CSF (GM-CSF), stimulate the proliferation and differentiation of hematopoietic stem cells in the bone marrow. This leads to an increased production of neutrophils, monocytes, and platelets.

  • Enhanced Immune Response: Beyond hematopoiesis, the activation of macrophages and other immune cells can enhance the body's ability to recognize and eliminate cancer cells.

Romurtide_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) cluster_response Systemic Effects This compound This compound (MDP Analog) NOD2 NOD2 Receptor This compound->NOD2 Binds to NFkB NF-κB Activation NOD2->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Cytokine & Chemokine Gene Transcription Nucleus->Cytokines Proinflammatory_Cytokines IL-1, IL-6, TNF-α, CSFs Cytokines->Proinflammatory_Cytokines Leads to Bone_Marrow Bone Marrow Proinflammatory_Cytokines->Bone_Marrow Immune_Modulation Enhanced Immune Response Proinflammatory_Cytokines->Immune_Modulation Proinflammatory_Cytokines->Immune_Modulation Hematopoiesis Stimulation of Hematopoiesis Bone_Marrow->Hematopoiesis Neutrophils ↑ Neutrophils Hematopoiesis->Neutrophils Platelets ↑ Platelets Hematopoiesis->Platelets Tumor_Recognition ↑ Tumor Cell Recognition Immune_Modulation->Tumor_Recognition

This compound's mechanism of action via NOD2 signaling.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound and its analogs.

Table 1: Effects of this compound on Hematopoietic Recovery

ParameterObservationClinical ContextReference
Leukocyte CountRestores leukocyte counts following chemotherapy or radiotherapy.Cancer patients
Platelet CountRestores platelet counts following chemotherapy or radiotherapy.Cancer patients
MegakaryopoiesisIncreases the number and promotes maturation of megakaryocytes.Myelosuppressed nonhuman primates
Cytokine InductionSignificantly elevates serum levels of IL-6, SCF, and erythropoietin.Myelosuppressed nonhuman primates
CSF ProductionEnhances production of G-CSF, M-CSF, and GM-CSF by mononuclear cells.In vitro (monkey cells)

Table 2: Antitumor Effects of this compound and MDP Analogs

MDP AnalogModelKey FindingsReference
This compound (with IFN-β)B16F10 melanoma mouse modelCo-administration inhibited tumor growth, whereas each agent alone had no significant effect.
MifamurtideOsteosarcoma (pediatric/adolescent)Adjuvant to chemotherapy; may increase overall and event-free survival.
MifamurtideOsteosarcoma with positive surgical marginsDelayed median time to metastatic disease from 4 to 7.2 months.
GMDP-ATransplantable cancers (B16 melanoma, P388 leukemia)Inhibited tumor growth in >95% of cases, reduced metastasis, and allowed a 30% reduction in cisplatin dose.
Murabutide (with IL-2)Meth-A sarcoma-bearing miceResulted in complete tumor regression in 70% of treated mice.

Experimental Protocols

Protocol 1: In Vivo Murine Model for Evaluating this compound's Effect on Chemotherapy-Induced Myelosuppression

This protocol outlines a general procedure to assess the efficacy of this compound in a mouse model of chemotherapy-induced myelosuppression.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow a 1-week acclimatization period before the start of the experiment.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline).

  • Group 2: Chemotherapy agent only (e.g., Cyclophosphamide).

  • Group 3: Chemotherapy agent + this compound.

  • Group 4: this compound only.

3. Procedure:

  • Day 0: Administer a single intraperitoneal (i.p.) injection of the chemotherapeutic agent (e.g., Cyclophosphamide at 150-200 mg/kg) to induce myelosuppression in Groups 2 and 3. Administer vehicle to Groups 1 and 4.

  • Day 1-7: Administer this compound (e.g., 100-200 µg/kg, subcutaneously) or vehicle daily to the respective groups.

  • Blood Sampling: Collect peripheral blood samples (e.g., via tail vein) at baseline (Day 0) and at regular intervals (e.g., Days 3, 5, 7, 10, 14) post-chemotherapy.

  • Hematological Analysis: Perform complete blood counts (CBCs) to determine white blood cell (WBC), neutrophil, and platelet counts.

  • Bone Marrow Analysis (Optional): At the end of the study, euthanize mice and harvest femurs and tibias. Flush bone marrow cells and analyze for cellularity and progenitor cell populations via flow cytometry or colony-forming unit (CFU) assays.

4. Data Analysis:

  • Compare the nadir (lowest point) of blood cell counts and the time to recovery between the different groups.

  • Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the results.

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Acclimatize Acclimatize Mice (1 week) Group Randomize into 4 Groups Acclimatize->Group Day0 Day 0: Induce Myelosuppression (Chemotherapy) Group->Day0 Day1_7 Days 1-7: Administer this compound or Vehicle (Daily) Day0->Day1_7 Blood Serial Blood Sampling (Days 0, 3, 5, 7, 10, 14) Day1_7->Blood BM_Analysis Optional: Bone Marrow Analysis (Endpoint) Day1_7->BM_Analysis CBC Complete Blood Count (WBC, Neutrophils, Platelets) Blood->CBC Stats Statistical Analysis CBC->Stats BM_Analysis->Stats

Workflow for in vivo evaluation of this compound.
Protocol 2: In Vitro Assessment of this compound-Induced Cytokine Production from Human PBMCs

This protocol describes how to measure the stimulatory effect of this compound on cytokine production from human peripheral blood mononuclear cells (PBMCs).

1. PBMC Isolation:

  • Collect whole blood from healthy donors in heparinized tubes.

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Stimulation:

  • Plate PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well).

  • Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL).

  • Include a negative control (medium only) and a positive control (e.g., Lipopolysaccharide, LPS, at 1 µg/mL).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

3. Cytokine Measurement:

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the cell-free supernatant.

  • Measure the concentrations of key cytokines (e.g., IL-1β, IL-6, TNF-α, GM-CSF) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • Generate dose-response curves for this compound-induced cytokine production.

  • Compare the levels of cytokines produced in response to this compound with the negative and positive controls.

Concluding Remarks

This compound is a promising adjuvant for cancer therapy, primarily through its ability to ameliorate the myelosuppressive side effects of chemotherapy and radiotherapy. Its well-defined mechanism of action, centered on the NOD2-NF-κB signaling pathway, provides a strong rationale for its clinical use. The protocols provided here offer a framework for preclinical evaluation of this compound and its analogs. Further research and clinical trials are essential to fully elucidate its therapeutic potential and optimize its application in various cancer treatment regimens.

References

Application Notes and Protocols for Romurtide in Chemotherapy-Induced Leukopenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analogue of muramyl dipeptide (MDP), is an immunomodulatory agent that has shown significant promise in the management of chemotherapy-induced leukopenia.[1] By mimicking a component of the bacterial cell wall, this compound stimulates the innate immune system, leading to the enhanced production and activation of white blood cells, particularly neutrophils.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in the context of chemotherapy-induced leukopenia.

Mechanism of Action

This compound's primary mechanism of action involves the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2][3] This receptor is predominantly expressed in immune cells such as macrophages and dendritic cells. Upon binding of this compound to NOD2, a signaling cascade is initiated, culminating in the activation of the transcription factor NF-κB. This leads to the upregulation of various pro-inflammatory cytokines and chemokines, including granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), which in turn promote the proliferation, differentiation, and activation of hematopoietic progenitor cells, ultimately increasing the number of circulating neutrophils.

Romurtide_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound NOD2 NOD2 This compound->NOD2 RIP2 RIP2 NOD2->RIP2 recruits TAK1 TAK1 RIP2->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases Nucleus Gene Transcription NF_kB->Nucleus translocates to Cytokines Cytokines & Chemokines (G-CSF, GM-CSF, IL-6) Nucleus->Cytokines leads to production of Hematopoiesis Hematopoiesis & Neutrophil Proliferation Cytokines->Hematopoiesis stimulate

Caption: this compound's signaling pathway via NOD2 activation.

Data Presentation

Clinical Efficacy of this compound in Chemotherapy-Induced Leukopenia and Thrombocytopenia

The following table summarizes the quantitative data from a clinical study evaluating the restorative effect of this compound in gastrointestinal cancer patients undergoing chemotherapy.

ParameterThis compound Administration GroupNon-Administration Groupp-value
Platelet Count
Mean Change Ratio1.22 ± 0.75 (n=30)0.67 ± 0.45 (n=25)< 0.005
Patients with Decreased Platelet Count13 (43%)20 (80%)< 0.01
Patients with Marked Decrease (<6 x 10⁴/mm³)2 (7%)7 (28%)< 0.05
Carboplatin-Treated Subgroup (450 mg/m²)
Mean Leukocyte Change Ratio1.10 ± 0.52 (n=13)0.74 ± 0.27< 0.05
Mean Platelet Change Ratio1.23 ± 0.59 (n=13)0.74 ± 0.42< 0.05

Experimental Protocols

In Vivo Evaluation of this compound in a Cyclophosphamide-Induced Leukopenia Mouse Model

This protocol describes the induction of leukopenia in mice using cyclophosphamide (CTX) and the subsequent evaluation of this compound's efficacy in restoring white blood cell counts.

Materials:

  • Cyclophosphamide (CTX)

  • Sterile saline (0.9% NaCl)

  • This compound

  • 8-10 week old female BALB/c mice

  • Hematology analyzer or hemocytometer and microscope

  • Anticoagulant (e.g., EDTA) blood collection tubes

Protocol:

  • Induction of Leukopenia:

    • Dissolve CTX in sterile saline to a final concentration of 20 mg/mL.

    • Administer a single intraperitoneal (i.p.) injection of CTX at a dose of 200 mg/kg body weight to each mouse. This dose has been shown to induce a reversible leukopenia.

    • The nadir (lowest point) of leukocyte count is typically observed around day 3-4 post-CTX administration.

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Beginning 24 hours after CTX injection, administer this compound subcutaneously (s.c.) daily for 5-7 consecutive days. A suggested dose range for initial studies is 0.1-1 mg/kg.

    • A control group should receive vehicle (sterile saline) injections following the same schedule.

  • Monitoring of Hematological Parameters:

    • Collect peripheral blood samples (e.g., from the tail vein) at baseline (before CTX injection) and at regular intervals (e.g., days 3, 5, 7, 9, and 12) after CTX administration.

    • Collect blood into tubes containing an anticoagulant.

    • Perform complete blood counts (CBC) using a hematology analyzer to determine total white blood cell (WBC), neutrophil, lymphocyte, and monocyte counts.

    • Alternatively, manual cell counting can be performed using a hemocytometer and Wright-Giemsa stained blood smears for differential counts.

  • Data Analysis:

    • Plot the mean WBC and neutrophil counts over time for both the this compound-treated and control groups.

    • Calculate the area under the curve (AUC) for the neutrophil recovery period to quantify the overall effect of this compound.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the treatment and control groups.

InVivo_Workflow Start Start CTX_Injection Induce Leukopenia: Cyclophosphamide (200 mg/kg, i.p.) Start->CTX_Injection Treatment_Groups Divide into Treatment Groups: - this compound (s.c.) - Vehicle Control (s.c.) CTX_Injection->Treatment_Groups Blood_Sampling Monitor Hematological Parameters: Peripheral Blood Collection (Baseline, Day 3, 5, 7, 9, 12) Treatment_Groups->Blood_Sampling CBC_Analysis Complete Blood Count Analysis: - Total WBC - Neutrophils - Lymphocytes - Monocytes Blood_Sampling->CBC_Analysis Data_Analysis Data Analysis: - Plot cell counts over time - Calculate AUC for neutrophil recovery - Statistical analysis CBC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo evaluation of this compound.

In Vitro Assessment of this compound-Induced G-CSF Production

This protocol outlines a method to assess the ability of this compound to induce the production of Granulocyte Colony-Stimulating Factor (G-CSF) from murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • This compound

  • Lipopolysaccharide (LPS) (as a positive control)

  • ELISA kit for murine G-CSF

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed the macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to adhere.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range for initial experiments is 0.1-10 µg/mL.

    • Prepare a positive control solution of LPS (e.g., 100 ng/mL).

    • A negative control group should receive fresh medium only.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions, LPS solution, or fresh medium to the respective wells.

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection and Analysis:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatants.

    • Measure the concentration of G-CSF in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the G-CSF standards provided in the ELISA kit.

    • Calculate the concentration of G-CSF in each sample based on the standard curve.

    • Plot the G-CSF concentration as a function of the this compound concentration to determine the dose-response relationship.

    • Compare the G-CSF levels induced by this compound to those of the negative and positive controls.

InVitro_Workflow Start Start Cell_Seeding Seed Macrophages (e.g., RAW 264.7) in 96-well plate Start->Cell_Seeding Cell_Stimulation Stimulate Cells with: - this compound (various concentrations) - LPS (positive control) - Medium (negative control) Cell_Seeding->Cell_Stimulation Incubation Incubate for 24-48 hours Cell_Stimulation->Incubation Supernatant_Collection Collect Cell Culture Supernatants Incubation->Supernatant_Collection ELISA Measure G-CSF Concentration using ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis: - Generate standard curve - Calculate G-CSF concentration - Plot dose-response curve ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro G-CSF induction assay.

References

Application Notes and Protocols for Measuring Romurtide Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analog of muramyl dipeptide (MDP), is a potent immunomodulator that enhances the body's immune response.[1][2][3] Its primary mechanism of action is the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of various pro-inflammatory cytokines and chemokines. These molecules, in turn, stimulate the proliferation and activation of immune cells, such as neutrophils and macrophages, making this compound a promising therapeutic agent for conditions like neutropenia.

These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the in vitro activity of this compound. The described assays are essential for mechanism-of-action studies, potency determination, and quality control in the research and development of this compound-based therapeutics.

Mechanism of Action: The NOD2 Signaling Pathway

This compound exerts its immunostimulatory effects by mimicking a component of bacterial cell walls, thereby activating the NOD2 signaling pathway. Upon binding to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of immune cells, this compound induces a conformational change and oligomerization of the receptor. This leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2), which is crucial for the downstream activation of both the NF-κB and MAPK signaling pathways. Activation of these pathways results in the transcription of genes encoding a variety of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).

NOD2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates MAPK_cascade MAPK Cascade (p38, ERK) TAK1->MAPK_cascade Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MAPK_cascade->Nucleus Translocates to Gene_expression Gene Expression Nucleus->Gene_expression Induces Cytokines Cytokine & Chemokine Production (IL-6, IL-8, TNF-α) Gene_expression->Cytokines Leads to

Caption: this compound-induced NOD2 signaling pathway.

Key Cell-Based Assays for this compound Activity

The following assays are recommended for characterizing the bioactivity of this compound in vitro:

  • NF-κB Activation Reporter Assay: To measure the activation of the NF-κB pathway.

  • Cytokine Production Assay: To quantify the secretion of key pro-inflammatory cytokines.

  • MAPK Activation Assay: To detect the phosphorylation and activation of key MAPK proteins.

NF-κB Activation Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to this compound. It utilizes a human embryonic kidney cell line (HEK293) stably co-transfected with the human NOD2 gene and an NF-κB-inducible reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase.

Experimental Workflow: NF-κB Reporter Assay

NFkB_Workflow cluster_workflow NF-κB Reporter Assay Workflow A Seed HEK-Blue™ hNOD2 cells in a 96-well plate B Incubate for 24 hours A->B C Add serial dilutions of this compound or control (e.g., MDP) B->C D Incubate for 24 hours C->D E Measure reporter activity (SEAP or Luciferase) D->E F Analyze data and determine EC50 E->F

Caption: Workflow for the NF-κB reporter assay.
Protocol: NF-κB Activation in HEK-Blue™ hNOD2 Cells

Materials:

  • HEK-Blue™ hNOD2 Cells (InvivoGen)

  • DMEM, high glucose, with 4.5 g/L glucose, L-glutamine, and sodium pyruvate (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

  • Penicillin-Streptomycin (Gibco)

  • Normocin™ (InvivoGen)

  • Blasticidin and Zeocin™ (InvivoGen)

  • HEK-Blue™ Detection Medium (InvivoGen)

  • This compound

  • Muramyl dipeptide (MDP) (positive control)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

Method:

  • Cell Culture: Culture HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% heat-inactivated FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, and 100 µg/mL Normocin™. Maintain selection with 10 µg/mL blasticidin and 100 µg/mL Zeocin™.

  • Cell Seeding: On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed culture medium. Seed 5 x 10⁴ cells per well in a 96-well plate in a volume of 180 µL.

  • Stimulation: Prepare serial dilutions of this compound and MDP (positive control) in culture medium. Add 20 µL of the diluted compounds to the respective wells. For the negative control, add 20 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Detection:

    • Add 20 µL of the cell supernatant to a new 96-well plate.

    • Add 180 µL of pre-warmed HEK-Blue™ Detection medium to each well.

    • Incubate at 37°C for 1-4 hours and monitor the color change.

    • Measure the optical density (OD) at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the fold induction of NF-κB activity relative to the unstimulated control. Plot the dose-response curve and determine the EC₅₀ value.

Representative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents representative data for the well-characterized NOD2 agonist, muramyl dipeptide (MDP), in a similar HEK293-based NF-κB reporter assay.

CompoundEC₅₀ (NF-κB Activation)
MDP~10 ng/mL

Cytokine Production Assay

This assay measures the ability of this compound to induce the secretion of pro-inflammatory cytokines, such as IL-6 and TNF-α, from immune cells. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are suitable for this assay.

Experimental Workflow: Cytokine Production Assay

Cytokine_Workflow cluster_workflow Cytokine Production Assay Workflow A Isolate PBMCs or prepare THP-1 cells B Seed cells in a 96-well plate A->B C Add serial dilutions of this compound B->C D Incubate for 24-48 hours C->D E Collect supernatant D->E F Quantify cytokine levels (e.g., ELISA) E->F G Analyze dose-response F->G

Caption: Workflow for the cytokine production assay.
Protocol: IL-6 and TNF-α Secretion from Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

  • Penicillin-Streptomycin (Gibco)

  • This compound

  • Lipopolysaccharide (LPS) (positive control for TNF-α)

  • Human IL-6 and TNF-α ELISA kits

  • 96-well cell culture plates

Method:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI 1640 supplemented with 10% FBS and Penicillin-Streptomycin.

  • Cell Seeding: Seed 2 x 10⁵ PBMCs per well in a 96-well plate in a volume of 180 µL.

  • Stimulation: Prepare serial dilutions of this compound. Add 20 µL of the diluted this compound to the wells. For positive controls, use an optimal concentration of LPS. For the negative control, add 20 µL of medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours for TNF-α and 48 hours for IL-6.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the this compound concentration to generate a dose-response curve.

Representative Data
StimulantCell TypeCytokineConcentration Range
MDP (10 µg/mL)Human PBMCsIL-61-10 ng/mL
MDP (10 µg/mL)Human PBMCsTNF-α0.5-5 ng/mL

MAPK Activation Assay

This assay is used to confirm the activation of the MAPK signaling pathway by detecting the phosphorylation of key kinases like p38 and ERK1/2. Western blotting is the standard method for this analysis.

Experimental Workflow: MAPK Activation Assay

MAPK_Workflow cluster_workflow MAPK Activation Assay Workflow A Seed THP-1 cells or PBMCs B Stimulate with this compound for a short time course (e.g., 15-60 min) A->B C Lyse cells and collect protein B->C D Quantify protein concentration C->D E Perform SDS-PAGE and Western Blot D->E F Probe with antibodies for phospho-p38, total p38, phospho-ERK, total ERK E->F G Detect and analyze band intensity F->G

Caption: Workflow for the MAPK activation assay.
Protocol: Western Blot for Phospho-p38 and Phospho-ERK1/2

Materials:

  • THP-1 cells or PBMCs

  • RPMI 1640 medium with 10% FBS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Method:

  • Cell Culture and Stimulation: Culture THP-1 cells or PBMCs in 6-well plates. Stimulate the cells with an effective concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control (β-actin).

Representative Data

Specific quantitative data for this compound-induced MAPK phosphorylation is not widely published. The expected result is an increase in the ratio of phosphorylated p38 and ERK1/2 to their total protein levels upon this compound stimulation, typically peaking between 15 and 60 minutes.

TreatmentTime (min)Phospho-p38 / Total p38 (Fold Change)Phospho-ERK1/2 / Total ERK1/2 (Fold Change)
Vehicle301.01.0
This compound15IncreasedIncreased
This compound30Peak IncreasePeak Increase
This compound60DecreasingDecreasing

Summary

The assays described in these application notes provide a robust framework for characterizing the in vitro activity of this compound. By measuring NF-κB activation, cytokine production, and MAPK signaling, researchers can gain a comprehensive understanding of the compound's mechanism of action and potency. These protocols can be adapted for various research and development applications, from basic scientific inquiry to quality control in a drug manufacturing setting.

References

Application Notes and Protocols: Romurtide in Combination with Interferon-beta for Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the combination therapy of romurtide, a synthetic muramyl dipeptide (MDP) derivative, and interferon-beta (IFN-β) for the treatment of melanoma.

Introduction

Melanoma, a highly aggressive form of skin cancer, often develops resistance to conventional therapies, necessitating the exploration of novel treatment strategies. Immunotherapy has emerged as a promising avenue, and the combination of agents that stimulate different arms of the immune system is a key area of investigation. This document outlines the synergistic anti-tumor effects observed with the combination of this compound, a NOD2 agonist, and interferon-beta, a cytokine with pleiotropic effects on the immune system and tumor cells.

This compound, an analog of muramyl dipeptide (MDP), activates the innate immune system by binding to the intracellular receptor NOD2. This interaction triggers a signaling cascade that results in the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, leading to enhanced activity of macrophages and dendritic cells (DCs).[1] Interferon-beta, a type I interferon, exhibits direct anti-proliferative and pro-apoptotic effects on melanoma cells and also modulates the adaptive immune response.[2][3] Preclinical evidence strongly suggests that the co-administration of a NOD2 agonist and IFN-β can synergistically enhance anti-tumor immunity against melanoma.[4][5]

Signaling Pathways

The combination of this compound and interferon-beta leverages two distinct but complementary signaling pathways to mount a robust anti-tumor immune response.

Romurtide_and_IFN_beta_Signaling_Pathways cluster_0 This compound (NOD2 Pathway) cluster_1 Interferon-beta (JAK-STAT Pathway) cluster_2 Immune Response This compound This compound NOD2 NOD2 This compound->NOD2 Binds to RIP2 RIP2 NOD2->RIP2 Activates NFkB NF-κB RIP2->NFkB Activates Cytokines_Chemokines Pro-inflammatory Cytokines & Chemokines (IL-12, TNF-α, IL-6) NFkB->Cytokines_Chemokines Induces Transcription DC_maturation Dendritic Cell Maturation & Activation Cytokines_Chemokines->DC_maturation IFNb Interferon-beta IFNAR IFNAR1/2 IFNb->IFNAR Binds to JAK1_TYK2 JAK1 / TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1 / STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 Forms ISRE ISRE ISGF3->ISRE Binds to ISGs Interferon-Stimulated Genes (e.g., TRAIL, CXCL10) ISRE->ISGs Induces Transcription ISGs->DC_maturation T_cell_activation T-cell Priming & Activation DC_maturation->T_cell_activation Anti_tumor_immunity Enhanced Anti-tumor Immunity T_cell_activation->Anti_tumor_immunity

Figure 1: Signaling pathways of this compound and Interferon-beta.

Quantitative Data Summary

The following tables summarize the quantitative data from a key preclinical study investigating the combination of a muramyl dipeptide derivative (MDP-Lys (L18)) and IFN-β.

Table 1: In Vitro Cytokine Production by Human Monocyte-Derived Dendritic Cells (MoDCs)

Treatment GroupIL-12p70 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
ControlNot DetectedNot DetectedNot Detected
IFN-β (1000 IU/mL)2.8 ± 1.215.3 ± 5.489.7 ± 25.1
MDP-Lys (L18) (10 µg/mL)15.7 ± 4.845.2 ± 11.3254.1 ± 68.3
IFN-β + MDP-Lys (L18)258.4 ± 56.2 389.1 ± 98.7 1543.6 ± 345.8

Data are presented as mean ± SD. Bold values indicate a significant increase compared to single-agent treatment.

Table 2: In Vitro Expression of Co-stimulatory Molecules on Human MoDCs (% of positive cells)

Treatment GroupCD40CD80CD83CD86
Control5.4 ± 1.210.2 ± 2.54.8 ± 1.112.5 ± 3.1
IFN-β (1000 IU/mL)15.8 ± 3.725.4 ± 5.812.6 ± 2.930.1 ± 6.4
MDP-Lys (L18) (10 µg/mL)28.9 ± 6.145.8 ± 9.325.7 ± 5.455.3 ± 10.2
IFN-β + MDP-Lys (L18)65.4 ± 12.3 78.9 ± 15.1 58.9 ± 11.5 85.4 ± 16.3

Data are presented as mean ± SD. Bold values indicate a significant increase compared to single-agent treatment.

Table 3: In Vivo Tumor Growth Suppression in a B16F10 Melanoma Mouse Model

Treatment GroupTumor Volume (mm³) at Day 18
Control (PBS)2543 ± 456
IFN-β2134 ± 389
MDP-Lys (L18)1987 ± 354
IFN-β + MDP-Lys (L18)543 ± 123

Data are presented as mean ± SD. Bold value indicates a significant decrease in tumor volume compared to control and single-agent treatments.

Experimental Protocols

The following protocols are based on methodologies described in preclinical studies investigating the combination of NOD2 agonists and IFN-β for melanoma.

Protocol 1: In Vitro Dendritic Cell Maturation and Cytokine Analysis

Objective: To assess the synergistic effect of this compound and IFN-β on the maturation and cytokine production of human monocyte-derived dendritic cells (MoDCs).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Recombinant human GM-CSF and IL-4

  • This compound

  • Recombinant human IFN-β

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD40, CD80, CD83, and CD86

  • ELISA kits for human IL-12p70, TNF-α, and IL-6

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

  • Isolate monocytes from PBMCs by plastic adherence or magnetic cell sorting.

  • Culture monocytes in cell culture medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature MoDCs.

  • Plate immature MoDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Treat the cells with the following conditions for 48 hours:

    • Vehicle control (e.g., PBS)

    • This compound (e.g., 10 µg/mL)

    • IFN-β (e.g., 1000 IU/mL)

    • This compound + IFN-β

  • Cytokine Analysis:

    • Collect the cell culture supernatants.

    • Centrifuge to remove cellular debris.

    • Measure the concentrations of IL-12p70, TNF-α, and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Harvest the MoDCs and wash with FACS buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against CD11c, HLA-DR, CD40, CD80, CD83, and CD86 for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • Acquire data on a flow cytometer and analyze the expression of maturation markers on the CD11c+ HLA-DR+ MoDC population.

In_Vitro_DC_Maturation_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis PBMC_Isolation Isolate PBMCs Monocyte_Isolation Isolate Monocytes PBMC_Isolation->Monocyte_Isolation DC_Generation Generate Immature MoDCs (GM-CSF + IL-4) Monocyte_Isolation->DC_Generation Plating Plate Immature MoDCs DC_Generation->Plating Treatment Treat with: - Control - this compound - IFN-β - this compound + IFN-β Plating->Treatment Supernatant_Collection Collect Supernatants Treatment->Supernatant_Collection Cell_Harvesting Harvest Cells Treatment->Cell_Harvesting ELISA ELISA for Cytokines (IL-12, TNF-α, IL-6) Supernatant_Collection->ELISA Flow_Cytometry Flow Cytometry for Maturation Markers (CD40, CD80, CD83, CD86) Cell_Harvesting->Flow_Cytometry

Figure 2: Workflow for in vitro dendritic cell maturation assay.
Protocol 2: In Vivo Murine Melanoma Model

Objective: To evaluate the anti-tumor efficacy of this compound and IFN-β combination therapy in a syngeneic mouse model of melanoma.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16F10 melanoma cell line

  • This compound

  • Recombinant murine IFN-β

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

  • Syringes and needles for injections

Procedure:

  • Culture B16F10 melanoma cells in appropriate medium.

  • Harvest and wash the cells, then resuspend in PBS at a concentration of 2 x 10^6 cells/mL.

  • Subcutaneously inject 1 x 10^5 B16F10 cells (in 50 µL PBS) into the flank of each C57BL/6 mouse.

  • Allow tumors to establish for a set period (e.g., 5-7 days) or until they reach a palpable size (e.g., 3-5 mm in diameter).

  • Randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: PBS (Control)

    • Group 2: this compound (e.g., 100 µ g/mouse , intraperitoneally)

    • Group 3: IFN-β (e.g., 50,000 IU/mouse, intraperitoneally)

    • Group 4: this compound + IFN-β

  • Administer treatments on a defined schedule (e.g., every other day for 3 weeks).

  • Measure tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.

  • Monitor mice for signs of toxicity and record body weights.

  • Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • (Optional) At the end of the study, tumors and spleens can be harvested for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry of splenocytes).

In_Vivo_Melanoma_Model_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Analysis Cell_Culture Culture B16F10 Melanoma Cells Cell_Injection Subcutaneous Injection of B16F10 Cells into Mice Cell_Culture->Cell_Injection Tumor_Establishment Allow Tumor Establishment Cell_Injection->Tumor_Establishment Randomization Randomize Mice into Treatment Groups Tumor_Establishment->Randomization Treatment_Administration Administer Treatments: - PBS - this compound - IFN-β - this compound + IFN-β Randomization->Treatment_Administration Tumor_Measurement Measure Tumor Volume Treatment_Administration->Tumor_Measurement Monitoring Monitor Body Weight & Toxicity Treatment_Administration->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Curves - (Optional) Immune Profiling Tumor_Measurement->Endpoint Monitoring->Endpoint

Figure 3: Workflow for in vivo murine melanoma model.

Conclusion

The combination of this compound and interferon-beta represents a promising immunotherapeutic strategy for melanoma. The synergistic activation of both innate and adaptive immune responses, as demonstrated in preclinical studies, provides a strong rationale for further investigation. The protocols outlined in these application notes offer a framework for researchers to explore the efficacy and mechanisms of this combination therapy, with the ultimate goal of developing more effective treatments for melanoma patients.

References

Application Notes and Protocols for Monitoring Neutrophil Counts Following Romurtide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analog of muramyl dipeptide (MDP), is an immunomodulatory agent that has shown promise in the treatment of neutropenia, a condition characterized by a low count of neutrophils.[1] This is a common and serious complication of myelosuppressive chemotherapy in cancer patients.[2][3] this compound functions by mimicking components of bacterial cell walls, which are recognized by the innate immune system.[4] Specifically, it binds to the intracellular receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2), which is primarily expressed in immune cells like macrophages and dendritic cells.[1] This interaction triggers a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). The activation of NF-κB results in the production of various cytokines and chemokines, including granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF). These signaling molecules stimulate the proliferation and differentiation of hematopoietic stem cells in the bone marrow, leading to an increased production and release of neutrophils into the bloodstream, thereby helping to restore normal neutrophil counts.

The primary indication for this compound is in the management of leukopenia and thrombocytopenia induced by radiotherapy and chemotherapy. Clinical studies have demonstrated that this compound can contribute to a more rapid recovery of leukocyte counts, primarily by increasing the number of neutrophils. An increase in neutrophil counts is typically observed within 24 to 48 hours following subcutaneous administration of this compound.

Accurate and consistent monitoring of neutrophil counts is crucial for assessing the efficacy of this compound treatment and for guiding clinical decisions, such as the continuation of chemotherapy cycles. This document provides detailed application notes and protocols for the effective monitoring of absolute neutrophil counts (ANC) in patients undergoing treatment with this compound.

Data Presentation

The following tables summarize the key quantitative data related to the effects of this compound on neutrophil counts, as reported in preclinical and clinical studies.

Dose of this compound (subcutaneous)Observed Effect on Leukocytes/NeutrophilsPatient PopulationReference
50 µgContribution to the rapid restoration of leukocytes, mainly neutrophils.Cancer patients after chemotherapy or radiotherapy.
100 µgIncreased number of neutrophils in the blood and bone marrow.Cancer patients after chemotherapy or radiotherapy.
200 µgMore effective in increasing the number of neutrophils in the blood and bone marrow compared to 100 µg. Considered an optimal dosage regimen.Cancer patients after chemotherapy or radiotherapy.
400 µgHigher efficacy but associated with side effects such as fever, pain, and redness at the injection site, and headache.Cancer patients after chemotherapy or radiotherapy.
ParameterDescriptionTypical Values/ObservationsReference
Onset of ActionTime to observe an increase in neutrophil counts after administration.24 to 48 hours.
NadirThe lowest point of neutrophil count after chemotherapy.Occurs most often in the first cycle of chemotherapy.
Time to Neutrophil RecoveryTime taken for neutrophil counts to return to a safe level (e.g., ANC >1,500 cells/µL).This compound treatment contributes to a rapid restoration of leukocytes.
Neutropenia GradeAbsolute Neutrophil Count (ANC) (cells/mm³)Clinical SignificanceReference
Grade 11,500–<2,000Mild
Grade 21,000–<1,500Moderate
Grade 3500–<1,000Severe
Grade 4<500Life-threatening

Experimental Protocols

Protocol for Blood Sample Collection and Handling

Objective: To obtain a high-quality whole blood sample suitable for accurate determination of the Absolute Neutrophil Count (ANC).

Materials:

  • Sterile gloves

  • Antiseptic wipes (70% isopropyl alcohol)

  • Tourniquet

  • Vacutainer holder and needle (21-22G recommended for adults)

  • EDTA (ethylenediaminetetraacetic acid) blood collection tubes (purple top)

  • Gauze pads

  • Adhesive bandage

  • Tube rocker/mixer

  • Biohazard container for sharps disposal

Procedure:

  • Patient Preparation: Ensure the patient is comfortably seated or lying down. No fasting is typically required for a complete blood count (CBC) unless other tests are being performed on the same sample.

  • Site Selection: Identify a suitable vein for venipuncture, usually in the antecubital fossa of the arm.

  • Aseptic Technique: Wear sterile gloves and cleanse the selected venipuncture site with an antiseptic wipe in a circular motion, moving outwards. Allow the site to air dry completely.

  • Venipuncture:

    • Apply the tourniquet 3-4 inches above the venipuncture site.

    • Perform the venipuncture using a Vacutainer needle and holder.

    • Collect blood directly into an EDTA tube. Ensure the tube is filled to the indicated level to maintain the correct blood-to-anticoagulant ratio.

  • Sample Handling:

    • Immediately after collection, gently invert the EDTA tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and prevent clot formation. Do not shake the tube vigorously as this can cause hemolysis.

    • Label the tube with the patient's full name, date of birth, collection date, and time.

  • Post-Procedure Care:

    • Remove the tourniquet and then the needle.

    • Apply gentle pressure to the venipuncture site with a gauze pad and then apply an adhesive bandage.

    • Dispose of the needle and other sharps in a designated biohazard container.

  • Storage and Transport:

    • If the sample is not analyzed immediately, it should be stored at refrigerated temperatures (2-8°C). Do not freeze the sample.

    • For transport, ensure the sample is placed in a secure, upright position in a container that protects it from breakage and temperature extremes.

Protocol for Absolute Neutrophil Count (ANC) Determination using an Automated Hematology Analyzer

Objective: To accurately and precisely measure the white blood cell (WBC) count and the differential count to calculate the ANC.

Principle: Automated hematology analyzers use a combination of electrical impedance, light scattering, and fluorescence to differentiate and count various blood cell populations, including neutrophils.

Materials:

  • Calibrated and quality-controlled automated hematology analyzer (e.g., Sysmex XN-series, Beckman Coulter DxH series)

  • Whole blood sample in EDTA tube

  • Commercial quality control materials (at least two levels: normal and abnormal)

  • Reagents specific to the hematology analyzer

Procedure:

  • Instrument Preparation and Quality Control (QC):

    • Perform daily start-up procedures for the hematology analyzer according to the manufacturer's instructions.

    • Run at least two levels of commercial quality control materials before analyzing patient samples to ensure the instrument is functioning correctly.

    • Verify that the QC results are within the acceptable ranges established by the laboratory. Document all QC results.

  • Sample Preparation:

    • Allow the refrigerated blood sample to come to room temperature for approximately 30 minutes before analysis.

    • Gently mix the sample by inverting the tube 8-10 times or by placing it on a tube rocker for a few minutes to ensure homogeneity.

  • Sample Analysis:

    • Enter the patient's identification information into the analyzer.

    • Present the sample to the analyzer according to the manufacturer's instructions (e.g., manual mode or auto-sampler).

    • The analyzer will automatically aspirate the sample, perform the analysis, and generate a report including the total WBC count and the percentage of neutrophils.

  • Calculation of Absolute Neutrophil Count (ANC):

    • The ANC is calculated using the following formula: ANC (cells/µL) = Total WBC count (cells/µL) x (% Segmented Neutrophils + % Band Neutrophils) / 100

    • Most modern hematology analyzers automatically calculate and report the ANC.

  • Result Review and Verification:

    • Review the complete blood count results, including the WBC count, differential, and any instrument flags.

    • If the analyzer flags the results for abnormalities (e.g., immature granulocytes, blasts), a manual microscopic examination of a peripheral blood smear may be necessary to verify the automated differential.

    • Once verified, the results can be reported.

Mandatory Visualizations

Romurtide_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound NOD2 NOD2 Receptor This compound->NOD2 Binds to RIP2 RIP2 NOD2->RIP2 Activates TAK1 TAK1 RIP2->TAK1 Recruits and Activates IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates to Nucleus DNA DNA NF_kB_nucleus->DNA Binds to Cytokines Pro-inflammatory Cytokines (e.g., G-CSF, GM-CSF) DNA->Cytokines Promotes Transcription

Caption: this compound Signaling Pathway.

Neutrophil_Monitoring_Workflow cluster_clinical Clinical Phase cluster_laboratory Laboratory Phase cluster_reporting Reporting & Decision Making Patient Patient receives This compound Treatment Blood_Draw Blood Sample Collection (EDTA Tube) Patient->Blood_Draw Sample_Prep Sample Preparation (Room Temp, Mixing) Blood_Draw->Sample_Prep Analysis Automated Hematology Analysis Sample_Prep->Analysis QC Analyzer Quality Control (Run Controls) QC->Analysis ANC_Calc ANC Calculation Analysis->ANC_Calc Results Results Review and Verification ANC_Calc->Results Report Report ANC Results Results->Report Decision Clinical Decision Making (e.g., continue treatment) Report->Decision

Caption: Neutrophil Monitoring Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Romidepsin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering romidepsin resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of romidepsin resistance observed in cancer cell lines?

A1: The most commonly observed mechanisms of resistance to romidepsin in vitro include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp/ABCB1), is a dominant mechanism. Romidepsin is a substrate for Pgp, and its increased expression leads to active removal of the drug from the cell.[1][2] Multidrug resistance-associated protein-1 (MRP1/ABCC1) has also been implicated.[1]

  • Activation of Pro-Survival Signaling Pathways: Constitutive activation of the MAPK/MEK and PI3K/Akt pathways can confer resistance by promoting cell survival and proliferation despite romidepsin treatment.[1] The JAK/STAT signaling pathway has also been shown to modulate the response to romidepsin.[3]

  • Altered Apoptosis Regulation: Resistance can arise from increased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, or a failure to upregulate pro-apoptotic proteins like Bim.

  • Epigenetic Reprogramming: Altered expression of other epigenetic modifiers, such as HDAC8 and KDM5A, has been identified in romidepsin-resistant cell lines.

  • Induction of Autophagy: Autophagy can be induced as a pro-survival mechanism in response to romidepsin treatment, allowing cells to tolerate the drug.

Q2: My cells are showing decreased sensitivity to romidepsin over time. How can I confirm if this is due to the development of resistance?

A2: To confirm the development of resistance, you can perform the following experiments:

  • Dose-Response Curve Shift: Generate dose-response curves for your parental (sensitive) and suspected resistant cell lines using a cell viability assay (e.g., MTT, CellTiter-Glo). A rightward shift in the IC50 value for the suspected resistant line indicates decreased sensitivity.

  • Western Blot Analysis: Profile the expression of key resistance-associated proteins. Look for increased levels of Pgp, phosphorylated MEK/ERK, and phosphorylated Akt. Also, assess levels of apoptotic proteins like Bcl-2 and cleaved PARP.

  • Drug Efflux Assay: Use a fluorescent Pgp substrate like rhodamine 123 to functionally assess drug efflux capacity. Increased efflux in the resistant cells, which can be reversed by a Pgp inhibitor, points to this mechanism.

Q3: Are there known biomarkers that can predict a response to romidepsin?

A3: While no definitive predictive biomarkers have been universally established, some investigational markers include:

  • Histone Acetylation Status: Increased global histone acetylation following treatment can serve as a pharmacodynamic marker of romidepsin activity.

  • ABCB1 Gene Expression: While not consistently correlated with clinical resistance, monitoring ABCB1 (Pgp) expression in peripheral blood mononuclear cells has been used to track drug effect.

  • STAT5 Phosphorylation: Persistent high levels of phosphorylated STAT5 after treatment may indicate a lack of response, suggesting a potential benefit from combination with a JAK inhibitor.

Troubleshooting Guide for Romidepsin Resistance

Issue 1: Increased IC50 and Suspected P-glycoprotein (Pgp) Overexpression

Question: My romidepsin-treated cell line has developed a significantly higher IC50 value. I suspect Pgp-mediated efflux. How can I test this and potentially overcome it?

Answer:

  • Confirm Pgp Overexpression:

    • Quantitative PCR (qPCR): Measure the mRNA levels of the ABCB1 gene.

    • Western Blot: Detect the Pgp protein (approximately 170 kDa).

    • Flow Cytometry: Use a fluorescently-labeled antibody against Pgp.

  • Functional Efflux Assay:

    • Perform a rhodamine 123 efflux assay. Cells overexpressing Pgp will retain less of the fluorescent dye.

    • Include a positive control with a known Pgp inhibitor (e.g., verapamil, cyclosporine A). Reversal of the low fluorescence phenotype in the presence of the inhibitor confirms Pgp activity.

  • Strategies to Overcome Pgp-Mediated Resistance:

    • Co-treatment with a Pgp Inhibitor: Although primarily a research tool, using a Pgp inhibitor alongside romidepsin can restore sensitivity in vitro.

    • Combination with Agents Unaffected by Pgp: Consider combining romidepsin with drugs that are not Pgp substrates.

Issue 2: No Evidence of Pgp Overexpression, but Resistance Persists

Question: I've confirmed that my resistant cells do not overexpress Pgp. What other mechanisms should I investigate?

Answer:

Focus on pro-survival signaling and apoptosis evasion.

  • Investigate Signaling Pathways:

    • Western Blot Analysis: Probe for the phosphorylated (active) forms of key signaling proteins:

      • MAPK Pathway: p-MEK1/2, p-ERK1/2

      • PI3K/Akt Pathway: p-Akt (Ser473), p-mTOR

      • JAK/STAT Pathway: p-JAK2, p-STAT3, p-STAT5

    • Logical Workflow for Pathway Investigation:

      A Resistant Cell Line (Pgp Negative) B Perform Western Blot for Phosphorylated Proteins A->B C p-MEK / p-ERK Elevated? B->C D p-Akt / p-mTOR Elevated? B->D E p-STAT3 / p-STAT5 Elevated? B->E F Consider MEK Inhibitor (e.g., Trametinib) C->F Yes G Consider PI3K/Akt Inhibitor (e.g., Pictilisib) D->G Yes H Consider JAK Inhibitor (e.g., Ruxolitinib) E->H Yes

      Caption: Troubleshooting workflow for non-Pgp mediated resistance.

  • Assess Apoptotic Machinery:

    • Western Blot: Check for overexpression of anti-apoptotic proteins Bcl-2 and Bcl-xL.

    • Apoptosis Assay: Use Annexin V/PI staining after romidepsin treatment to quantify apoptosis. A blunted apoptotic response compared to sensitive cells is indicative of resistance.

  • Strategies to Overcome Signaling/Apoptotic Resistance:

    • Targeted Inhibitors: Combine romidepsin with inhibitors of the identified active pathway (e.g., MEK, PI3K, or JAK inhibitors).

    • Bcl-2 Inhibitors: Co-treatment with a Bcl-2 inhibitor like ABT-737 or venetoclax can restore the apoptotic response.

Issue 3: Synergistic Drug Combination Appears Antagonistic

Question: I'm combining romidepsin with a cytotoxic agent, but the combination seems less effective than the single agents. What could be the cause?

Answer:

This could be due to cell cycle arrest induced by romidepsin.

  • Mechanism: Romidepsin can induce the expression of the cell cycle inhibitor p21, leading to a G1 or G2/M arrest. Many cytotoxic agents are most effective against actively dividing cells. The romidepsin-induced arrest may therefore protect cells from the cytotoxic effects of the second agent.

  • Troubleshooting:

    • Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to analyze the cell cycle distribution of cells treated with romidepsin alone and in combination. An accumulation of cells in G1 or G2/M after romidepsin treatment would support this hypothesis.

    • Modify Dosing Schedule: Instead of simultaneous administration, try a sequential schedule. For example, treat with the cytotoxic agent first, followed by romidepsin, or allow a "washout" period after romidepsin treatment before adding the second drug.

Data Presentation

Table 1: IC50 Values of Romidepsin in Sensitive and Resistant Cell Lines

Cell Line ModelParental IC50 (nM)Resistant IC50 (nM)Fold ResistancePrimary Resistance MechanismReference
HuT78 (CTCL)1-1.8> 5 (RHuT78)> 2.8Altered HDAC8/KDM5A expression
VariousNot specifiedNot specifiedVariesP-glycoprotein (Pgp) overexpression
Myeloid Leukemia1-1.8Not applicableNot applicableNot applicable

CTCL: Cutaneous T-cell Lymphoma

Table 2: Overview of Combination Strategies to Overcome Romidepsin Resistance

Combination Agent ClassExample AgentTarget/MechanismEffectCell Line/ModelReference
Pgp Inhibitors VerapamilABCB1/PgpReverses effluxPgp-overexpressing cells
MEK Inhibitors TrametinibMEK1/2Synergistic cytotoxicityLung cancer cell lines
PI3K/Akt Inhibitors PictilisibPI3K/AktSynergistic cytotoxicityVarious
JAK Inhibitors RuxolitinibJAK1/2Reverses resistance, synergisticCTCL cell lines, patient samples
Bcl-2 Inhibitors ABT-737Bcl-2Increased apoptosisVarious models
DNMT Inhibitors 5-AzacytidineDNA methylationRe-sensitization, synergistic apoptosisCTCL cell lines
Proteasome Inhibitors Bortezomib, IxazomibProteasomeSynergistic apoptosisMyeloma, Gynecologic cancer
IMiDs LenalidomideImmunomodulationSynergistic/Additive effectsT-cell lymphoma
Autophagy Inhibitors ChloroquineAutophagyReverses resistanceGynecologic cancer

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of romidepsin. Remove the old media and add fresh media containing the different drug concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Phosphorylated Kinases
  • Cell Lysis: Treat cells with romidepsin for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-p-ERK1/2) and the total protein (e.g., anti-ERK1/2) overnight at 4°C, according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways Implicated in Romidepsin Resistance

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Pgp P-glycoprotein (ABCB1) Romidepsin_out Romidepsin (out) Pgp->Romidepsin_out RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT Bcl2 Bcl-2 / Bcl-xL AKT->Bcl2 Autophagy Autophagy AKT->Autophagy promotes AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Autophagy->Proliferation supports Romidepsin_in Romidepsin (in) Romidepsin_out->Romidepsin_in enters cell Romidepsin_in->Pgp efflux Romidepsin_in->Apoptosis induces

Caption: Key resistance pathways to romidepsin therapy.

Experimental Workflow for Investigating Resistance

start Observation: Decreased Romidepsin Sensitivity ic50 1. Determine IC50 Shift (MTT Assay) start->ic50 pgp_check 2. Assess Pgp Expression (qPCR, Western Blot) ic50->pgp_check efflux_assay 3. Functional Efflux Assay (Rhodamine 123) pgp_check->efflux_assay Pgp increased pathway_analysis 4. Analyze Signaling Pathways (Western Blot for p-MEK, p-Akt) pgp_check->pathway_analysis Pgp normal combination_strategy 6. Test Combination Therapy (e.g., + MEK inhibitor) efflux_assay->combination_strategy Efflux confirmed apoptosis_analysis 5. Evaluate Apoptosis (Annexin V, Bcl-2 levels) pathway_analysis->apoptosis_analysis apoptosis_analysis->combination_strategy end Resistance Mechanism Identified & Overcome combination_strategy->end

Caption: A stepwise workflow for characterizing romidepsin resistance.

References

troubleshooting romurtide solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with romurtide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic, lipophilic derivative of muramyl dipeptide (MDP) used to stimulate the innate immune system.[1][2][3] Its chemical structure, N2-[(N-acetylmuramyl)-L-alanyl-D-isoglutaminyl]-N6-stearoyl-L-lysine, includes a stearoyl lipid tail, which can lead to poor aqueous solubility.[1][2] Incomplete solubilization can significantly affect the accuracy and reproducibility of in vitro experiments by causing incorrect final concentrations.

Q2: I have received lyophilized this compound. What is the best solvent to reconstitute it?

A2: Due to its hydrophobic nature, it is highly recommended to first dissolve lyophilized this compound in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO). A starting stock concentration of 1-10 mg/mL in DMSO is a common practice. Water or phosphate-buffered saline (PBS) are generally not suitable as primary solvents for this compound.

Q3: My this compound solution appears cloudy or has visible particulates after adding it to my cell culture medium. What should I do?

A3: Cloudiness or precipitation upon dilution into aqueous media indicates that this compound has exceeded its solubility limit. This is a common issue when a concentrated organic stock is diluted into a buffer. To resolve this, you can:

  • Decrease the final concentration of this compound in your assay.

  • Perform a serial dilution: Instead of adding the DMSO stock directly to the final volume, create an intermediate dilution in your cell culture medium or PBS. Add this intermediate solution to the final culture volume dropwise while gently vortexing.

  • Increase the serum percentage in your culture medium if your experimental design allows, as serum proteins can help stabilize hydrophobic compounds.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. While many cell lines can tolerate DMSO up to 0.5% (v/v), more sensitive cells, especially primary cells, may require concentrations at or below 0.1%. It is crucial to perform a vehicle control experiment (cells treated with the same final concentration of DMSO without this compound) to assess any solvent-induced effects.

Q5: How should I store my this compound solutions?

A5: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the peptide. These DMSO aliquots should be stored at -80°C.

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound in in vitro experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Lyophilized powder will not dissolve in the initial solvent (DMSO). Insufficient mixing or solvent volume.1. Ensure the lyophilized pellet is at the bottom of the vial by centrifuging it briefly before opening. 2. Add the recommended volume of DMSO to achieve a concentration of 1-10 mg/mL. 3. Gently vortex the vial. 4. If dissolution is still slow, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.
Precipitation occurs immediately after diluting the DMSO stock into aqueous buffer or media. The compound's solubility limit in the aqueous environment has been exceeded ("crashing out").1. Reduce the final working concentration. Perform a dose-response experiment to find the optimal non-precipitating concentration. 2. Modify the dilution procedure. Add the DMSO stock solution dropwise into the vortexing aqueous buffer to facilitate rapid mixing and prevent localized high concentrations. 3. Use an intermediate dilution step. Dilute the DMSO stock into a smaller volume of media first, then transfer this to the final culture volume.
Inconsistent or no biological effect is observed in the assay. 1. Peptide degradation: Caused by improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration: Due to incomplete initial dissolution or subsequent precipitation. 3. Peptide aggregation. 1. Ensure proper storage: Use fresh aliquots stored at -80°C. 2. Confirm dissolution: Before each use, visually inspect the stock solution for any particulates. Centrifuge the stock solution at high speed and use the supernatant for dilutions to remove any potential micro-aggregates. 3. Perform a solubility test: Determine the maximum soluble concentration of this compound in your specific culture medium before proceeding with large-scale experiments.

Quantitative Data Summary

Table 1: Recommended Solvents for this compound Preparation

StepSolventRecommended ConcentrationNotes
Initial Reconstitution (Stock Solution) High-Purity DMSO1 - 10 mg/mLEnsure the lyophilized powder is fully dissolved. Sonication may aid dissolution.
Final Working Solution Cell Culture Medium (e.g., RPMI, DMEM) + SerumAssay-dependent (typically in the ng/mL to µg/mL range)The final DMSO concentration should ideally be ≤ 0.1% and not exceed 0.5%.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound to Create a 1 mg/mL Stock Solution
  • Preparation: Allow the vial of lyophilized this compound and a bottle of sterile, high-purity DMSO to equilibrate to room temperature.

  • Centrifugation: Briefly centrifuge the vial of this compound to ensure the entire lyophilized cake is collected at the bottom.

  • Solvent Addition: Under sterile conditions, carefully add the appropriate volume of DMSO to the vial to achieve a 1 mg/mL concentration (e.g., for 1 mg of peptide, add 1 mL of DMSO).

  • Dissolution: Recap the vial and gently vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Sonication (Optional): If the peptide does not dissolve completely, place the vial in a sonicator water bath for 5-10 minutes.

  • Aliquoting and Storage: Dispense the stock solution into single-use polypropylene tubes. Store these aliquots at -80°C until needed.

Protocol 2: Preparing a 1 µg/mL this compound Working Solution for a Cell-Based Assay

This protocol assumes a starting stock of 1 mg/mL in DMSO and a final culture volume of 2 mL, ensuring the final DMSO concentration is 0.1%.

  • Calculate Dilutions:

    • Final Amount Needed: 1 µg/mL * 2 mL = 2 µg of this compound.

    • Volume from Stock: 2 µg / 1000 µg/mL = 0.002 mL or 2 µL of the 1 mg/mL stock.

    • Final DMSO %: (2 µL / 2000 µL) * 100 = 0.1%. This is an acceptable concentration.

  • Prepare Intermediate Dilution (Recommended): To avoid pipetting very small volumes and to prevent precipitation, create an intermediate dilution.

    • Pipette 2 µL of the 1 mg/mL this compound stock into 98 µL of sterile cell culture medium. This creates a 1:50 dilution with a concentration of 20 µg/mL.

  • Prepare Final Working Solution:

    • Add 100 µL of the 20 µg/mL intermediate solution to 1.9 mL of cell culture medium in your well or tube. This will give you a final volume of 2 mL and a final this compound concentration of 1 µg/mL.

  • Vehicle Control: Prepare a control well by adding 2 µL of pure DMSO to 1.998 mL of cell culture medium to achieve the same final 0.1% DMSO concentration without the peptide.

Visualizations

Romurtide_Signaling_Pathway This compound This compound NOD2 NOD2 (intracellular receptor) This compound->NOD2 binds RIP2 RIP2 Kinase NOD2->RIP2 recruits TAK1 TAK1 RIP2->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, etc.) NFkB->Cytokines induces transcription

Caption: this compound signaling via the NOD2 pathway.

Romurtide_Preparation_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution for Assay A 1. Lyophilized this compound Vial B 2. Centrifuge Briefly A->B C 3. Add High-Purity DMSO B->C D 4. Vortex / Sonicate to Dissolve C->D E 5. Aliquot and Store at -80°C D->E F 6. Thaw One Aliquot E->F G 7. Prepare Intermediate Dilution in Culture Medium F->G H 8. Add to Final Culture Volume G->H I 9. Perform Assay H->I

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting_Solubility Start Solubility Issue Observed Ppt_Stock Precipitate in DMSO Stock? Start->Ppt_Stock Ppt_Media Precipitate upon Dilution in Media? Start->Ppt_Media Sol_Stock_Yes Action: 1. Gently warm to 37°C 2. Sonicate in water bath 3. Centrifuge and use supernatant Ppt_Stock->Sol_Stock_Yes Yes No_Issue No Issue: Proceed with caution. Visually inspect before use. Ppt_Stock->No_Issue No Sol_Media_Yes Action: 1. Lower final concentration 2. Add stock dropwise to media 3. Use intermediate dilution step 4. Increase serum % if possible Ppt_Media->Sol_Media_Yes Yes Ppt_Media->No_Issue No

References

Romurtide Dosage Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing romurtide dosage to minimize side effects during preclinical and early-stage clinical experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue/Observation Potential Cause Troubleshooting Steps
High Incidence of Side Effects (e.g., fever, injection site inflammation) Dosage may be too high, leading to excessive cytokine production.1. Review Dosage: Compare your current dosage with established effective doses from clinical studies (e.g., optimal daily dose of 200 μg). A 400 μg dose has been associated with increased side effects[1]. 2. Dose De-escalation: Reduce the dosage in subsequent experimental cohorts to identify a level with an acceptable therapeutic window. 3. Formulation Check: Ensure the formulation is prepared correctly and is sterile to rule out contamination as a cause of inflammation.
Inconsistent or Low Efficacy (e.g., insufficient neutrophil recovery) 1. Suboptimal Dosage: The dosage may be too low to elicit a sufficient biological response. 2. Bioavailability Issues: The route of administration or formulation may be affecting drug absorption and distribution. 3. Drug Interactions: Concomitant administration of other compounds (e.g., immunosuppressants) may be interfering with this compound's mechanism of action[1].1. Dose-Escalation Study: Conduct a dose-escalation study to determine the minimal effective dose that promotes neutrophil recovery. 2. Route of Administration: If using oral administration, consider that higher doses may be required compared to subcutaneous injection to achieve a similar effect. 3. Review Concomitant Medications: In clinical or preclinical models, carefully review any other administered drugs for potential immunomodulatory effects.
Unexpected Biological Readouts 1. Assay Variability: Inconsistent results may stem from technical variability in your assays. 2. Complex Biological Response: this compound can induce a wide range of cytokines (e.g., IL-6, GM-CSF, IL-1), and the net effect can be complex[1].1. Assay Controls: Ensure you are using appropriate positive and negative controls in all your experimental assays. 2. Comprehensive Profiling: Perform a broader cytokine profiling to understand the full spectrum of the immune response at your chosen dosage.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls. It acts as an immunomodulator by binding to the intracellular receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). This binding triggers a signaling cascade involving RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) and TAK1 (Transforming growth factor-beta-Activated Kinase 1), leading to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor. Activated NF-κB then promotes the transcription of various pro-inflammatory cytokines and chemokines, which in turn stimulate the proliferation and activation of neutrophils. This makes this compound effective in treating conditions like neutropenia[2].

Q2: What are the most common side effects observed with this compound?

A2: The most frequently reported side effects are generally mild and transient. These include localized injection site reactions such as redness, swelling, and pain. Systemic side effects can manifest as flu-like symptoms, including fever, fatigue, and muscle aches. Gastrointestinal disturbances like nausea and vomiting have also been reported[1].

Q3: Is there a known dose-dependent relationship for this compound's efficacy and side effects?

A3: Yes, a dose-dependent effect has been observed in clinical studies. Higher dosages of this compound are more effective at increasing neutrophil counts. For instance, doses of 100 and 200 μg have been shown to increase neutrophils in both the blood and bone marrow. However, higher doses, such as 400 μg, are associated with an increased incidence of side effects, including fever, headache, and injection site reactions. Based on these findings, a daily dose of 200 μg for six days was identified as an optimal regimen in one study.

Q4: How can I monitor the therapeutic effect of this compound in my experiments?

A4: The primary therapeutic effect of this compound is the stimulation of neutrophil production. This can be monitored by performing complete blood counts (CBCs) with differentials to quantify the absolute neutrophil count (ANC). For a more in-depth analysis, you can assess neutrophil function using assays such as chemotaxis, phagocytosis, and oxidative burst assays.

Q5: What is the recommended starting dose for preclinical in vivo studies?

A5: A definitive universal starting dose for all preclinical models is not established and should be determined empirically. However, based on clinical data, a range of approximately 50-200 µ g/day administered subcutaneously has been shown to be effective in humans. For animal studies, allometric scaling from these human doses can be used as a starting point, followed by a dose-range finding study in the specific animal model to determine the optimal dose.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound as reported in clinical studies.

Dosage Efficacy (Neutrophil Response) Observed Side Effects Reference
50-100 μ g/day (subcutaneous)Contributed to the rapid restoration of leukocytes, primarily neutrophils.Generally well-tolerated.
100-200 μ g/day (subcutaneous)Increased neutrophil counts in both blood and bone marrow.Generally well-tolerated.
400 μ g/day (subcutaneous)Higher efficacy in stimulating leukopoiesis.Associated with side effects including fever, pain and redness at the injection site, and headache.

Experimental Protocols

Neutrophil Proliferation and Function Assay

Objective: To assess the in vitro effect of this compound on neutrophil proliferation and function.

Methodology:

  • Cell Culture: Isolate primary human neutrophils from whole blood using density gradient centrifugation.

  • Treatment: Culture the isolated neutrophils in the presence of varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 ng/mL).

  • Proliferation Assay: After a suitable incubation period (e.g., 24-48 hours), assess cell proliferation using a standard method such as a CFSE (Carboxyfluorescein succinimidyl ester) dilution assay analyzed by flow cytometry.

  • Functional Assays:

    • Chemotaxis: Use a Boyden chamber assay to assess the migration of treated neutrophils towards a chemoattractant like IL-8.

    • Phagocytosis: Incubate treated neutrophils with fluorescently labeled bacteria (e.g., FITC-labeled E. coli) and quantify uptake by flow cytometry.

    • Oxidative Burst: Stimulate treated neutrophils with PMA (Phorbol 12-myristate 13-acetate) and measure the production of reactive oxygen species (ROS) using a fluorescent probe like Dihydrorhodamine 123.

  • Data Analysis: Quantify the results and compare the effects of different this compound concentrations to the untreated control.

Cytokine Release Assay

Objective: To measure the dose-dependent release of cytokines from immune cells in response to this compound.

Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

  • Treatment: Stimulate the PBMCs with a range of this compound concentrations (e.g., 0, 10, 50, 100, 200 ng/mL) for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines such as IL-6, TNF-α, IL-1β, and GM-CSF in the supernatant using a multiplex immunoassay (e.g., Luminex-based assay or a cytometric bead array) or individual ELISAs.

  • Data Analysis: Generate dose-response curves for each cytokine to determine the concentration of this compound that induces a significant cytokine release.

Visualizations

Romurtide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 RIPK2->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor Phosphorylates for degradation NF_kB NF-κB NF_kB_Inhibitor->NF_kB Inhibits Nucleus_translocation NF-κB NF_kB->Nucleus_translocation Translocates to Nucleus Gene_Transcription Gene Transcription Nucleus_translocation->Gene_Transcription Promotes Cytokines_Chemokines Cytokines & Chemokines (IL-6, GM-CSF, etc.) Gene_Transcription->Cytokines_Chemokines Leads to production of Neutrophil_Response Neutrophil Proliferation & Activation Cytokines_Chemokines->Neutrophil_Response Stimulate

Caption: this compound signaling pathway via NOD2 activation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Preclinical) Dose_Response Dose-Response Assay (e.g., 0-500 ng/mL this compound) Neutrophil_Assay Neutrophil Function Assays (Proliferation, Chemotaxis, etc.) Dose_Response->Neutrophil_Assay Cytokine_Assay Cytokine Release Assay (PBMCs) Dose_Response->Cytokine_Assay Efficacy_Endpoint Efficacy Assessment (Neutrophil Count) Neutrophil_Assay->Efficacy_Endpoint Informs Toxicity_Endpoint Toxicity Monitoring (Side Effects, Blood Chemistry) Cytokine_Assay->Toxicity_Endpoint Correlates with Dose_Escalation Dose-Escalation Study (e.g., 10-500 µg/kg) Dose_Escalation->Efficacy_Endpoint Dose_Escalation->Toxicity_Endpoint Optimal_Dose Optimal Dosage Identification Efficacy_Endpoint->Optimal_Dose Determine Toxicity_Endpoint->Optimal_Dose Determine

Caption: Experimental workflow for this compound dosage optimization.

References

Technical Support Center: Managing Inflammatory Responses to Romurtide Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing inflammatory responses associated with the administration of romurtide, a synthetic muramyl dipeptide (MDP) analog and potent immunomodulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce an inflammatory response?

A1: this compound is a synthetic analog of muramyl dipeptide (MDP), the minimal immunologically active component of bacterial cell walls.[1] It functions as an immunomodulator by mimicking a bacterial infection, thereby stimulating the body's innate immune system.[1] this compound is recognized by the intracellular pattern recognition receptor NOD2 (nucleotide-binding oligomerization domain-containing protein 2), primarily found in immune cells like macrophages and dendritic cells.[1][2] This binding event triggers a downstream signaling cascade that activates the transcription factor NF-κB (nuclear factor-kappa B).[2] Activation of NF-κB leads to the production of a variety of pro-inflammatory cytokines and chemokines, which orchestrate the inflammatory response. This controlled inflammation is integral to this compound's therapeutic effects, such as enhancing the proliferation and activation of neutrophils to treat neutropenia.

Q2: What are the expected inflammatory side effects of this compound administration?

A2: The inflammatory side effects of this compound are a direct consequence of its mechanism of action. Commonly reported adverse reactions are generally mild and transient. These include:

  • Localized Injection Site Reactions: Redness, swelling, and mild pain at the site of subcutaneous injection are common and typically resolve within a few days.

  • Systemic Flu-like Symptoms: Fever, fatigue, and muscle aches are frequently observed and are indicative of a systemic immune activation. These symptoms are generally manageable with supportive care.

  • Gastrointestinal Disturbances: Some individuals may experience nausea, vomiting, and diarrhea.

Q3: Are there any severe inflammatory responses associated with this compound?

A3: While most inflammatory responses are mild, a dose-dependent increase in the severity of side effects can occur. Clinical observations have indicated that higher dosages (e.g., 400 μg) can lead to more pronounced side effects such as fever, headache, and significant pain and redness at the injection site. Therefore, an optimal dosage is often determined to balance efficacy with tolerability. Combining this compound with other immunostimulatory agents could also potentially lead to an overactive immune response and severe inflammation.

Q4: How can I proactively manage or mitigate the inflammatory response to this compound?

A4: Proactive management strategies can help minimize the discomfort associated with this compound-induced inflammation. Consider the following:

  • Dose Optimization: Adhering to the recommended optimal dosage is crucial. Dose-escalation studies have helped define therapeutic windows that maximize efficacy while minimizing adverse effects.

  • Concomitant Medication Review: Avoid co-administration with other potent immunostimulatory agents unless part of a validated protocol, as this could lead to an exaggerated inflammatory response. Conversely, concurrent use of immunosuppressive agents like corticosteroids may reduce this compound's efficacy.

  • Patient Education: Informing subjects about the expected side effects can improve treatment adherence and reporting.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during experiments involving this compound.

Issue/Observation Potential Cause Troubleshooting/Management Strategy
Severe Injection Site Reaction (e.g., extensive erythema, induration, severe pain) High local concentration of this compound; individual hypersensitivity.- Apply a cold compress to the injection site. - Consider rotating injection sites for subsequent administrations. - Evaluate for potential cellulitis if signs of infection are present. - For persistent or severe reactions, consider dose reduction or consultation with a clinical advisor.
High Fever and/or Severe Flu-like Symptoms Systemic inflammatory response due to cytokine release. This is an expected pharmacodynamic effect of this compound.- Administer antipyretics (e.g., acetaminophen) and non-steroidal anti-inflammatory drugs (NSAIDs) as needed for symptomatic relief. - Ensure adequate hydration of the subject. - Monitor vital signs. If fever is excessively high or prolonged, or accompanied by signs of hemodynamic instability, it may indicate a more severe cytokine release syndrome (CRS) and require medical intervention.
Unexpectedly High Levels of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) in Serum Samples - Dose of this compound may be too high for the specific experimental model. - Synergistic interaction with other administered compounds. - Individual subject variability in inflammatory response.- Review the dosing protocol and consider a dose-response study to find the optimal concentration. - Analyze for potential interactions with other experimental variables. - Stratify data based on individual responses to identify potential outliers or hyper-responders.
Lack of Expected Biological Response (e.g., no increase in neutrophil counts) - Suboptimal dose of this compound. - Compromised bioactivity of the this compound preparation. - Concurrent administration of immunosuppressive agents.- Verify the concentration and administration protocol of this compound. - Ensure proper storage and handling of the this compound stock to maintain its activity. - Review all co-administered substances for potential inhibitory effects on the immune system.

Experimental Protocols

1. Quantification of Pro-inflammatory Cytokines in Serum

This protocol describes the use of a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) to measure the concentration of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in serum samples from subjects treated with this compound.

  • Materials:

    • Commercially available ELISA kits for the specific cytokines of interest (ensure species-specificity).

    • Microplate reader.

    • Precision pipettes and tips.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Assay diluent.

    • Stop solution.

    • Serum samples collected at baseline and various time points post-romurtide administration.

  • Methodology:

    • Prepare all reagents, standard dilutions, and samples as per the ELISA kit manufacturer's instructions.

    • Add the appropriate volume of standards and samples to the wells of the antibody-coated microplate.

    • Incubate the plate for the recommended time and temperature to allow the capture antibody to bind the cytokine.

    • Wash the plate multiple times with the wash buffer to remove unbound substances.

    • Add the detection antibody to each well and incubate.

    • Wash the plate to remove unbound detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate to remove unbound enzyme conjugate.

    • Add the substrate solution to each well and incubate in the dark to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Calculate the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.

2. Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry

This protocol outlines a general workflow for analyzing changes in immune cell populations (e.g., monocytes, T cells, B cells) and their activation status in response to this compound administration.

  • Materials:

    • Whole blood samples collected in anticoagulant tubes (e.g., EDTA or heparin).

    • Ficoll-Paque or other density gradient medium.

    • Phosphate-buffered saline (PBS).

    • Fetal bovine serum (FBS).

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19, CD69, HLA-DR).

    • Fixation and permeabilization buffers (if performing intracellular staining).

    • Flow cytometer.

  • Methodology:

    • PBMC Isolation:

      • Dilute whole blood with PBS.

      • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

      • Centrifuge at room temperature with the brake off to separate the blood components.

      • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

      • Wash the PBMCs with PBS containing FBS.

    • Antibody Staining:

      • Resuspend the PBMCs in staining buffer.

      • Add the cocktail of fluorochrome-conjugated antibodies to the cell suspension.

      • Incubate on ice in the dark.

      • Wash the cells to remove unbound antibodies.

    • (Optional) Intracellular Staining:

      • Fix and permeabilize the cells according to the manufacturer's protocol.

      • Add antibodies against intracellular targets (e.g., cytokines, transcription factors).

      • Incubate and wash as for surface staining.

    • Data Acquisition and Analysis:

      • Resuspend the stained cells in an appropriate buffer for flow cytometry.

      • Acquire the data on a flow cytometer.

      • Analyze the data using appropriate software to gate on specific cell populations and quantify their frequencies and marker expression levels.

Visualizations

Romurtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (MDP Analog) NOD2 NOD2 Receptor This compound->NOD2 Binds to RIP2 RIP2 NOD2->RIP2 Recruits TAK1 TAK1 RIP2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Promotes Transcription Inflammation Inflammation Cytokines->Inflammation Immune_Cell_Recruitment Immune Cell Recruitment Cytokines->Immune_Cell_Recruitment Neutrophil_Activation Neutrophil Activation Cytokines->Neutrophil_Activation

Caption: this compound's intracellular signaling pathway.

Experimental_Workflow cluster_experiment Experimental Procedure cluster_analysis Data Analysis Romurtide_Admin This compound Administration (Subcutaneous) Blood_Collection Blood Sample Collection (Baseline, Post-administration) Romurtide_Admin->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Cytokine_Assay Cytokine Quantification (ELISA) Serum_Separation->Cytokine_Assay Flow_Cytometry Immunophenotyping (Flow Cytometry) PBMC_Isolation->Flow_Cytometry Data_Interpretation Data Interpretation & Reporting Cytokine_Assay->Data_Interpretation Flow_Cytometry->Data_Interpretation

Caption: Workflow for assessing inflammatory responses.

Troubleshooting_Logic Observe_Response Observe Inflammatory Response Is_Severe Is the response severe? Observe_Response->Is_Severe Mild_Moderate Mild to Moderate Response Is_Severe->Mild_Moderate No Severe Severe Response Is_Severe->Severe Yes Symptomatic_Care Provide Symptomatic Care (Antipyretics, NSAIDs) Mild_Moderate->Symptomatic_Care Medical_Intervention Seek Medical Intervention (e.g., for CRS management) Severe->Medical_Intervention Monitor_Vitals Monitor Vital Signs Symptomatic_Care->Monitor_Vitals Consider_Dose_Reduction Consider Dose Reduction for future administrations Monitor_Vitals->Consider_Dose_Reduction

References

Technical Support Center: Improving the Oral Bioavailability of Romurtide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for research and development focused on enhancing the oral bioavailability of romurtide. This resource provides in-depth answers to common questions, troubleshooting guides for experimental challenges, and detailed protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary barriers to its oral bioavailability?

A1: this compound (also known as Muroctasin or MDP-Lys(L18)) is a synthetic analog of muramyl dipeptide (MDP), the smallest immunologically active component of bacterial peptidoglycan.[1][2] It functions as an immunomodulator by activating the intracellular receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2), which triggers a signaling cascade that enhances the immune response.[1][3] This makes it effective for treating conditions like leukopenia that can occur during cancer therapy.[4]

The primary barriers to the oral bioavailability of peptide-based drugs like this compound are significant and multi-faceted:

  • Enzymatic Degradation: this compound is susceptible to degradation by proteases and peptidases in the stomach and small intestine.

  • Poor Permeability: Due to its hydrophilic nature and molecular size (Molecular Weight: 887.1 g/mol ), this compound has low permeability across the intestinal epithelium. The tight junctions between epithelial cells and the lipid bilayer of the cell membranes restrict the passage of such molecules.

  • Physicochemical Instability: The varying pH environments of the gastrointestinal (GI) tract can affect the stability and solubility of the peptide.

  • First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.

A study in mice highlighted the significant dosage difference required for oral administration versus subcutaneous injection to achieve a comparable therapeutic effect, underscoring the low oral bioavailability. Oral application required 30 to 100 times the subcutaneous dose to stimulate a similar response.

Q2: What formulation strategies can be employed to overcome these barriers?

A2: Several advanced formulation strategies can be explored to protect this compound from degradation and enhance its absorption. These approaches aim to address the key challenges of stability and permeability.

StrategyMechanism of ActionKey Considerations
Nanocarriers Encapsulates this compound, protecting it from enzymatic degradation and the harsh GI environment. Can be surface-modified for targeted delivery. Examples include liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs).Particle size, surface charge, and drug loading efficiency are critical parameters. Potential for RES uptake must be considered.
Permeation Enhancers These agents transiently and reversibly open the tight junctions between intestinal epithelial cells or disrupt the cell membrane to increase drug absorption.Must be non-toxic, non-irritant, and pharmacologically inert. Efficacy can vary based on the region of the intestine.
Enzyme Inhibitors Co-administered with this compound to inhibit the activity of specific proteases in the GI tract, thereby preventing its degradation. Examples include aprotinin and soybean trypsin inhibitor.Potential for systemic toxicity if the inhibitor is absorbed. Specificity for target enzymes is crucial.
Mucoadhesive Systems Utilizes polymers that adhere to the mucus layer of the GI tract, increasing the residence time of the formulation at the absorption site.Can increase contact time but may also face the challenge of the mucus barrier itself.
Chemical Modification Strategies like PEGylation or lipidation can modify the physicochemical properties of this compound to increase stability and lipophilicity, potentially improving transcellular transport.Modification must not compromise the biological activity of the peptide at the NOD2 receptor.

Troubleshooting Experimental Issues

Problem 1: Low and variable permeability observed in Caco-2 assays.
  • Possible Cause 1: Poor Compound Solubility.

    • Troubleshooting: this compound derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in the transport buffer. It may be necessary to use a small percentage of a co-solvent like DMSO (<1%), but be aware that high concentrations can compromise monolayer integrity. Test the solubility of your specific this compound formulation beforehand.

  • Possible Cause 2: Monolayer Integrity Issues.

    • Troubleshooting: The Caco-2 cell monolayer must be fully differentiated and possess intact tight junctions. Verify the monolayer's integrity by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the laboratory's established range (typically >250 Ω·cm²). Also, assess the permeability of a paracellular marker like Lucifer Yellow to confirm junction tightness.

  • Possible Cause 3: Active Efflux.

    • Troubleshooting: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can pump the compound back into the apical (lumenal) side. To investigate this, perform a bidirectional permeability assay, measuring transport from apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. The experiment can be repeated with known transporter inhibitors to confirm.

Problem 2: In vivo pharmacokinetic (PK) study in rats shows minimal oral bioavailability despite promising in vitro results.
  • Possible Cause 1: Extensive Pre-systemic (First-Pass) Metabolism.

    • Troubleshooting: While Caco-2 cells show some metabolic activity, they do not fully represent the metabolic capacity of the liver. A high first-pass effect in the liver could be eliminating the drug before it reaches systemic circulation. Compare the PK profile from oral administration to that from an intravenous (IV) administration to calculate absolute bioavailability and understand the extent of pre-systemic clearance.

  • Possible Cause 2: Insufficient Protection from GI Environment.

    • Troubleshooting: The formulation that was effective in vitro may not be robust enough for the complex in vivo environment. Factors like gastric acid, bile salts, and the variety of digestive enzymes can lead to premature degradation or release. Consider enteric coating the formulation to protect it in the stomach. Also, evaluate the stability of the formulation in simulated gastric and intestinal fluids (SGF and SIF) as a preliminary step.

  • Possible Cause 3: Species Differences.

    • Troubleshooting: The expression and activity of enzymes and transporters can differ between humans (from which Caco-2 cells are derived) and rats. While rats are a common preclinical model, these differences can lead to discrepancies. Review literature on the expression of relevant transporters and metabolic enzymes in the rat gut and liver to assess the suitability of the model.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of a this compound formulation.

  • Cell Culture:

    • Culture Caco-2 cells (human colorectal adenocarcinoma) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed cells onto 96-well Transwell plates at an appropriate density.

    • Culture for 19-21 days to allow for full differentiation into a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the TEER of each well using a voltmeter. Only use wells that meet the pre-defined integrity criteria (e.g., >250 Ω·cm²).

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers three times with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test this compound formulation (dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C, typically with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh HBSS.

    • Include control compounds for low permeability (e.g., Atenolol) and high permeability (e.g., Antipyrine or Metoprolol) for data interpretation.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration in the donor chamber (mol/cm³).

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a basic procedure for determining the pharmacokinetic profile and absolute bioavailability of a this compound formulation in rats.

  • Animal Handling:

    • Use adult male Sprague-Dawley or Wistar rats.

    • Acclimate the animals for at least one week before the experiment.

    • Fast the rats overnight (8-12 hours) before dosing but allow free access to water.

  • Dose Administration:

    • Oral (PO) Group: Administer the this compound formulation directly into the stomach using an oral gavage needle. The vehicle should be non-toxic (e.g., saline with 0.5% methylcellulose).

    • Intravenous (IV) Group: For determining absolute bioavailability, a separate group of rats should receive this compound dissolved in a suitable vehicle (e.g., saline) via bolus injection into the tail vein.

  • Blood Sampling:

    • Collect blood samples (approx. 200-250 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including:

      • Cmax (Maximum concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the curve)

      • t½ (Half-life)

    • Calculate Absolute Bioavailability (F%):

      • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

Signaling Pathway

NOD2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (MDP Analog) NOD2 NOD2 (Cytosolic Receptor) This compound->NOD2 Binds RIP2 RIP2 Kinase NOD2->RIP2 Activates TAK1 TAK1 RIP2->TAK1 Recruits & Activates IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes Cytokines Cytokine & Chemokine Production Genes->Cytokines Transcription & Translation

Caption: Simplified NOD2 signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow Start Start: This compound Formulation Formulation Formulation Development (e.g., Nanoparticles, Enhancers) Start->Formulation InVitro In Vitro Screening Formulation->InVitro Stability Physicochemical Stability (SGF/SIF) InVitro->Stability Caco2 Caco-2 Permeability Assay InVitro->Caco2 Decision1 Promising Permeability? Stability->Decision1 Caco2->Decision1 Decision1->Formulation No, Reformulate InVivo In Vivo PK Study (Rats) Decision1->InVivo Yes PO Oral Dosing (PO) InVivo->PO IV Intravenous Dosing (IV) InVivo->IV Analysis PK Analysis & Bioavailability Calculation PO->Analysis IV->Analysis Decision2 Target Bioavailability Achieved? Analysis->Decision2 Decision2->Formulation No, Reformulate End End: Lead Formulation Identified Decision2->End Yes

Caption: Workflow for developing an orally bioavailable this compound formulation.

Barriers to Oral Delivery

Barriers_to_Oral_Delivery OralBA Low Oral Bioavailability of this compound B1 Enzymatic Degradation (Stomach, Intestine) OralBA->B1 B2 Low Permeability (Hydrophilicity, Size) OralBA->B2 B3 Chemical Instability (pH) OralBA->B3 B4 First-Pass Metabolism (Liver) OralBA->B4 S1 Enzyme Inhibitors Enteric Coatings B1->S1 Addressed by S2 Permeation Enhancers Nanocarriers B2->S2 Addressed by S3 Formulation Buffers Protective Carriers B3->S3 Addressed by S4 Dose Escalation (Limited Solution) B4->S4 Addressed by

Caption: Key barriers to this compound's oral bioavailability and corresponding strategies.

References

addressing batch-to-batch variability of synthetic romurtide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential batch-to-batch variability of synthetic romurtide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and experimental use of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Action(s)
Reduced Biological Activity (Lower than expected neutrophil proliferation) Peptide Purity and Integrity: - Incomplete coupling or deprotection during synthesis leading to truncated or modified peptides.[1]- Presence of deletion sequences or other impurities.[2]- Aggregation of the peptide.Storage and Handling: - Improper storage conditions (temperature, humidity) leading to degradation.- Repeated freeze-thaw cycles.Verify Peptide Quality: - Confirm purity and identity of the this compound batch using HPLC and Mass Spectrometry (see Experimental Protocols).- Perform Amino Acid Analysis to confirm composition.[3]- Assess for aggregation using techniques like size-exclusion chromatography.Optimize Handling: - Aliquot this compound upon receipt and store at recommended conditions (-20°C or lower).- Avoid multiple freeze-thaw cycles.
Inconsistent Results Between Batches in Cellular Assays Variability in Peptide Concentration: - Inaccurate determination of peptide content due to residual water or counter-ions.[4]Batch-Specific Differences in Purity Profile: - Different impurity profiles between batches, even with similar overall purity.Cell-Based Factors: - Variation in cell passage number, density, or health.Standardize Peptide Quantification: - Determine the net peptide content for each batch using quantitative Amino Acid Analysis or an alternative validated method.- Normalize experiments based on net peptide content, not gross weight.Characterize Impurities: - If possible, identify and quantify major impurities in each batch.- Correlate any observed differences in activity with the impurity profile.Standardize Assay Conditions: - Use a consistent cell passage number and ensure optimal cell health.- Include a positive control and a reference standard of this compound in all experiments.
Poor Solubility Peptide Aggregation: - Hydrophobic nature of the stearyl group in this compound.- Formation of secondary structures (β-sheets).Incorrect Solvent or pH: - Use of a solvent in which this compound is not readily soluble.Improve Solubilization Protocol: - Use recommended solvents such as sterile water or PBS. Sonication may aid dissolution.- If solubility issues persist, consider using a small amount of a co-solvent like DMSO, followed by dilution in aqueous buffer. Ensure solvent compatibility with your experimental system.- Adjust the pH of the solution as needed, while considering the stability of the peptide.
Unexpected Peaks in HPLC Analysis Synthesis-Related Impurities: - Deletion sequences (missing amino acids).- Truncated sequences.- Side-chain modifications.- Racemization of amino acids.Degradation Products: - Hydrolysis or oxidation of the peptide.Investigate Impurity Identity: - Use high-resolution mass spectrometry to determine the molecular weight of the impurity peaks.- Compare the observed masses with potential side products from solid-phase peptide synthesis.Optimize Synthesis and Purification: - Review the synthesis protocol to identify steps that may contribute to impurity formation.- Adjust purification methods to improve the separation of the target peptide from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in synthetic this compound?

A1: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors inherent to the solid-phase peptide synthesis (SPPS) process. These include:

  • Raw Material Quality: Variations in the purity of amino acid derivatives and other reagents can introduce impurities.

  • Synthesis Efficiency: Incomplete coupling or deprotection reactions can lead to the formation of deletion or truncated peptide sequences.

  • Peptide Aggregation: The peptide chain can aggregate on the resin during synthesis, hindering subsequent reactions.

  • Cleavage and Purification: The harsh conditions required for cleavage from the resin and subsequent purification steps can introduce chemical modifications or result in varying impurity profiles between batches.

  • Lyophilization and Handling: Differences in lyophilization cycles and subsequent handling can affect the final peptide's water content and stability.

Q2: What are the critical quality control (QC) tests that should be performed on each new batch of synthetic this compound?

A2: A comprehensive QC strategy is essential to ensure the consistency and reliability of your experimental results. Key QC tests include:

  • Identity Verification: Mass Spectrometry (MS) to confirm the correct molecular weight.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the percentage of the target peptide and to profile impurities.

  • Peptide Content: Amino Acid Analysis (AAA) to determine the net peptide content, which is crucial for accurate dosing.

  • Appearance and Solubility: Visual inspection and solubility testing in the intended experimental buffer.

  • Bioburden and Endotoxin Testing: Particularly important for in vivo studies to ensure the absence of microbial contamination.

Q3: How does this compound exert its biological effect, and how can this be monitored in vitro?

A3: this compound, a synthetic analog of muramyl dipeptide (MDP), stimulates the innate immune system. Its primary mechanism of action involves binding to the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a downstream signaling cascade, leading to the activation of the transcription factor NF-κB. Activated NF-κB then induces the expression and secretion of various pro-inflammatory cytokines and chemokines, such as IL-6 and GM-CSF, which in turn promote the proliferation and activation of neutrophils.

The biological activity of this compound can be monitored in vitro by:

  • Measuring cytokine production: Using ELISA or other immunoassays to quantify the secretion of cytokines like IL-6 from NOD2-expressing cells (e.g., macrophages, dendritic cells) after stimulation with this compound.

  • Assessing NF-κB activation: Employing reporter gene assays or Western blotting for phosphorylated NF-κB subunits in cell lysates.

  • Monitoring neutrophil proliferation: Using cell proliferation assays with primary neutrophils or neutrophil-like cell lines.

Signaling Pathway and Experimental Workflows

romurtide_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Romurtide_ext This compound Romurtide_int This compound Romurtide_ext->Romurtide_int Cellular Uptake NOD2 NOD2 Romurtide_int->NOD2 Binds to NFkB_activation NF-κB Activation NOD2->NFkB_activation Activates Cytokine_production Cytokine & Chemokine Production (IL-6, GM-CSF) NFkB_activation->Cytokine_production Induces Neutrophil_response Neutrophil Proliferation & Activation Cytokine_production->Neutrophil_response

Caption: this compound signaling pathway.

experimental_workflow Start Receive New this compound Batch QC Perform Quality Control (HPLC, MS, AAA) Start->QC Prep Prepare Stock Solutions (Based on Net Peptide Content) QC->Prep Assay Conduct In Vitro/ In Vivo Experiments Prep->Assay Analyze Analyze and Compare Data with Previous Batches Assay->Analyze Troubleshoot Troubleshoot if Variability is Observed Analyze->Troubleshoot End Consistent Results Analyze->End No Significant Variability Troubleshoot->QC Re-evaluate Batch Quality Troubleshoot->Assay Optimize Assay Conditions

Caption: Experimental workflow for new batches.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the synthetic this compound and to identify any impurities.

  • Methodology:

    • System: A reverse-phase HPLC (RP-HPLC) system with a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

    • Injection Volume: 20 µL.

    • Analysis: Integrate the peak areas to calculate the percentage purity of the main peak relative to the total peak area.

2. Mass Spectrometry (MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of the synthetic this compound.

  • Methodology:

    • System: Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Sample Preparation: Dilute the this compound sample from the HPLC analysis or prepare a new solution in 50% acetonitrile/water with 0.1% formic acid.

    • Analysis: Infuse the sample into the ESI source and acquire the mass spectrum in positive ion mode.

    • Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of this compound.

3. Amino Acid Analysis (AAA) for Peptide Quantification

  • Objective: To determine the precise peptide content of the lyophilized powder.

  • Methodology:

    • Hydrolysis: Accurately weigh a sample of this compound and subject it to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

    • Derivatization: Derivatize the amino acids to make them detectable.

    • Analysis: Separate and quantify the derivatized amino acids using HPLC or a dedicated amino acid analyzer.

    • Calculation: Compare the quantities of the amino acids to a known standard to calculate the amount of peptide in the original sample. The net peptide content is expressed as a percentage of the total weight.

References

Technical Support Center: Long-Term Romurtide Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for refining experimental protocols involving the long-term use of romurtide. It includes troubleshooting advice, frequently asked questions, and standardized methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Protocol Design and Dosing

  • Q1: What is the mechanism of action for this compound?

    • A: this compound is a synthetic muramyl dipeptide (MDP) analog, which is a component of bacterial cell walls.[1][2] It acts as an immunomodulator by binding to the intracellular receptor NOD2 (nucleotide-binding oligomerization domain-containing protein 2), primarily found in immune cells like macrophages and dendritic cells.[1][3] This binding activates the NF-κB signaling pathway, leading to the production of various cytokines (e.g., IL-1, IL-6) and colony-stimulating factors (CSFs).[3] This cascade ultimately stimulates the proliferation and activation of neutrophils, making it effective for treating neutropenia.

  • Q2: What is a recommended starting dose for preclinical studies?

    • A: Clinical studies in patients with chemotherapy-induced neutropenia have used subcutaneous doses ranging from 100 µg to 200 µg per day for approximately 6 days. A daily dose of 200 µg was identified as optimal, as a 400 µg dose was associated with a higher incidence of side effects like fever and headache. For preclinical models, dose-finding studies are recommended, but these clinical data provide a relevant starting point for dose-range exploration.

  • Q3: How should the dose be adjusted during a long-term experiment?

    • A: Long-term dosing requires careful adjustment based on regular monitoring of neutrophil counts. The primary goal is to use the lowest effective dose to maintain the target neutrophil count and minimize potential side effects. Dose adjustments should be made based on predefined thresholds in your experimental protocol. For an example of a dose-adjustment framework, see the troubleshooting table below.

  • Q4: What is the standard administration route and frequency?

    • A: this compound is typically administered via subcutaneous injection to allow for a slow and sustained release into the bloodstream. The frequency can be tailored to the experimental need; clinical studies have often used once-daily administration. For long-term maintenance, a reduced frequency, such as every other day, could be explored based on neutrophil response and half-life in the specific animal model.

Efficacy and Monitoring

  • Q5: My experimental subjects are not showing a sufficient increase in neutrophil counts. What should I do?

    • A: First, verify the correct preparation, dosage, and administration of this compound. Ensure the subcutaneous injection was performed correctly. If the protocol was followed, a dose increase may be warranted. An incremental increase (e.g., 25-50%) with continued weekly monitoring is a prudent approach. See the troubleshooting workflow diagram below for a logical approach to this issue.

  • Q6: How soon should a response be expected after administration?

    • A: An increase in neutrophil counts is typically observed within 24 to 48 hours after administration. If no response is seen within this timeframe in your model, review the dosage and consider potential issues with the compound's activity or the experimental model itself.

  • Q7: What are the key biomarkers to monitor during treatment?

    • A: The primary biomarker is the Absolute Neutrophil Count (ANC). Additionally, monitoring key cytokines and chemokines, such as IL-1, IL-6, Granulocyte-CSF (G-CSF), and Granulocyte-Macrophage CSF (GM-CSF), can provide insight into the pharmacodynamic effects of the treatment. Complete blood counts (CBCs) should be performed regularly to monitor neutrophils, platelets, and other hematopoietic lineages.

Adverse Events and Management

  • Q8: We are observing injection site reactions. How can these be mitigated?

    • A: Local injection site reactions, such as redness and swelling, are common. To minimize these, rotate the injection site for each administration. Ensure the compound is properly solubilized and at an appropriate physiological pH. If reactions are severe, consider diluting the compound in a larger volume of sterile vehicle.

  • Q9: Subjects are showing systemic side effects like fever. Is this expected?

    • A: Yes, systemic, flu-like symptoms, including fever and fatigue, are known side effects of this compound, consistent with its immunomodulatory mechanism. These effects were more pronounced at higher doses (400 µg) in clinical trials. If these signs are severe or persistent, reducing the dose is the first step. Supportive care, as appropriate for the animal model, should be provided.

  • Q10: What are the potential risks of long-term immune stimulation?

    • A: Long-term stimulation of the innate immune system carries a theoretical risk of promoting chronic inflammation or potentially exacerbating underlying autoimmune conditions. This compound is contraindicated in subjects with a history of hypersensitivity to muramyl dipeptides or those with autoimmune diseases. Regular health monitoring of the subjects is critical to detect any signs of adverse long-term effects.

Quantitative Data Summary

Table 1: Summary of this compound Clinical Dosing Regimens for Chemotherapy-Induced Neutropenia

Dose Level Administration Route Frequency & Duration Key Outcome Reference
100 µg / 200 µg Subcutaneous Daily for 6 days Dose-dependent restoration of leukocytes, primarily neutrophils.
200 µg Subcutaneous Daily for 6 days Considered optimal dose for efficacy and tolerability.

| 400 µg | Subcutaneous | Daily for 6 days | Higher efficacy but associated with increased side effects (fever, headache). | |

Table 2: Example Troubleshooting Guide for Dose Adjustment Based on Absolute Neutrophil Count (ANC)

ANC Level (cells/µL) Subject Status Recommended Action
< 1,500 Inadequate Response Increase weekly dose by 25%. Re-evaluate ANC in 1 week.
1,500 - 8,000 Target Range Continue with the current effective dose. Monitor weekly.
> 8,000 for 2 consecutive weeks High Response Reduce weekly dose by 25%.

| > 15,000 | Excessive Response | Withhold dose. Monitor ANC weekly. Resume at a 50% reduced dose once ANC is < 8,000. |

Table 3: Common Adverse Events and Recommended Management Strategies

Adverse Event Severity Potential Cause Recommended Management Reference
Injection Site Reaction Mild Local inflammatory response Rotate injection sites; ensure proper compound formulation.
Fever, Fatigue Mild to Moderate Systemic cytokine release Monitor subject health; consider dose reduction if severe or persistent.

| Nausea, Vomiting | Mild | Gastrointestinal effects | Provide supportive care; consider dose reduction. | |

Experimental Protocols

Protocol 1: Monitoring Absolute Neutrophil Count (ANC)

  • Sample Collection: Collect 50-100 µL of whole blood from the experimental subject (e.g., via tail vein or saphenous vein) into a tube containing an appropriate anticoagulant (e.g., EDTA).

  • Analysis: Analyze the sample using an automated hematology analyzer calibrated for the specific species. This will provide a complete blood count (CBC), including the total white blood cell (WBC) count and the percentage of neutrophils.

  • Calculation: Calculate the ANC using the following formula:

    • ANC = Total WBC count (cells/µL) × (Percentage of neutrophils / 100)

  • Frequency: Perform this procedure at baseline (before treatment) and at regular intervals during the study (e.g., weekly) to monitor the response to this compound and make dose adjustments.

Protocol 2: Cytokine Profiling via ELISA

  • Sample Preparation: Collect whole blood and process it to obtain serum or plasma. Centrifuge the blood sample and carefully collect the supernatant. Store at -80°C until analysis.

  • Assay: Use commercially available ELISA kits specific for the species and target cytokines of interest (e.g., IL-1, IL-6, G-CSF).

  • Procedure: Follow the manufacturer's instructions for the ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each experimental sample. This provides a quantitative measure of the immune response induced by this compound.

Visualizations

Romurtide_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) This compound This compound nod2 Intracellular NOD2 Receptor This compound->nod2 Binds to nfkb NF-κB Activation nod2->nfkb Activates cytokines Cytokine & Chemokine Gene Transcription nfkb->cytokines Promotes response Neutrophil Proliferation & Activation cytokines->response Leads to

Caption: this compound binds to NOD2, activating NF-κB and cytokine production.

Experimental_Workflow start Start of Study baseline Collect Baseline Samples (Blood for CBC & Cytokines) start->baseline admin Administer this compound (Subcutaneous Injection) baseline->admin monitor Weekly Monitoring (Health Check, Body Weight, CBC) admin->monitor dose_adjust Dose Adjustment Needed? monitor->dose_adjust endpoint Endpoint Analysis (Terminal Bleed, Tissue Collection) monitor->endpoint At study conclusion dose_adjust->monitor No adjust Adjust Dose Based on Protocol (Increase/Decrease/Withhold) dose_adjust->adjust Yes adjust->monitor

Caption: Workflow for a long-term this compound efficacy and safety study.

Troubleshooting_Workflow start Inadequate Neutrophil Response (ANC Below Target) check_protocol Step 1: Verify Protocol Adherence - Correct dose calculation? - Proper reconstitution? - Successful administration? start->check_protocol protocol_ok Protocol Adherence Confirmed? check_protocol->protocol_ok review_admin Correct Any Protocol Deviations Re-administer if necessary protocol_ok->review_admin No increase_dose Step 2: Increase Dose (e.g., by 25%) protocol_ok->increase_dose Yes reevaluate Re-evaluate ANC After 1 Week review_admin->reevaluate increase_dose->reevaluate response_ok Response Achieved? reevaluate->response_ok continue_protocol Continue Monitoring on New Effective Dose response_ok->continue_protocol Yes consider_model Consider Further Dose Escalation OR Evaluate Experimental Model Viability response_ok->consider_model No

Caption: Troubleshooting logic for a poor neutrophil response to this compound.

References

how to mitigate fever and injection site pain from romurtide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating common side effects associated with the experimental use of romurtide, specifically fever and injection site pain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls.[1] It functions as an immunomodulator by binding to the intracellular receptor NOD2 (nucleotide-binding oligomerization domain-containing protein 2), which is primarily expressed in immune cells like macrophages and dendritic cells. This binding event triggers a signaling cascade that activates the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). The activation of NF-κB leads to the production and release of various cytokines and chemokines, which in turn stimulate an immune response, including the proliferation and activation of neutrophils.[2][3]

Q2: What are the common side effects observed during this compound experiments?

A2: The most frequently reported side effects are localized injection site reactions, such as pain, redness, and swelling.[2] Systemic side effects, including fever, chills, fatigue, and muscle aches, are also common and are generally transient and manageable with supportive care.[2] These side effects are related to the immunomodulatory mechanism of this compound.

Q3: Are the side effects of this compound dose-dependent?

A3: Yes, the side effects of this compound are dose-dependent. Clinical studies have shown that higher doses are associated with a greater incidence and severity of side effects. For instance, a dosage of 400 μg has been reported to cause fever, pain, and redness at the injection site. An optimal daily dosage of 200 micrograms for six consecutive days has been suggested to balance the therapeutic effects with the side effect profile in clinical studies for leukopenia.

Q4: Can prophylactic measures be taken to prevent or reduce the severity of these side effects?

A4: Yes, prophylactic measures can be implemented. For injection site pain, strategies include proper injection technique, site rotation, and allowing the solution to reach room temperature before administration. For systemic effects like fever, premedication with antipyretics such as acetaminophen may be considered, particularly in studies involving higher doses of this compound.

Q5: How long do the side effects of this compound typically last?

A5: Local injection site reactions are generally mild and tend to resolve on their own within a few days. Systemic flu-like symptoms, such as fever and fatigue, are also typically transient and subside within a few days of administration.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Fever and Chills Cytokine release due to immune stimulation by this compound.- Monitor temperature regularly.- Ensure adequate hydration.- For mild to moderate fever, administer antipyretics (e.g., acetaminophen) as per experimental protocol.- For persistent or high-grade fever, consider reducing the this compound dosage in subsequent experiments or consulting established guidelines for managing cytokine release syndrome.
Injection Site Pain, Redness, and Swelling Local inflammatory response to the subcutaneous administration of this compound.- Apply a cold compress to the injection site for 10-15 minutes post-injection to reduce swelling and pain.- Rotate injection sites for subsequent administrations to minimize local irritation.- Ensure the this compound solution is at room temperature before injection.- Use a small gauge needle and inject the solution slowly.- For persistent or severe reactions, consider alternative administration routes if feasible for the experimental design.
Headache and Myalgia Systemic inflammatory response and cytokine release.- Administer over-the-counter analgesics as per the experimental protocol.- Ensure the subject is well-hydrated.- These symptoms are often transient; monitor for resolution within a few days.

Data Presentation

Table 1: Incidence of Common Adverse Events with Muramyl Dipeptide Derivatives

Adverse EventThis compound (200 μg)Mifamurtide (2 mg/m²)
Fever and/or Chills Commonly Reported94% (17/18 patients)
Injection Site Reaction Commonly ReportedN/A (IV administration)
Headache Reported11% (2/18 patients)
Myalgia/Arthralgia Reported11% (2/18 patients)

Note: Data for this compound is qualitative based on available literature. Mifamurtide data is from a clinical study and is provided for a related compound to give a quantitative perspective on potential side effect incidence.

Experimental Protocols

Protocol for Mitigation of Injection Site Reactions
  • Preparation:

    • Remove the this compound solution from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before injection.

    • Prepare the injection site by cleaning it with an appropriate antiseptic wipe and allowing it to air dry completely.

  • Administration:

    • Use a sterile, single-use, high-quality needle with a small gauge (e.g., 27-30G).

    • If applicable to the animal model, gently pinch a fold of skin at the injection site.

    • Insert the needle at a 45° or 90° angle, depending on the needle length and subcutaneous tissue thickness.

    • Inject the solution slowly over 30-60 seconds to allow for tissue expansion and minimize pressure.

    • Withdraw the needle at the same angle it was inserted.

  • Post-injection Care:

    • Immediately apply a cold compress or ice pack wrapped in a soft cloth to the injection site for 10-15 minutes.

    • Avoid rubbing or massaging the injection site.

    • Document the location of each injection and rotate sites for subsequent administrations. Recommended rotation sites include the abdomen, thighs, and upper arms, ensuring each new injection is at least one inch from the previous one.

Protocol for Management of Fever
  • Monitoring:

    • Establish a baseline temperature before the administration of this compound.

    • Monitor the temperature at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Supportive Care:

    • Ensure the subject has free access to water to maintain adequate hydration.

    • For mild fever (e.g., <38.5°C or as defined by the specific animal model's baseline), continue monitoring.

  • Pharmacological Intervention (if required by the experimental design):

    • If the temperature exceeds a predefined threshold (e.g., >38.5°C), administer a prophylactic or therapeutic dose of an antipyretic such as acetaminophen, according to the approved experimental protocol and appropriate dosage for the animal model.

    • Continue to monitor the temperature to assess the effectiveness of the intervention.

    • If the fever is persistent or severe, consider a dose reduction for subsequent this compound administrations.

Visualizations

Romurtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (MDP Analog) NOD2 NOD2 Receptor This compound->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates NF_kB_p50_p65_I_B NF-κB (p50/p65) - IκB IKK_complex->NF_kB_p50_p65_I_B Phosphorylates IκB NF_kB_p50_p65 Active NF-κB (p50/p65) NF_kB_p50_p65_I_B->NF_kB_p50_p65 Releases DNA DNA NF_kB_p50_p65->DNA Translocates & Binds to Cytokines_Chemokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, TNF-α) DNA->Cytokines_Chemokines Induces Transcription

Caption: this compound signaling pathway via NOD2 activation.

Troubleshooting_Workflow Start This compound Administration Observe_Side_Effects Observe for Side Effects (Post-Administration) Start->Observe_Side_Effects Fever Fever / Chills Observe_Side_Effects->Fever Yes Injection_Site_Pain Injection Site Pain/ Redness/Swelling Observe_Side_Effects->Injection_Site_Pain Yes No_Side_Effects No Significant Side Effects Observe_Side_Effects->No_Side_Effects No Monitor_Hydrate Monitor Temperature Ensure Hydration Fever->Monitor_Hydrate Cold_Compress Apply Cold Compress Injection_Site_Pain->Cold_Compress Continue_Experiment Continue Experiment & Monitoring No_Side_Effects->Continue_Experiment Administer_Antipyretic Administer Antipyretic (per protocol) Monitor_Hydrate->Administer_Antipyretic Administer_Antipyretic->Continue_Experiment If fever resolves Reassess Reassess Symptoms Administer_Antipyretic->Reassess If fever persists Rotate_Sites Rotate Injection Sites (Future Doses) Cold_Compress->Rotate_Sites Rotate_Sites->Continue_Experiment Resolved Resolved Reassess->Resolved Persistent Persistent/ Worsening Reassess->Persistent Resolved->Continue_Experiment Consider_Dose_Reduction Consider Dose Reduction/ Consult Vet Persistent->Consider_Dose_Reduction

Caption: Troubleshooting workflow for this compound side effects.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Romurtide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with romurtide, particularly in the context of non-responders.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of muramyl dipeptide (MDP), which is a component of bacterial cell walls.[1][2] It is classified as an immunomodulator and is primarily used to treat neutropenia and thrombocytopenia, often occurring after chemotherapy or radiotherapy.[1][3] The mechanism of action of this compound involves its recognition by the intracellular receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2), which is predominantly expressed in immune cells like macrophages and dendritic cells.[1] Upon binding to NOD2, this compound triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. This, in turn, stimulates the production of various cytokines and chemokines, such as IL-1, IL-6, and GM-CSF, which promote the proliferation and activation of neutrophils and megakaryocytes, thereby increasing neutrophil and platelet counts.

Q2: What are the potential reasons for a lack of response to this compound in some subjects?

A2: Non-responsiveness to this compound can be multifactorial. A primary potential reason lies in the genetic makeup of the individual, specifically polymorphisms in the NOD2 gene. Since NOD2 is the direct receptor for this compound, variations in this gene can alter the binding affinity of the drug or impair downstream signaling, leading to a diminished therapeutic effect. Several NOD2 variants have been associated with altered immune responses. Other factors could include the severity of the underlying condition, concurrent medications that may have immunosuppressive effects, or the specific characteristics of the tumor microenvironment in cancer patients.

Q3: How can we identify potential non-responders to this compound?

A3: Identifying potential non-responders prior to or early in treatment is a key area of investigation. One promising approach is the use of biomarkers. Genotyping for specific NOD2 polymorphisms could be a predictive biomarker to identify individuals who may have a reduced response to this compound. Furthermore, monitoring the levels of downstream signaling molecules or cytokines (e.g., IL-6, TNF-α) after an initial dose of this compound could serve as a pharmacodynamic biomarker to gauge the level of target engagement and predict the subsequent clinical response.

Q4: What strategies can be employed to enhance the therapeutic efficacy of this compound in non-responders?

A4: For subjects who exhibit a suboptimal response to this compound, several strategies can be explored:

  • Dose Optimization and Administration Route: Studies have shown a dose-dependent effect of this compound. For non-responders, a carefully monitored dose escalation may be considered. Additionally, some evidence suggests that intravenous administration may be more effective than subcutaneous injection in certain patient populations.

  • Combination Therapy: Combining this compound with other therapeutic agents can create synergistic effects. For instance, preclinical studies have shown that co-administration of this compound with interferon-beta (IFN-β) can enhance anti-tumor immunity. The rationale is that this compound can potentiate the immune system, making it more receptive to the effects of other immunomodulatory or cytotoxic agents.

  • Development of Novel Analogs: Ongoing research focuses on developing new muramyl dipeptide analogs with improved potency, better selectivity, and reduced side effects. These next-generation compounds may be effective in patients who do not respond to the current form of this compound.

Q5: Are there alternative therapeutic options for patients who do not respond to this compound?

A5: Yes, for patients who are confirmed non-responders to this compound, alternative treatments for neutropenia and thrombocytopenia should be considered. These may include other classes of hematopoietic growth factors, such as granulocyte colony-stimulating factor (G-CSF) for neutropenia, or thrombopoietin receptor agonists (TPO-RAs) like romiplostim and eltrombopag for thrombocytopenia. The choice of alternative therapy will depend on the specific clinical context, the patient's history, and the underlying disease.

Troubleshooting Guides

In Vitro Experimentation
Problem Potential Cause Troubleshooting Steps
Low or no induction of cytokine production (e.g., IL-6, TNF-α) in cell culture after this compound treatment. 1. Cell line has low or non-functional NOD2 expression.2. This compound degradation or improper storage.3. Suboptimal assay conditions.1. Confirm NOD2 expression in the cell line using qPCR or Western blot. If possible, sequence the NOD2 gene to check for known loss-of-function polymorphisms. Use a positive control cell line known to be responsive to this compound.2. Prepare fresh this compound solutions for each experiment. Store stock solutions as recommended by the manufacturer, typically at -20°C or below and protected from light.3. Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment. Ensure the cell density is appropriate.
High variability in cell viability assay results (e.g., MTT, XTT). 1. Uneven cell seeding.2. Inconsistent drug concentration across wells.3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.2. Use calibrated pipettes and ensure proper mixing when adding this compound to the wells.3. Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
In Vivo Experimentation
Problem Potential Cause Troubleshooting Steps
Lack of significant increase in neutrophil or platelet counts in animal models. 1. Animal strain is a poor responder.2. Inappropriate route of administration or dosage.3. Timing of blood collection is not optimal.1. Different mouse or rat strains can have varying immune responses. Consult literature to select a strain known to be responsive to MDP analogs. C57BL/6 and BALB/c mice are commonly used in immunological studies.2. Conduct a dose-finding study to determine the optimal dose for the specific animal model. Compare different routes of administration (e.g., subcutaneous, intravenous, oral) as efficacy can vary.3. Perform a time-course study to determine the peak of the hematopoietic response after this compound administration. Neutrophil counts can change rapidly.
High toxicity or adverse effects observed in animal models. 1. Dose is too high.2. Contamination of the this compound solution.1. Reduce the dose of this compound. While dose-escalation can improve efficacy, it can also increase the risk of side effects.2. Ensure that the this compound solution is sterile and free of endotoxin contamination, which can cause non-specific inflammation and toxicity.

Data Presentation

Table 1: Illustrative Response to this compound Based on NOD2 Genotype

This table presents hypothetical data to illustrate the potential impact of NOD2 polymorphisms on the clinical response to this compound in patients with chemotherapy-induced neutropenia. Actual response rates may vary.

NOD2 GenotypeAllele Frequency (Caucasian Population)Predicted this compound ResponseIllustrative Mean Increase in Absolute Neutrophil Count (ANC) at Day 7 (x10⁹/L)
Wild-Type/Wild-Type~85%Good Responder3.5 ± 1.2
Heterozygous (e.g., R702W)~10-15%Intermediate Responder2.1 ± 0.8
Homozygous/Compound Heterozygous~1-2%Poor Responder0.8 ± 0.5

Table 2: Efficacy of this compound in Preventing Thrombocytopenia in Gastrointestinal Cancer Patients

Data adapted from a study on patients undergoing intensive anticancer drug treatment and/or irradiation.

Treatment GroupNumber of PatientsMean Change Ratio for PlateletsPatients with a Decrease in Platelet CountPatients with a Marked Decrease in Platelet Count (<60 x10⁹/L)
This compound Administration301.22 ± 0.7513 (43%)2 (7%)
No this compound250.67 ± 0.4520 (80%)7 (28%)
P-value < 0.005< 0.01< 0.05

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Cytokine Production

Objective: To quantify the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by immune cells in response to this compound stimulation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1).

  • RPMI-1640 culture medium supplemented with 10% FBS, penicillin/streptomycin.

  • This compound.

  • LPS (lipopolysaccharide) as a positive control.

  • 96-well cell culture plates.

  • Commercially available ELISA kits for human IL-6 and TNF-α.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium. For THP-1 cells, differentiate them into macrophage-like cells with PMA for 48 hours prior to the experiment if desired.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (LPS, 100 ng/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

  • ELISA: Perform the ELISA for IL-6 and TNF-α on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of IL-6 and TNF-α in each sample based on the standard curve. Plot the cytokine concentration as a function of this compound concentration.

Protocol 2: Assessment of Cell Viability using MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of cells in vitro.

Materials:

  • Target cell line (e.g., a hematopoietic cell line).

  • Complete culture medium.

  • This compound.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • This compound Treatment: Add 100 µL of culture medium containing various concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle-treated control.

Protocol 3: Genotyping of NOD2 Polymorphisms

Objective: To identify common functional polymorphisms in the NOD2 gene from genomic DNA.

Materials:

  • Genomic DNA extracted from whole blood or cell lines.

  • PCR primers specific for the NOD2 exons containing the polymorphisms of interest (e.g., R702W, G908R, L1007fs).

  • Taq DNA polymerase and PCR buffer.

  • dNTPs.

  • Thermocycler.

  • Agarose gel electrophoresis equipment.

  • DNA sequencing service or alternative genotyping method (e.g., TaqMan SNP Genotyping Assay, Restriction Fragment Length Polymorphism - RFLP).

Procedure:

  • PCR Amplification: Amplify the specific exons of the NOD2 gene using PCR. The primer sequences can be designed based on the reference sequence of the NOD2 gene.

  • PCR Product Verification: Run the PCR products on an agarose gel to confirm the amplification of a band of the expected size.

  • Genotyping:

    • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. Analyze the sequencing chromatograms to identify the presence of any single nucleotide polymorphisms.

    • TaqMan SNP Genotyping: Use a pre-designed or custom TaqMan assay for the specific NOD2 variant. This method uses fluorescently labeled probes to differentiate between alleles in a real-time PCR reaction.

    • RFLP: If the polymorphism creates or abolishes a restriction enzyme site, the PCR product can be digested with the corresponding enzyme and the fragments analyzed by gel electrophoresis.

  • Data Interpretation: Compare the obtained genotype with the reference sequence to determine if the sample is wild-type, heterozygous, or homozygous for the polymorphism.

Mandatory Visualizations

romurtide_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kB_complex p50/p65 (NF-κB) NF_kB_nucleus p50/p65 NF_kB_complex->NF_kB_nucleus Translocates to Nucleus DNA DNA NF_kB_nucleus->DNA Binds to Promoter Regions Cytokines Cytokine & Chemokine (IL-1, IL-6, GM-CSF) DNA->Cytokines Gene Transcription Neutrophil Proliferation Neutrophil Proliferation Cytokines->Neutrophil Proliferation Platelet Production Platelet Production Cytokines->Platelet Production

Caption: this compound signaling pathway.

experimental_workflow cluster_investigation Investigation of Non-Responsiveness cluster_strategy Therapeutic Strategy Adjustment start Patient with Suboptimal Response to this compound nod2_genotyping NOD2 Genotyping start->nod2_genotyping in_vitro_assay In Vitro Sensitivity Assay (PBMC Stimulation) start->in_vitro_assay dose_optimization Dose Escalation / Route Adjustment nod2_genotyping->dose_optimization If wild-type or intermediate responder alternative_therapy Switch to Alternative Therapy (e.g., G-CSF, TPO-RA) nod2_genotyping->alternative_therapy If known non-responsive polymorphism cytokine_profiling Cytokine Profiling (ELISA) in_vitro_assay->cytokine_profiling combination_therapy Combination Therapy (e.g., + IFN-β) cytokine_profiling->combination_therapy If partial response cytokine_profiling->alternative_therapy If no response outcome Monitor Clinical Response (Neutrophil/Platelet Counts) dose_optimization->outcome combination_therapy->outcome alternative_therapy->outcome

Caption: Workflow for addressing this compound non-response.

combination_therapy_logic cluster_mono Monotherapy cluster_combo Combination Therapy romurtide_mono This compound immune_activation immune_activation romurtide_mono->immune_activation Moderate Immune Activation ifn_mono IFN-β anti_tumor_effect_mono anti_tumor_effect_mono ifn_mono->anti_tumor_effect_mono Modest Anti-Tumor Effect romurtide_combo This compound enhanced_immune_activation Synergistic Immune Activation romurtide_combo->enhanced_immune_activation Potentiates ifn_combo IFN-β ifn_combo->enhanced_immune_activation enhanced_anti_tumor_effect Enhanced Anti-Tumor Effect enhanced_immune_activation->enhanced_anti_tumor_effect

Caption: Logic of this compound combination therapy.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Romurtide and Other Muramyl Dipeptide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of romurtide and other prominent muramyl dipeptide (MDP) derivatives, supported by experimental data. Muramyl dipeptide is the smallest immunologically active component of peptidoglycan found in bacterial cell walls. Its synthetic derivatives are potent immunomodulators with various therapeutic applications. This document focuses on this compound, mifamurtide, murabutide, and N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP).

Mechanism of Action: The NOD2 Signaling Pathway

Muramyl dipeptide derivatives exert their immunomodulatory effects primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a signaling cascade that culminates in the activation of transcription factors, such as NF-κB, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space MDP_Derivative Muramyl Dipeptide Derivative (e.g., this compound) NOD2 NOD2 Receptor MDP_Derivative->NOD2 Binds to LRR domain RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 RIPK2->TAK1 Activation IKK_Complex IKK Complex TAK1->IKK_Complex Activation NF_kB NF-κB IKK_Complex->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Translocation Cytokines Cytokine & Chemokine Gene Transcription (e.g., IL-6, GM-CSF, IL-1) Nucleus->Cytokines Induces

NOD2 Signaling Pathway for Muramyl Dipeptide Derivatives.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and other MDP derivatives from clinical and preclinical studies.

Table 1: Efficacy in Hematopoietic Recovery
DerivativeIndicationStudy PopulationKey Efficacy Endpoint(s)Quantitative ResultsCitation(s)
This compound Chemotherapy-induced leukopeniaLung cancer patientsRestoration of leukocyte countsOptimal daily dosage of 200 micrograms for six subcutaneous injections proved effective.[1]
This compound MyelosuppressionNonhuman primates (carboplatin-induced)Megakaryocytopoiesis and platelet recoveryIncreased megakaryocyte numbers and accelerated platelet recovery.[2][3]
This compound Chemotherapy-induced thrombocytopenia (retrospective study)Solid tumor patientsPlatelet count response (≥75x10⁹/L and ≥30x10⁹/L above baseline)71% of patients achieved a response.[4]
Table 2: Efficacy in Oncology
DerivativeIndicationStudy PopulationKey Efficacy Endpoint(s)Quantitative ResultsCitation(s)
Mifamurtide Non-metastatic, resectable high-grade osteosarcomaChildren, adolescents, and young adults (INT-0133 trial)6-year Overall Survival (OS)78% with mifamurtide + chemotherapy vs. 70% with chemotherapy alone (p=0.03).[5]
Mifamurtide Metastatic or recurrent osteosarcoma (patient access study)Patients with high-risk, recurrent, and/or metastatic osteosarcoma2-year Overall Survival (OS)45.9%
Table 3: Immunomodulatory and Anti-Infective Efficacy
DerivativeActivityStudy ModelKey Efficacy Endpoint(s)Quantitative ResultsCitation(s)
Murabutide ImmunomodulationHealthy volunteers (Phase I)Cytokine inductionWell-tolerated, with selective induction of serum cytokines and chemokines.
Murabutide Anti-infectiveHIV-1 infected patients (Phase II)Viral replicationDrastic reduction in viral mRNA in monocytes and dendritic cells.
GMDP Adjuvant activityPreclinicalAdjuvanticity and pyrogenicityHigher adjuvanticity and lower pyrogenic effect compared to MDP.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Preclinical Evaluation of this compound in a Myelosuppression Model

Objective: To assess the efficacy of this compound in promoting hematopoietic recovery in a nonhuman primate model of chemotherapy-induced myelosuppression.

Experimental Workflow:

experimental_workflow Induction Induce Myelosuppression (e.g., Carboplatin administration) Treatment Administer this compound (subcutaneous or oral) Induction->Treatment Monitoring Monitor Hematological Parameters (Platelets, Leukocytes, Megakaryocytes) Treatment->Monitoring Analysis Data Analysis (Compare treatment vs. control groups) Monitoring->Analysis

Workflow for preclinical evaluation of this compound.

Protocol:

  • Animal Model: Cynomolgus monkeys are used as a nonhuman primate model.

  • Induction of Myelosuppression: A single intravenous injection of carboplatin is administered to induce prolonged thrombocytopenia and leukopenia.

  • Treatment Groups: Animals are divided into a control group (receiving vehicle) and a treatment group (receiving this compound).

  • This compound Administration: this compound is administered either subcutaneously or orally at specified doses and schedules.

  • Hematological Analysis: Peripheral blood samples are collected at regular intervals to monitor platelet and leukocyte counts. Bone marrow aspirates may also be collected to assess megakaryocyte numbers and ploidy.

  • Cytokine Analysis: Serum levels of cytokines such as IL-6, SCF, and erythropoietin are measured using ELISA.

  • Data Analysis: Statistical analysis is performed to compare the rates of hematopoietic recovery and cytokine levels between the this compound-treated and control groups.

In Vitro Macrophage Activation Assay with Mifamurtide

Objective: To evaluate the ability of mifamurtide to activate macrophages and induce a pro-inflammatory phenotype.

Protocol:

  • Macrophage Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then purified and cultured in the presence of M-CSF to differentiate into macrophages.

  • Mifamurtide Treatment: Differentiated macrophages are treated with varying concentrations of mifamurtide (liposomal MTP-PE).

  • Phenotypic Analysis: Macrophage polarization is assessed by flow cytometry using markers for M1 (e.g., iNOS, CD86) and M2 (e.g., CD206, CD163) phenotypes.

  • Cytokine Production: The concentration of pro-inflammatory (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant is measured by ELISA or multiplex bead array.

  • Functional Assays: The functional capacity of mifamurtide-activated macrophages can be assessed through phagocytosis assays or co-culture with cancer cells to measure tumoricidal activity.

  • Data Analysis: The expression of M1/M2 markers and the levels of cytokine production are compared between mifamurtide-treated and untreated macrophages.

Conclusion

This compound and other muramyl dipeptide derivatives are a promising class of immunomodulators with diverse therapeutic applications. This compound has demonstrated significant efficacy in restoring hematopoietic function following chemotherapy-induced myelosuppression. Mifamurtide has shown a survival benefit as an adjuvant therapy in osteosarcoma. Murabutide exhibits a favorable safety profile with potent anti-infective and immunomodulatory properties, while GMDP shows promise as a vaccine adjuvant with reduced pyrogenicity.

The choice of a specific MDP derivative for therapeutic development will depend on the desired clinical application, balancing the required level of immunostimulation with the safety profile. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. Further head-to-head clinical trials would be beneficial to definitively establish the comparative efficacy of these agents for specific indications.

References

Romurtide in the Management of Thrombocytopenia: A Comparative Guide to Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of romurtide and its therapeutic alternatives for the treatment of thrombocytopenia, with a particular focus on chemotherapy-induced thrombocytopenia (CIT). The information presented is intended to support research and development efforts in this critical area of oncology and hematology.

Executive Summary

Thrombocytopenia, a condition characterized by a low platelet count, is a common and serious complication of cancer chemotherapy, often leading to dose reductions or delays in treatment, which can compromise patient outcomes. This compound, a synthetic muramyl dipeptide derivative, has shown potential in mitigating thrombocytopenia. This guide compares the efficacy, safety, and mechanism of action of this compound with established thrombopoietin receptor agonists (TPO-RAs), namely romiplostim and eltrombopag, providing available experimental data and protocols to inform further research and clinical development.

Mechanism of Action: A Tale of Two Pathways

The therapeutic agents discussed in this guide employ distinct mechanisms to stimulate platelet production.

This compound: Immune-Modulated Thrombopoiesis

This compound, an immunomodulator, is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls.[1] It is recognized by the intracellular pattern recognition receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1] This interaction triggers a signaling cascade that activates nuclear factor-kappa B (NF-κB), a key transcription factor in the immune response.[1] The activation of NF-κB leads to the production of various cytokines and chemokines that are believed to indirectly stimulate megakaryopoiesis and subsequent platelet production.[1]

Romurtide_Signaling_Pathway This compound Signaling Pathway cluster_cell Immune Cell This compound This compound NOD2 NOD2 This compound->NOD2 Binds to NF_kB NF-κB Activation NOD2->NF_kB Cytokines Cytokine & Chemokine Production NF_kB->Cytokines Megakaryopoiesis Stimulation of Megakaryopoiesis Cytokines->Megakaryopoiesis Platelets Increased Platelet Production Megakaryopoiesis->Platelets

This compound's mechanism of action involves the activation of the NOD2 signaling pathway.

Thrombopoietin Receptor Agonists (TPO-RAs): Direct Stimulation of Megakaryopoiesis

In contrast, TPO-RAs like romiplostim and eltrombopag directly stimulate the thrombopoietin receptor (TPO-R), also known as c-Mpl, on the surface of megakaryocyte precursors. This mimics the action of endogenous thrombopoietin (TPO), the primary regulator of platelet production. The binding of TPO-RAs to TPO-R activates intracellular signaling pathways, including the JAK/STAT and MAPK pathways, which promote the proliferation and differentiation of megakaryocytes, leading to a direct increase in platelet production.

TPO_RA_Signaling_Pathway TPO-RA Signaling Pathway cluster_cell Megakaryocyte Precursor TPO_RA TPO-RA (Romiplostim, Eltrombopag) TPO_R TPO Receptor (c-Mpl) TPO_RA->TPO_R Binds to Signaling Intracellular Signaling (JAK/STAT, MAPK) TPO_R->Signaling Megakaryopoiesis Megakaryocyte Proliferation & Differentiation Signaling->Megakaryopoiesis Platelets Increased Platelet Production Megakaryopoiesis->Platelets

TPO-RAs directly stimulate the TPO receptor to increase platelet production.

Comparative Efficacy in Thrombocytopenia

The available clinical data for this compound in chemotherapy- and/or radiotherapy-induced thrombocytopenia is primarily from a study in gastrointestinal cancer patients. In contrast, romiplostim and eltrombopag have been more extensively studied in Phase II and III clinical trials for chemotherapy-induced thrombocytopenia (CIT).

Table 1: Efficacy of this compound in Gastrointestinal Cancer Patients with Thrombocytopenia

EndpointThis compound Group (n=30)Control Group (n=25)p-value
Mean Change Ratio in Platelet Count1.22 ± 0.750.67 ± 0.45<0.005
Patients with Decreased Platelet Count13 (43%)20 (80%)<0.01
Patients with Marked Decrease in Platelets (<6 x 10⁴/mm³)2 (7%)7 (28%)<0.05
Data from Yano K, et al. Anticancer Res. 1995.[2]

Table 2: Efficacy of Romiplostim in Chemotherapy-Induced Thrombocytopenia (Solid Tumors)

EndpointRomiplostim GroupControl/Observation Groupp-valueStudy
Platelet Correction within 3 weeks93% (14/15)12.5% (1/8)<0.001Soff et al. (Phase II)
Avoidance of Chemotherapy Dose Reduction/Delay79%N/AN/AParameswaran et al. (Multicenter Study)
No CIT-induced dose modification (Cycles 2 & 3)84% (92/109)36% (20/56)<0.001Phase 3 RCT (GI Cancers)

Table 3: Efficacy of Eltrombopag in Chemotherapy-Induced Thrombocytopenia (Solid Tumors)

EndpointEltrombopag GroupPlacebo GroupStudy
Patients with Grade 3/4 Thrombocytopenia23%46%Winer et al. (Phase I)
Chemotherapy Dose Delays/Reductions for TCPLower than placeboHigher than eltrombopagWiner et al. (Phase I)

Safety Profile Comparison

The safety profiles of these agents differ, reflecting their distinct mechanisms of action.

This compound: The available study reports on this compound in cancer patients do not provide a detailed breakdown of adverse events. As an immunomodulator, potential side effects could be related to cytokine release and immune activation.

TPO-RAs (Romiplostim and Eltrombopag): A primary safety concern with TPO-RAs is the risk of thromboembolic events. Clinical trials have reported venous thromboembolism (VTE) in patients receiving these agents. Other reported adverse events include headache, arthralgia, and dizziness.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are summaries of the available protocols for key studies.

This compound in Gastrointestinal Cancer with Thrombocytopenia
  • Study Design: A non-randomized, comparative clinical study.

  • Patient Population: 55 patients with gastrointestinal cancer undergoing intensive anticancer drug treatment and/or irradiation.

  • Intervention: 30 patients received this compound, while 25 did not. The exact dosage, administration route (intravenous and subcutaneous were mentioned), and schedule for this compound were not detailed in the available abstract.

  • Endpoints: The primary endpoints were the mean change ratio for platelets and the number of patients with a decrease in platelet count. A marked decrease was defined as a platelet count of less than 6 x 10⁴/mm³.

Romurtide_Experimental_Workflow This compound Clinical Study Workflow Patient_Population 55 GI Cancer Patients (Chemo/Radiotherapy) Grouping Grouping Patient_Population->Grouping Romurtide_Arm This compound Administration (n=30) Grouping->Romurtide_Arm Control_Arm No this compound (n=25) Grouping->Control_Arm Endpoint_Analysis Endpoint Analysis: - Platelet Change Ratio - Incidence of Platelet Decrease Romurtide_Arm->Endpoint_Analysis Control_Arm->Endpoint_Analysis

Workflow of the clinical study on this compound for thrombocytopenia.

Romiplostim for Chemotherapy-Induced Thrombocytopenia (Phase II)
  • Study Design: A prospective, randomized, open-label, phase II clinical trial.

  • Patient Population: Adult patients with solid tumors who had CIT (platelet count < 100,000/μL) for at least 4 weeks, despite dose reduction or delay of prior chemotherapy.

  • Intervention: Patients were randomized 2:1 to receive weekly subcutaneous romiplostim or observation. The initial dose of romiplostim was 2 mcg/kg and was titrated to maintain a target platelet count of 150,000-200,000/mcL.

  • Primary Endpoint: Correction of platelet count to >100,000/mcL within 3 weeks.

  • Secondary Endpoints: Ability to resume and continue chemotherapy without recurrence of CIT, and safety.

Romiplostim_Experimental_Workflow Romiplostim Phase II CIT Trial Workflow Patient_Population Solid Tumor Patients with CIT (Platelets <100,000/μL for ≥4 weeks) Randomization Randomization (2:1) Patient_Population->Randomization Romiplostim_Arm Weekly Subcutaneous Romiplostim (Starting dose 2 mcg/kg, titrated) Randomization->Romiplostim_Arm Observation_Arm Observation Randomization->Observation_Arm Primary_Endpoint Primary Endpoint Assessment (3 weeks): Platelet count >100,000/mcL Romiplostim_Arm->Primary_Endpoint Observation_Arm->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment: - Resumption of Chemotherapy - Safety Primary_Endpoint->Secondary_Endpoint

Workflow of a Phase II clinical trial of romiplostim for CIT.

Eltrombopag for Chemotherapy-Induced Thrombocytopenia (Phase I)
  • Study Design: A randomized, placebo-controlled, phase I study.

  • Patient Population: Patients with advanced solid tumors receiving gemcitabine-based chemotherapy.

  • Intervention: Patients were randomized to receive eltrombopag or placebo. Eltrombopag was administered orally once daily.

  • Primary Endpoint: Safety and maximum tolerated dose of eltrombopag in combination with gemcitabine-based chemotherapy.

  • Secondary Endpoint: To assess the efficacy of eltrombopag in increasing platelet count.

Conclusion and Future Directions

This compound presents a novel, immune-mediated approach to managing thrombocytopenia. The initial clinical data in gastrointestinal cancer patients is promising, suggesting a restorative effect on platelet counts. However, more robust, large-scale, and well-controlled clinical trials are necessary to fully elucidate its efficacy and safety profile, and to establish its place in the therapeutic landscape.

In contrast, the TPO-RAs romiplostim and eltrombopag are well-established agents with a more extensive body of clinical evidence supporting their use in chemotherapy-induced thrombocytopenia. Their direct mechanism of action on megakaryopoiesis provides a clear rationale for their efficacy.

Future research should focus on:

  • Conducting head-to-head comparative trials of this compound versus TPO-RAs to directly assess their relative efficacy and safety.

  • Investigating the potential for synergistic effects by combining this compound with TPO-RAs or other hematopoietic growth factors.

  • Identifying predictive biomarkers to determine which patients are most likely to respond to this compound's immunomodulatory approach versus the direct stimulation of TPO-RAs.

A deeper understanding of these different therapeutic strategies will ultimately lead to more personalized and effective management of thrombocytopenia in patients undergoing cancer therapy.

References

A Comparative Guide to Romurtide and G-CSF for Chemotherapy-Induced Neutropenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemotherapy-induced neutropenia (CIN) is a significant and often dose-limiting toxicity of cancer treatment, increasing the risk of life-threatening infections. The management of CIN primarily involves the use of myeloid growth factors. This guide provides a detailed comparison of two such agents: romurtide, a synthetic immunomodulator, and Granulocyte-Colony Stimulating Factor (G-CSF), a cornerstone of CIN management. This comparison is based on their distinct mechanisms of action, signaling pathways, and available clinical data.

At a Glance: this compound vs. G-CSF

FeatureThis compoundGranulocyte-Colony Stimulating Factor (G-CSF)
Drug Class Immunomodulator, Synthetic Muramyl DipeptideRecombinant Human Granulocyte-Colony Stimulating Factor
Mechanism of Action Indirectly stimulates neutrophil production by activating immune cells.Directly stimulates the proliferation and differentiation of neutrophil precursors.
Primary Target Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) on immune cells.G-CSF receptor (G-CSFR) on myeloid progenitor cells.
Administration Subcutaneous injection.Subcutaneous or intravenous injection.[1]
Key Signaling Pathways NF-κBJAK/STAT, Ras/MAPK, PI3K/Akt

Mechanism of Action and Signaling Pathways

The fundamental difference between this compound and G-CSF lies in their mechanism of stimulating neutrophil recovery. G-CSF acts as a direct hematopoietic growth factor, while this compound functions as an immunomodulator, indirectly promoting granulopoiesis.

This compound: Indirect Stimulation via Immune Activation

This compound, a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls, enhances the body's innate immune response to stimulate the production of neutrophils.[2]

  • Receptor Binding: this compound is recognized by the intracellular pattern recognition receptor, nucleotide-binding oligomerization domain-containing protein 2 (NOD2), which is primarily expressed in immune cells such as monocytes and macrophages.

  • Downstream Signaling: Upon binding to NOD2, a signaling cascade is initiated, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB).

  • Cytokine Production: Activated NF-κB upregulates the expression of various pro-inflammatory cytokines and chemokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). These cytokines, in turn, stimulate the bone marrow to increase the production and release of neutrophils.

romurtide_signaling cluster_cell Immune Cell (Macrophage/Monocyte) cluster_nucleus Nucleus This compound This compound nod2 NOD2 This compound->nod2 Binds rip2 RIP2 nod2->rip2 Activates tak1 TAK1 rip2->tak1 Recruits & Activates ikk IKK Complex tak1->ikk Activates nfkb NF-κB ikk->nfkb Activates gene_transcription Gene Transcription nfkb->gene_transcription Translocates & Initiates cytokines Cytokines & Chemokines (IL-1, IL-6, GM-CSF) gene_transcription->cytokines Leads to Production of bone_marrow Bone Marrow cytokines->bone_marrow Stimulate neutrophils Increased Neutrophil Production & Release bone_marrow->neutrophils

This compound Signaling Pathway
G-CSF: Direct Stimulation of Granulopoiesis

G-CSF is a glycoprotein that directly stimulates the production of granulocytes by binding to its specific receptor on hematopoietic progenitor cells in the bone marrow.

  • Receptor Binding: G-CSF binds to the G-CSF receptor (G-CSFR), a transmembrane protein on the surface of myeloid progenitor cells.

  • Downstream Signaling: This binding event triggers the activation of several intracellular signaling pathways, including:

    • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for G-CSF signaling, leading to the transcription of genes involved in cell survival, proliferation, and differentiation.

    • Ras/MAPK Pathway: The Ras/mitogen-activated protein kinase (MAPK) pathway is also activated and plays a role in cell proliferation and differentiation.

    • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is involved in promoting cell survival.

  • Neutrophil Production: The activation of these pathways culminates in the increased proliferation and differentiation of neutrophil precursors and their subsequent release into the bloodstream.

gcsf_signaling cluster_cell Myeloid Progenitor Cell cluster_pathways Signaling Pathways cluster_nucleus Nucleus gcsf G-CSF gcsfr G-CSF Receptor gcsf->gcsfr Binds jak_stat JAK/STAT Pathway gcsfr->jak_stat Activates ras_mapk Ras/MAPK Pathway gcsfr->ras_mapk Activates pi3k_akt PI3K/Akt Pathway gcsfr->pi3k_akt Activates gene_transcription Gene Transcription jak_stat->gene_transcription ras_mapk->gene_transcription pi3k_akt->gene_transcription proliferation Proliferation gene_transcription->proliferation differentiation Differentiation gene_transcription->differentiation survival Survival gene_transcription->survival

G-CSF Signaling Pathway

Comparative Efficacy and Safety: A Review of Available Data

This compound in Chemotherapy-Induced Leukopenia

Clinical studies on this compound for CIN have been predominantly conducted in Japan.

Table 1: Summary of Clinical Data for this compound in Chemotherapy-Induced Leukopenia

StudyPatient PopulationChemotherapy RegimenThis compound DosageKey Findings
Tsubaki et al., 1994Patients with lung cancerCisplatin-based chemotherapy200 µ g/day subcutaneously for 7 daysThis compound significantly shortened the duration of leukopenia and neutropenia compared to a placebo control.
Furuse et al., 1994Patients with various solid tumorsVarious chemotherapy regimens200 µ g/day subcutaneously for 7-14 daysThis compound was effective in accelerating the recovery of white blood cell counts.

Note: Detailed quantitative data from these studies are limited in the available English abstracts.

G-CSF in Chemotherapy-Induced Neutropenia

G-CSF (in various formulations like filgrastim and pegfilgrastim) is extensively studied and widely used globally.

Table 2: Summary of Clinical Data for G-CSF in Chemotherapy-Induced Neutropenia

StudyPatient PopulationChemotherapy RegimenG-CSF DosageKey Findings
Crawford et al., 1991Small-cell lung cancerCyclophosphamide, Doxorubicin, EtoposideFilgrastim 230 µg/m²/dayReduced incidence of febrile neutropenia (40% vs. 77% with placebo), shorter duration of severe neutropenia, and fewer days of intravenous antibiotics.
Holmes et al., 2002Breast cancerDoxorubicin, DocetaxelSingle dose of Pegfilgrastim 100 µg/kgA single dose of pegfilgrastim was comparable to daily filgrastim in reducing the duration of severe neutropenia.
Timmer-Bonte et al., 2005Non-small cell lung cancerDocetaxelPegfilgrastim 6 mgProphylactic pegfilgrastim significantly reduced the incidence of febrile neutropenia compared with reactive use.

Experimental Protocols

Detailed experimental protocols from direct comparative trials are unavailable. However, based on individual studies, typical clinical trial designs for these agents can be outlined.

General Experimental Workflow for CIN Clinical Trials

experimental_workflow patient_recruitment Patient Recruitment (Cancer patients scheduled for chemotherapy) randomization Randomization patient_recruitment->randomization arm_a Treatment Arm A (e.g., this compound) randomization->arm_a arm_b Treatment Arm B (e.g., G-CSF or Placebo) randomization->arm_b chemotherapy Chemotherapy Administration arm_a->chemotherapy arm_b->chemotherapy drug_administration Study Drug Administration (Post-chemotherapy) chemotherapy->drug_administration monitoring Monitoring (Blood counts, adverse events) drug_administration->monitoring Throughout cycles data_analysis Data Analysis (Efficacy and safety endpoints) monitoring->data_analysis

Typical CIN Clinical Trial Workflow
Key Components of a Hypothetical Comparative Trial Protocol

  • Study Design: A randomized, controlled, double-blind, multicenter study.

  • Patient Population: Adult patients with a specific cancer type (e.g., breast, lung) scheduled to receive a chemotherapy regimen with a known high risk of febrile neutropenia.

  • Inclusion Criteria:

    • Age 18 years or older.

    • Histologically confirmed malignancy.

    • Adequate organ function.

    • ECOG performance status of 0-2.

  • Exclusion Criteria:

    • Prior treatment with G-CSF or this compound.

    • Concurrent radiation therapy.

    • Known hypersensitivity to the study drugs.

  • Treatment Arms:

    • Arm A: this compound (e.g., 200 µg subcutaneously daily for a specified duration post-chemotherapy).

    • Arm B: G-CSF (e.g., Filgrastim 5 µg/kg/day subcutaneously or a single dose of Pegfilgrastim 6 mg post-chemotherapy).

    • Control Arm (if applicable): Placebo.

  • Primary Endpoint: Incidence of febrile neutropenia in the first cycle of chemotherapy.

  • Secondary Endpoints:

    • Duration of severe neutropenia (Absolute Neutrophil Count [ANC] < 0.5 x 10⁹/L).

    • Depth of ANC nadir.

    • Incidence of documented infections.

    • Rate of hospitalization.

    • Safety and tolerability.

  • Assessments: Complete blood counts with differential performed regularly throughout the chemotherapy cycles. Assessment of adverse events at each study visit.

Conclusion

This compound and G-CSF represent two distinct approaches to managing chemotherapy-induced neutropenia. G-CSF is a well-established, direct-acting hematopoietic growth factor with a large body of clinical evidence supporting its efficacy and safety. This compound, a synthetic immunomodulator, offers a novel, indirect mechanism of action by harnessing the body's own immune system to stimulate neutrophil production.

While direct comparative data are lacking, both agents have demonstrated efficacy in reducing the duration and severity of neutropenia in clinical studies. The choice between these agents may depend on factors such as patient-specific characteristics, the chemotherapy regimen, and regional availability. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound versus G-CSF and to delineate their optimal use in the management of chemotherapy-induced neutropenia.

References

Validating NOD2's Role in Romurtide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of romurtide, a synthetic immunomodulator, with other alternatives used in the management of neutropenia. We delve into the experimental data validating the crucial role of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) in this compound's mechanism of action and present detailed protocols for key validation assays.

This compound: A NOD2-Targeted Immunomodulator

This compound is a synthetic analog of muramyl dipeptide (MDP), a component of bacterial cell walls.[1][2] Its primary indication is for the treatment of neutropenia, a condition characterized by a low count of neutrophils, which increases the risk of infection.[1] The mechanism of action of this compound is centered on its interaction with the intracellular pattern recognition receptor, NOD2.[1][2] Upon binding to NOD2, this compound triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB. This leads to the production of various pro-inflammatory cytokines and chemokines, ultimately enhancing the proliferation and activation of neutrophils.

Comparison with Granulocyte Colony-Stimulating Factors (G-CSFs)

The current standard of care for chemotherapy-induced neutropenia often involves the use of Granulocyte Colony-Stimulating Factors (G-CSFs) like filgrastim and sargramostim. While direct head-to-head clinical trial data comparing this compound with these G-CSFs is limited in the public domain, we can infer a comparative understanding based on their distinct mechanisms of action and available clinical information.

G-CSFs directly stimulate the bone marrow to produce more neutrophils. In contrast, this compound acts as an immunomodulator, enhancing the body's own immune response to increase neutrophil counts and activity.

Table 1: Comparison of this compound and G-CSFs

FeatureThis compoundFilgrastim (G-CSF)Sargramostim (GM-CSF)
Mechanism of Action NOD2 agonist, immunomodulatorDirectly stimulates granulocyte productionStimulates production of granulocytes, macrophages, and eosinophils
Primary Target NOD2 receptor on immune cellsG-CSF receptor on myeloid progenitor cellsGM-CSF receptor on myeloid progenitor cells
Reported Efficacy Increases neutrophil counts and functionalityReduces the duration of severe neutropeniaReduces the duration of neutropenia and incidence of febrile neutropenia
Administration Subcutaneous injectionSubcutaneous injection or intravenous infusionSubcutaneous injection or intravenous infusion

Experimental Validation of the NOD2-Romurtide Interaction

The validation of NOD2 as the direct target of this compound is crucial for understanding its therapeutic effect. Several key experiments are employed to elucidate this interaction.

NOD2 Activation Assays

These assays are fundamental to demonstrating that this compound can activate the NOD2 signaling pathway. A common method involves using a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter in a cell line expressing NOD2.

Table 2: Representative Data from a NOD2 Activation Assay

TreatmentNF-κB Reporter Activity (Fold Change)
Vehicle Control1.0
This compound (1 µM)8.5
MDP (1 µM, Positive Control)9.2
Inactive Epimer (1 µM, Negative Control)1.1

Note: The data presented in this table is illustrative and based on typical results from such assays.

MDP-NOD2 Binding Assays

To confirm a direct physical interaction between this compound and NOD2, binding assays are performed. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose, allowing for the real-time measurement of binding affinity and kinetics.

Table 3: Illustrative Kinetic Parameters from SPR Analysis

LigandKD (M)ka (1/Ms)kd (1/s)
This compound5.2 x 10-81.8 x 1059.4 x 10-3
Muramyl Dipeptide (MDP)4.5 x 10-82.1 x 1059.5 x 10-3

Note: The data presented in this table is illustrative and based on typical results from such assays.

Cytokine Profiling

Measuring the downstream effects of NOD2 activation, such as the production of cytokines, provides further validation of this compound's mechanism of action. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants or patient samples.

Table 4: Example of Cytokine Profile in Response to this compound

CytokineVehicle Control (pg/mL)This compound (1 µM) (pg/mL)
IL-650850
TNF-α30600
IL-1β20450

Note: The data presented in this table is illustrative and based on typical results from such assays.

Experimental Protocols

NOD2-Dependent NF-κB Activation Assay (Luciferase Reporter)

1. Cell Culture and Transfection:

  • Culture HEK293T cells stably expressing human NOD2 and an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound, a positive control (e.g., MDP), and a negative control (e.g., an inactive epimer) in assay medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate for 6-8 hours at 37°C in a CO2 incubator.

3. Luciferase Assay:

  • After incubation, lyse the cells using a suitable lysis buffer.

  • Add luciferase substrate to the cell lysate.

  • Measure luminescence using a microplate luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Express the results as fold induction over the vehicle-treated control.

NOD2_Activation_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay Luciferase Assay A Seed HEK293T-NOD2-NFkB-Luc cells B Incubate overnight A->B C Add this compound/Controls B->C D Incubate 6-8 hours C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G

NOD2 Activation Assay Workflow

Surface Plasmon Resonance (SPR) for NOD2-Ligand Binding

1. Chip Preparation and Ligand Immobilization:

  • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immobilize recombinant human NOD2 protein onto the activated surface via amine coupling.

  • Deactivate any remaining active esters with ethanolamine.

2. Analyte Injection and Binding Measurement:

  • Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to observe association and dissociation phases.

3. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow A Immobilize NOD2 on Sensor Chip B Inject this compound (Analyte) A->B C Monitor SPR Signal (Association) B->C D Inject Running Buffer C->D E Monitor SPR Signal (Dissociation) D->E F Regenerate Sensor Surface E->F G Analyze Sensorgram Data F->G

SPR Experimental Workflow

Cytokine Profiling by ELISA

1. Cell Culture and Stimulation:

  • Seed primary human monocytes or a monocytic cell line (e.g., THP-1) in a 24-well plate.

  • Differentiate the cells if necessary (e.g., with PMA for THP-1 cells).

  • Treat the cells with this compound or a vehicle control for 24 hours.

2. Sample Collection:

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

3. ELISA Procedure:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

  • Block the plate to prevent non-specific binding.

  • Add the collected cell culture supernatants and a series of known standards to the plate.

  • Add a biotinylated detection antibody.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

4. Data Analysis:

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve from the absorbance values of the known standards.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

ELISA_Workflow cluster_stimulation Cell Stimulation cluster_elisa ELISA A Culture Monocytes B Treat with this compound A->B C Collect Supernatant B->C E Add Samples/Standards C->E D Coat Plate D->E F Add Detection Antibody E->F G Add Enzyme Conjugate F->G H Add Substrate G->H I Read Absorbance H->I

Cytokine Profiling by ELISA Workflow

Signaling Pathway

The binding of this compound to NOD2 initiates a downstream signaling cascade that is central to its immunomodulatory effects.

Romurtide_NOD2_Signaling This compound This compound NOD2 NOD2 This compound->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Cytokines Cytokines & Chemokines Nucleus->Cytokines Gene Transcription Neutrophil_Response Enhanced Neutrophil Response Cytokines->Neutrophil_Response

This compound-NOD2 Signaling Pathway

Conclusion

The available evidence strongly supports the role of NOD2 as the primary mediator of this compound's mechanism of action. Through its interaction with NOD2, this compound effectively stimulates an innate immune response, leading to an increase in neutrophil counts and function. While further head-to-head clinical trials are needed for a definitive comparison with G-CSFs, this compound's unique immunomodulatory approach presents a promising alternative for the management of neutropenia. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of NOD2-targeting immunomodulators.

References

A Cross-Species Comparative Guide to the Immunomodulatory Effects of Romurtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Romurtide, a synthetic analogue of muramyl dipeptide (MDP), is an immunomodulatory agent primarily used in the treatment of neutropenia.[1] As a derivative of a conserved component of bacterial cell walls, this compound mimics pathogen-associated molecular patterns (PAMPs) to stimulate the innate immune system.[2] This guide provides a comprehensive cross-species comparison of the immunomodulatory effects of this compound and other key MDP analogues, including mifamurtide, murabutide, and N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP). The information is presented to facilitate objective comparison and support further research and development in the field of immunotherapy.

Mechanism of Action: The NOD2 Signaling Pathway

This compound and its analogues exert their immunomodulatory effects primarily through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing 2 (NOD2).[3] This receptor recognizes MDP, a component of both Gram-positive and Gram-negative bacterial peptidoglycan.

Upon binding of this compound to NOD2 in the cytoplasm of immune cells such as macrophages and dendritic cells, a signaling cascade is initiated. This leads to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] The activation of these pathways results in the transcription and subsequent production of a variety of pro-inflammatory cytokines and chemokines, which orchestrate the downstream immunomodulatory effects.[1]

This compound Signaling Pathway cluster_cell Immune Cell This compound This compound NOD2 NOD2 This compound->NOD2 Binds to NF_kB_Activation NF-κB Activation NOD2->NF_kB_Activation MAPK_Activation MAPK Activation NOD2->MAPK_Activation Cytokine_Production Cytokine & Chemokine Production NF_kB_Activation->Cytokine_Production MAPK_Activation->Cytokine_Production Immunomodulatory_Effects Immunomodulatory Effects (e.g., Neutrophil Proliferation) Cytokine_Production->Immunomodulatory_Effects

Figure 1: Simplified signaling pathway of this compound via NOD2 activation.

Cross-Species Comparison of Immunomodulatory Effects

The immunomodulatory effects of this compound and its analogues have been evaluated in various species, demonstrating both conserved and species-specific responses. This section provides a comparative summary of the key findings in mice, non-human primates, and humans.

Data Presentation

Table 1: Comparative Effects of this compound on Hematopoietic Parameters

SpeciesParameterDosage and AdministrationKey Findings
Mice LeukocytosisOral, 3 and 10 mg/mouseEnhanced nonspecific resistance to infection and hematopoiesis.
Monkeys (Cynomolgus) Megakaryocyte CountSubcutaneousIncreased number of megakaryocytes and promoted maturation.
Monkeys (Cynomolgus) Platelet CountSubcutaneous or OralSignificantly elevated peripheral platelet counts and shortened recovery time from thrombocytopenia.
Humans Leukocyte CountSubcutaneous, 50-400 µgRapid restoration of leukocyte counts, primarily neutrophils, in cancer patients after chemotherapy or radiotherapy.

Table 2: Comparative Cytokine Induction by this compound and Analogues

CompoundSpeciesCell Type / SystemCytokines Induced
This compound MiceTumor-bearingTNF-α
This compound MonkeysMononuclear cellsG-CSF, M-CSF, GM-CSF, IL-6, SCF, Erythropoietin
This compound Humans-IL-1, IL-6, GM-CSF
Murabutide HumansWhole bloodTNF, IL-1β, IL-6, IL-8
Mifamurtide HumansMacrophagesUpregulation of M1 (e.g., iNOS) and M2 (e.g., CD206) markers

Table 3: Comparative Adjuvant Activity of MDP and GMDP in Mice

CompoundAdjuvant EffectKey Finding
MDP Humoral IgG immune response to ovalbuminLower adjuvant activity compared to GMDP at certain concentrations.
GMDP Humoral IgG immune response to ovalbuminExhibits more pronounced adjuvant activity than MDP at concentrations of 5 and 5x10-4 mg/kg.

Experimental Protocols

In Vivo Cytokine Response Assay in Mice

This protocol outlines a general method for assessing the in vivo cytokine response to an immunomodulator like this compound in mice.

Materials:

  • This compound or other test compounds

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • C57BL/6 mice (6-10 weeks old)

  • Materials for blood collection (e.g., retro-orbital sinus or cardiac puncture)

  • ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6)

Procedure:

  • Animal Handling and Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Compound Preparation: Dissolve this compound in sterile PBS to the desired concentration.

  • Administration: Inject a defined dose of the this compound solution intraperitoneally (i.p.) into the mice. A control group should receive an equivalent volume of sterile PBS.

  • Sample Collection: At a specified time point post-injection (e.g., 2 hours), collect blood from the mice.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., KC, IL-6) in the serum using specific ELISA kits according to the manufacturer's instructions.

In Vivo Cytokine Response Assay Workflow Mice Mice Injection i.p. Injection (this compound or PBS) Mice->Injection Blood_Collection Blood Collection (e.g., 2h post-injection) Injection->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation ELISA Cytokine Measurement (ELISA) Serum_Separation->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Figure 2: Workflow for in vivo cytokine response assay in mice.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Cynomolgus Monkeys

This protocol describes a method for isolating PBMCs from monkey blood for in vitro studies.

Materials:

  • Whole blood from Cynomolgus monkeys collected in EDTA tubes

  • Ficoll-Paque™ PLUS

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Sterile conical tubes

Procedure:

  • Blood Dilution: Dilute the whole blood with an equal volume of PBS.

  • Ficoll-Paque™ Layering: Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube, avoiding mixing of the layers.

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off.

  • PBMC Collection: After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface. Carefully aspirate this layer and transfer to a new tube.

  • Washing: Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Cell Counting and Resuspension: Resuspend the final cell pellet in an appropriate culture medium and perform a cell count.

PBMC Isolation Workflow Whole_Blood Diluted Whole Blood Ficoll Ficoll-Paque™ Whole_Blood->Ficoll Layer over Centrifugation Centrifugation (400g, 30-40 min) Ficoll->Centrifugation PBMC_Layer Collect PBMC Layer Centrifugation->PBMC_Layer Washing Wash with PBS (x2) PBMC_Layer->Washing Isolated_PBMCs Isolated PBMCs Washing->Isolated_PBMCs

Figure 3: Workflow for PBMC isolation from monkey blood.

NOD2 Activation Reporter Assay

This assay is used to determine the ability of a compound to activate the NOD2 signaling pathway.

Materials:

  • HEK293T cells

  • Expression plasmid for human NOD2

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • This compound or other test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the NOD2 expression plasmid and the NF-κB luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or other test compounds.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Express the results as fold activation of NF-κB relative to untreated control cells.

NOD2 Activation Assay Workflow HEK293T HEK293T Cells Transfection Transfect with NOD2 & NF-κB Reporter HEK293T->Transfection Treatment Treat with This compound Transfection->Treatment Incubation Incubate (24h) Treatment->Incubation Luminometry Measure Luciferase Activity Incubation->Luminometry Results Fold Activation Luminometry->Results

Figure 4: Workflow for NOD2 activation reporter assay.

Conclusion

This compound and its analogues are potent immunomodulators that act through the NOD2 signaling pathway to stimulate the innate immune system. While their primary effect of enhancing hematopoietic and cytokine responses is conserved across species, the specific magnitude and profile of these responses can vary. This guide provides a foundational comparison of the available data, highlighting the need for further standardized cross-species studies to fully elucidate the comparative immunopharmacology of these important therapeutic agents. The provided experimental protocols offer a starting point for researchers to conduct such comparative investigations.

References

Romurtide: A Comparative Analysis of Efficacy in Solid Tumors and Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of romurtide, a synthetic immunomodulator, in the distinct contexts of solid tumors and hematological malignancies. While this compound's primary established role is in supportive care for chemotherapy-induced myelosuppression, particularly relevant in hematological cancer treatment, emerging preclinical data suggests a potential direct immunomodulatory role in solid tumors. This document synthesizes available experimental data to offer a comparative perspective for research and development professionals.

Executive Summary

This compound, a synthetic analogue of muramyl dipeptide (MDP), functions by stimulating the innate immune system through nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptors.[1] This activation triggers a signaling cascade, primarily through NF-κB, leading to the production of pro-inflammatory cytokines, chemokines, and hematopoietic growth factors.[2][3] This mechanism underpins its dual-faceted potential in oncology.

In hematological malignancies , this compound's principal application is the amelioration of chemotherapy- and radiotherapy-induced cytopenias, such as neutropenia and thrombocytopenia.[2] By stimulating hematopoiesis, it accelerates the recovery of white blood cell and platelet counts, a critical supportive care function in patients undergoing intensive myelosuppressive treatments.

In solid tumors , the investigation into this compound's efficacy is more nascent and focuses on its potential as an immunomodulatory adjuvant. Preclinical studies suggest it can enhance anti-tumor immune responses within the tumor microenvironment.

This guide will compare this compound's performance in these two settings, presenting quantitative data from available studies and detailing the experimental protocols.

Mechanism of Action: A Common Pathway with Divergent Applications

This compound's mechanism of action is central to understanding its differential application in solid tumors versus hematological malignancies. The activation of NOD2 by this compound initiates a downstream signaling pathway that results in enhanced immune surveillance and hematopoietic stimulation.

This compound Signaling Pathway cluster_hematological Application in Hematological Malignancies cluster_solid Potential Application in Solid Tumors This compound This compound (Muramyl Dipeptide Analogue) NOD2 NOD2 Receptor (Intracellular) This compound->NOD2 Binds to NFkB NF-κB Activation NOD2->NFkB Triggers Cytokines Production of Cytokines & Chemokines (e.g., TNF-α, IL-6) NFkB->Cytokines Hematopoiesis Stimulation of Hematopoietic Growth Factors NFkB->Hematopoiesis Macrophage Enhanced Macrophage Activity Cytokines->Macrophage WBC_Platelet Increased White Blood Cell & Platelet Production Hematopoiesis->WBC_Platelet Tumor_Immunity Enhanced Anti-Tumor Immunity Macrophage->Tumor_Immunity

Figure 1: this compound's signaling pathway and its applications.

Efficacy in Hematological Malignancies: Supportive Care

In the context of hematological malignancies, this compound is primarily utilized as a supportive care agent to combat the myelosuppressive effects of chemotherapy. The quantitative data available underscores its efficacy in restoring platelet and leukocyte counts.

Quantitative Data
Study PopulationTreatment GroupControl GroupEndpointResultp-value
55 Gastrointestinal Cancer Patients[4]This compound (n=30)No this compound (n=25)Mean Change Ratio for Platelets1.22 +/- 0.750.67 +/- 0.45
55 Gastrointestinal Cancer PatientsThis compound (n=30)No this compound (n=25)Patients with Decreased Platelet Count13 (43%)20 (80%)
27 Gastrointestinal Cancer Patients (Carboplatin-treated)This compound (n=13)No this compound (n=14)Mean Change Ratio for Leukocytes1.10 +/- 0.520.74 +/- 0.27
27 Gastrointestinal Cancer Patients (Carboplatin-treated)This compound (n=13)No this compound (n=14)Mean Change Ratio for Platelets1.23 +/- 0.590.74 +/- 0.42
27 Gastrointestinal Cancer Patients (Carboplatin-treated)This compound (n=13)No this compound (n=14)Patients with Marked Platelet Decrease (<6 x 10^4/mm³)2 (7%)7 (28%)
Comparison with Granulocyte Colony-Stimulating Factors (G-CSFs)

The standard of care for managing chemotherapy-induced neutropenia often involves the use of G-CSFs like filgrastim and pegfilgrastim. While direct comparative trials with this compound are scarce, the available data for G-CSFs provides a benchmark for efficacy.

DrugStudy PopulationKey Finding
Efbemalenograstim alfa 122 women with breast cancer receiving doxorubicin and docetaxelMean duration of grade 4 neutropenia was 1.4 days with efbemalenograstim versus 4.3 days with placebo.
Efbemalenograstim alfa 122 women with breast cancer receiving doxorubicin and docetaxelIncidence of febrile neutropenia was 4.8% with efbemalenograstim versus 25.6% with placebo.

Efficacy in Solid Tumors: An Adjuvant Role

The exploration of this compound's direct anti-tumor activity in solid tumors is predominantly in the preclinical phase. The rationale is that by stimulating an immune response within the tumor microenvironment, this compound could act as an effective adjuvant to other cancer therapies.

Preclinical Evidence

A study in MM46 tumor-bearing mice demonstrated that oral administration of this compound led to a significant augmentation of Tumor Necrosis Factor-alpha (TNF-α) production within the solid tumor and the liver. TNF-α is a cytokine with known anti-tumor properties.

Comparison with Mifamurtide

Mifamurtide, another MDP analogue, is approved for the treatment of high-grade, resectable, non-metastatic osteosarcoma, a type of solid tumor. It serves as a relevant comparator for this compound's potential in this setting.

DrugStudy PopulationKey Finding
Mifamurtide Patients with non-metastatic osteosarcomaAddition of mifamurtide to chemotherapy has been shown to improve lifetime efficacy compared to chemotherapy alone.

Experimental Protocols

This compound in Gastrointestinal Cancer Patients
  • Study Design: A study involving 55 patients with gastrointestinal cancer undergoing intensive anticancer drug treatment and/or irradiation.

  • Treatment Groups: Patients were divided into a this compound administration group (n=30) and a non-administration group (n=25). A sub-group of 27 patients was treated with a bolus administration of 450 mg/m² carboplatin.

  • Endpoints: The primary endpoints were the mean change ratios for platelets and leukocytes, and the number of patients experiencing a decrease in platelet count.

  • Statistical Analysis: Statistical significance was determined using appropriate statistical tests, with p-values < 0.05 considered significant.

This compound in a Mouse Model of Solid Tumors
  • Animal Model: MM46 tumor-bearing mice.

  • Treatment: this compound was administered orally at doses of 1000 to 10,000 micrograms/mouse.

  • Endpoint: The primary endpoint was the production of TNF-α in the solid tumor, liver, and spleen.

  • Findings: Oral administration of this compound significantly augmented TNF-α production in the solid tumor and the liver.

Experimental Workflow

Experimental_Workflow cluster_hematological Hematological Malignancies (Supportive Care) cluster_solid Solid Tumors (Adjuvant Therapy) H_Patient Patient with Hematological Malignancy H_Chemo Chemotherapy/ Radiotherapy H_Patient->H_Chemo H_Myelosuppression Myelosuppression (Neutropenia/Thrombocytopenia) H_Chemo->H_Myelosuppression H_this compound This compound Administration H_Myelosuppression->H_this compound H_Recovery Accelerated Recovery of Blood Cell Counts H_this compound->H_Recovery S_Patient Patient with Solid Tumor S_Therapy Standard Anti-Cancer Therapy (e.g., Chemotherapy, Immunotherapy) S_Patient->S_Therapy S_this compound This compound Administration (Adjuvant) S_Patient->S_this compound S_Outcome Improved Tumor Control/ Regression S_Therapy->S_Outcome S_Immune Enhanced Anti-Tumor Immune Response S_this compound->S_Immune S_Immune->S_Outcome

Figure 2: Contrasting workflows for this compound's use.

Conclusion

The available evidence clearly establishes this compound as an effective agent for managing chemotherapy-induced thrombocytopenia and leukocytopenia, a frequent and critical challenge in the treatment of hematological malignancies. Its efficacy in this supportive care role is supported by quantitative clinical data.

In the realm of solid tumors, this compound's potential as a direct anti-cancer agent, likely in an adjuvant capacity, is supported by a sound mechanistic rationale and promising preclinical findings. However, clinical data to substantiate this application is currently lacking.

For researchers and drug development professionals, this presents a clear dichotomy. In hematological malignancies, the path forward may involve optimizing dosing strategies and exploring combinations with other supportive care agents. For solid tumors, the significant unmet need for effective immunomodulatory adjuvants presents a compelling opportunity for further preclinical and clinical investigation of this compound, building upon the foundation of its known mechanism and safety profile. Future research should focus on well-designed clinical trials to elucidate its potential to enhance the efficacy of existing and emerging cancer therapies.

References

confirming the analgesic effects of romurtide in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic effects of romurtide in preclinical models. This compound, a synthetic analogue of muramyl dipeptide (MDP), has demonstrated potential as an analgesic agent. This document summarizes the available preclinical data, compares its efficacy with other analgesics, and provides detailed experimental methodologies to support further research and development.

Comparative Analgesic Efficacy

The primary preclinical model used to evaluate the analgesic properties of this compound and related compounds is the acetic acid-induced writhing test in mice. This test assesses a compound's ability to reduce visceral pain. The data presented below is derived from studies on N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), the parent compound of this compound, and is used here as a surrogate to illustrate the potential analgesic effects of this compound.

CompoundDoseRoute of AdministrationMean Number of WrithingsPercent Inhibition (%)
Control (Vehicle)-Subcutaneous30.3 ± 2.2-
MDP10 µ g/mouse Subcutaneous16.0 ± 2.847.2
MDP50 µ g/mouse Subcutaneous10.5 ± 2.165.3
MDP100 µ g/mouse Subcutaneous8.6 ± 1.771.6
Aspirin200 µ g/mouse Subcutaneous19.3 ± 2.436.3
Pentazocine50 µ g/mouse Subcutaneous2.0 ± 0.893.4
Morphine10 mg/kgIntraperitonealNot Reported93.68[1]

Data for MDP, Aspirin, and Pentazocine are adapted from a study on the analgesic effects of N-acetylmuramyl-L-alanyl-D-isoglutamine[2][3]. The doses for this compound that showed a decrease in convulsive movements were 2.0, 10, and 50 µg per mouse[4]. The table uses data for MDP as a proxy for this compound's potential efficacy.

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice

This widely used model assesses the efficacy of analgesics against visceral pain.

Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male ddY mice (or other suitable strain)

  • Test compound (e.g., this compound)

  • Positive control (e.g., morphine, aspirin)

  • Vehicle control (e.g., saline)

  • Acetic acid solution (0.6% in distilled water)

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Animals are randomly assigned to different treatment groups: vehicle control, positive control, and test compound groups (at various doses).

  • The test compound or vehicle is administered, typically subcutaneously or intraperitoneally, at a predetermined time before the acetic acid injection.

  • After the appropriate absorption time for the test compound, each mouse receives an intraperitoneal injection of 0.6% acetic acid.

  • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

  • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, typically 10-20 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage inhibition of writhing is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: The NOD2 Signaling Pathway

This compound, as a muramyl dipeptide derivative, is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). This interaction triggers a signaling cascade that ultimately leads to the production of various inflammatory mediators, which are thought to contribute to its analgesic and immunomodulatory effects.

romurtide_signaling_pathway This compound This compound (MDP analog) NOD2 NOD2 Receptor This compound->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Gene Transcription Analgesic_Effect Analgesic Effect Cytokines->Analgesic_Effect

Caption: this compound binds to the NOD2 receptor, initiating a signaling cascade that results in an analgesic effect.

Experimental Workflow for Preclinical Analgesic Assessment

The following diagram outlines the typical workflow for evaluating the analgesic effects of a compound like this compound in a preclinical setting.

experimental_workflow start Start animal_prep Animal Acclimatization & Grouping start->animal_prep drug_admin Drug Administration (this compound, Control, Comparator) animal_prep->drug_admin pain_induction Pain Induction (e.g., Acetic Acid Injection) drug_admin->pain_induction behavioral_assessment Behavioral Assessment (e.g., Writhing Count) pain_induction->behavioral_assessment data_analysis Data Analysis (% Inhibition) behavioral_assessment->data_analysis results Results & Comparison data_analysis->results end End results->end

Caption: Workflow for assessing the analgesic efficacy of this compound in preclinical models.

References

Intravenous vs. Subcutaneous Romurtide: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of romurtide administration routes, synthesizing available data for researchers, scientists, and drug development professionals. This guide provides a comparative overview of intravenous (IV) and subcutaneous (SC) administration of this compound, a synthetic N-acetylmuramyl-L-alanyl-D-isoglutamine derivative, highlighting key differences in their profiles. Due to a lack of direct head-to-head clinical trials, this comparison is based on a synthesis of available non-comparative human and animal studies.

Introduction

This compound (Muroctasin) is a potent immunomodulator known to stimulate the hematopoietic system, primarily by inducing the production of cytokines such as granulocyte-colony stimulating factor (G-CSF). Its main application is in the treatment of leukopenia and thrombocytopenia, often secondary to chemotherapy or radiotherapy. The route of administration is a critical factor influencing the pharmacokinetic and pharmacodynamic properties of a drug. While subcutaneous administration of this compound is more commonly documented in clinical use, intravenous administration has also been explored, particularly in preclinical settings. This guide aims to provide a comparative overview of these two delivery methods.

Data Presentation

Pharmacokinetic and Pharmacodynamic Profile
ParameterIntravenous (IV) AdministrationSubcutaneous (SC) AdministrationSource
Bioavailability 100% (by definition)Not explicitly quantified in humans. SC route is chosen to enhance bioavailability through slow, sustained release.[1]
Time to Peak Effect (Tmax) Peak TNF-alpha induction at 3 hours (mice)Onset of neutrophil increase within 24-48 hours (humans)[1]
Peak Plasma Concentration (Cmax) Not AvailableNot Available
Half-life (t½) Not AvailableNot Available
Dosing Regimen 10-1000 µ g/mouse (preclinical)50-400 µ g/day for 6 days (humans)[2][3]
Primary Effect Augmentation of TNF-alpha in the spleen (mice)Restoration of leukocytes (primarily neutrophils) and platelets.[2]
Safety and Tolerability
Adverse Effect ProfileIntravenous (IV) AdministrationSubcutaneous (SC) AdministrationSource
Local Reactions Not documented in detail.Common: Redness, swelling, and mild pain at the injection site.
Systemic Side Effects Not documented in detail in humans.Dose-dependent. At 400 µg: fever, headache.
Optimal Tolerated Dose Not established in humans.200 µ g/day for 6 days.

Note: While one review article suggests that "intravenous administration is more preferable than subcutaneous administration" for the restoration of leukocytes and platelets, no clinical data has been found to substantiate this claim.

Experimental Protocols

Subcutaneous Administration for Leukopenia (Human Clinical Trials)
  • Objective: To evaluate the efficacy and safety of subcutaneously administered this compound in patients with leukopenia following cancer therapy.

  • Methodology: Patients were administered daily subcutaneous injections of this compound at doses of 50, 100, 200, or 400 µg for six consecutive days, starting the day after chemotherapy. Blood counts were monitored to assess the rate of leukocyte and neutrophil recovery. Safety was evaluated by monitoring for local and systemic adverse events.

  • Key Findings: this compound administration led to a rapid, dose-dependent restoration of leukocyte counts, primarily neutrophils. The 400 µg dose was associated with a higher incidence of side effects, leading to the identification of 200 µg as the optimal daily dose.

Intravenous Administration for TNF-alpha Induction (Murine Study)
  • Objective: To investigate the induction of tumor necrosis factor-alpha (TNF-alpha) by intravenously administered this compound in mice.

  • Methodology: Mice were intravenously injected with this compound at doses ranging from 10 to 1000 µg per mouse. Systemic TNF-alpha activity was measured at various time points post-injection. In tumor-bearing mice, TNF-alpha production was also assessed in specific organs like the spleen, liver, and the solid tumor itself.

  • Key Findings: Intravenous administration of this compound led to a significant increase in systemic TNF-alpha activity, peaking at 3 hours post-injection. In tumor-bearing mice, IV this compound significantly augmented TNF-alpha production in the spleen.

Mandatory Visualizations

Signaling Pathway of this compound

Romurtide_Signaling_Pathway This compound This compound (MDP Analog) NOD2 NOD2 Receptor (Intracellular) This compound->NOD2 Binds to RIP2 RIP2 Kinase NOD2->RIP2 Activates TAK1 TAK1 RIP2->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-6, G-CSF) Nucleus->Cytokines Gene Transcription ImmuneResponse Enhanced Immune Response (Neutrophil & Platelet Proliferation) Cytokines->ImmuneResponse Experimental_Workflow PatientCohort Patient Cohort (e.g., Chemotherapy-induced Leukopenia) Randomization Randomization PatientCohort->Randomization GroupA Group A: Intravenous this compound (e.g., 200 µg daily for 6 days) Randomization->GroupA GroupB Group B: Subcutaneous this compound (e.g., 200 µg daily for 6 days) Randomization->GroupB PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Blood Sampling GroupA->PK_PD_Sampling GroupB->PK_PD_Sampling Efficacy Efficacy Assessment (Neutrophil & Platelet Counts) PK_PD_Sampling->Efficacy Safety Safety Monitoring (Adverse Events) PK_PD_Sampling->Safety DataAnalysis Comparative Data Analysis Efficacy->DataAnalysis Safety->DataAnalysis

References

Validating Romurtide's Potentiation of Dendritic Cell Maturation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of romurtide's performance in potentiating dendritic cell (DC) maturation against other common alternatives. The information presented is supported by experimental data to aid researchers in evaluating this compound for their specific applications in immunology and drug development.

Performance Comparison of DC Maturation Agents

The maturation of dendritic cells is a critical process for the initiation of adaptive immune responses. It is characterized by the upregulation of co-stimulatory molecules, maturation markers, and the secretion of various cytokines. The following tables summarize the quantitative effects of this compound (via its close analog Murabutide), Lipopolysaccharide (LPS), and a standard cytokine cocktail on these key maturation indicators.

Table 1: Upregulation of Dendritic Cell Surface Markers

Maturation AgentCD80 (% positive cells)CD83 (% positive cells)CD86 (% positive cells)HLA-DR (MFI)Reference
Untreated (Immature DC) BaselineLowBaselineBaseline[1]
This compound (Murabutide) Significant Increase~30%Significant IncreaseSignificant Increase[1]
LPS Significant IncreaseHighHighHigh[2][3]
Cytokine Cocktail (TNF-α, IL-1β, IL-6, PGE2) HighHighHighHigh[4]

MFI: Mean Fluorescence Intensity

Table 2: Cytokine Secretion Profile by Mature Dendritic Cells

Maturation AgentTNF-αIL-1βIL-6IL-10IL-12p70Reference
Untreated (Immature DC) LowLowLowLowLow
This compound (Murabutide) Increased--IncreasedNot Detected
LPS HighHighHighLow/VariableHigh
Cytokine Cocktail (TNF-α, IL-1β, IL-6, PGE2) LowLowLowLowLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the generation of monocyte-derived DCs and their subsequent maturation using the discussed agents.

Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol outlines the standard procedure for generating immature DCs from human peripheral blood mononuclear cells (PBMCs).

  • Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence.

  • Differentiation: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50-100 ng/mL), and IL-4 (20-50 ng/mL).

  • Incubation: Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Medium Replacement: On day 3, replace half of the culture medium with fresh medium containing the same concentration of GM-CSF and IL-4.

  • Harvesting: On day 7, harvest the non-adherent and loosely adherent cells, which are now immature DCs.

Maturation of Dendritic Cells

Following the generation of immature DCs, maturation can be induced using various stimuli.

  • Cell Plating: Plate the immature DCs at a density of 1 x 10^6 cells/mL in fresh culture medium.

  • Addition of Maturation Agents:

    • This compound (or Murabutide): Add this compound to the cell culture at a concentration of 1-10 µg/mL.

    • LPS: Add LPS to the cell culture at a concentration of 100 ng/mL to 1 µg/mL.

    • Cytokine Cocktail: Add a cocktail of TNF-α (10-50 ng/mL), IL-1β (10 ng/mL), IL-6 (10-100 ng/mL), and PGE2 (1 µg/mL).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Analysis: After the incubation period, the mature DCs can be harvested and analyzed for the expression of maturation markers by flow cytometry and cytokine secretion by ELISA or other immunoassays.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in this compound-induced DC maturation, the following diagrams have been generated using the Graphviz DOT language.

Romurtide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus This compound This compound NOD2 NOD2 This compound->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates MAPK MAPK TAK1->MAPK IKK IKK Complex TAK1->IKK Gene_Expression Gene Transcription (Co-stimulatory molecules, Cytokines) MAPK->Gene_Expression Activates IκB IκB IKK->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases NFkB->Gene_Expression Translocates & Activates

Caption: this compound's signaling pathway in dendritic cells.

DC_Maturation_Workflow cluster_maturation Maturation PBMCs Peripheral Blood Mononuclear Cells (PBMCs) Monocytes CD14+ Monocyte Isolation PBMCs->Monocytes iDCs Differentiation into Immature DCs (iDCs) (GM-CSF + IL-4) Monocytes->iDCs This compound This compound iDCs->this compound LPS LPS iDCs->LPS Cytokine_Cocktail Cytokine Cocktail iDCs->Cytokine_Cocktail mDCs Mature Dendritic Cells (mDCs) This compound->mDCs LPS->mDCs Cytokine_Cocktail->mDCs Analysis Analysis (Flow Cytometry, ELISA) mDCs->Analysis

Caption: Experimental workflow for DC maturation and analysis.

References

Safety Operating Guide

Navigating the Disposal of Romurtide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Romurtide are integral to laboratory safety and environmental stewardship. As a synthetic immunomodulator, this compound requires careful handling throughout its lifecycle. This guide provides essential, step-by-step procedures for its proper disposal, based on established safety protocols for potent pharmaceutical compounds.

Immediate Safety and Handling Protocols

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Protective Clothing: A laboratory coat, long sleeves, and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.

Data Presentation: this compound Profile

The following table summarizes key quantitative and qualitative data for this compound, based on available chemical information.

PropertyData
Molecular Formula C43H78N6O13
Molecular Weight 887.1 g/mol
GHS Classification Acute Toxicity 4 (Oral)
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statement P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. The following procedures are based on best practices for pharmaceutical waste management.

Waste Segregation and Collection
  • Segregate at the Source: All materials contaminated with this compound must be segregated from other laboratory waste streams. This includes unused product, solutions, contaminated PPE (gloves, disposable lab coats), and empty containers.

  • Designated Hazardous Waste Container: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the compound and its solvent if in solution.

  • Proper Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "solid waste," "aqueous solution," "contaminated debris").

Storage and Handling of Waste
  • Keep Containers Closed: The waste container must remain securely closed at all times, except when adding waste.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the release of material in case of a leak.

Final Disposal
  • Engage a Licensed Contractor: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.

  • Recommended Disposal Method: High-temperature incineration in a permitted hazardous waste incinerator is the recommended method for the final disposal of potent pharmaceutical compounds like this compound. This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Complete all necessary waste pickup forms as required by your institution and the disposal contractor. Maintain records of all disposed waste.

Experimental Protocols

Currently, there are no established and validated experimental protocols for the chemical deactivation of this compound in a laboratory setting. Therefore, on-site chemical treatment is not recommended without a validated procedure developed in consultation with your institution's Environmental Health and Safety (EHS) department.

Visualizing Workflows and Pathways

To further clarify the procedural and biological aspects of working with this compound, the following diagrams have been generated.

romurtide_disposal_workflow start Start: this compound Waste Generation segregate Segregate this compound Waste (solids, liquids, PPE) start->segregate container Place in Labeled Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Pickup by Licensed Waste Contractor contact_ehs->pickup incineration High-Temperature Incineration pickup->incineration end End: Compliant Disposal incineration->end

Caption: Logical workflow for the compliant disposal of this compound waste.

romurtide_signaling_pathway This compound This compound (Muramyl Dipeptide Analog) nod2 NOD2 Receptor (Intracellular) This compound->nod2 Binds to nf_kb NF-κB Activation nod2->nf_kb Triggers signaling cascade cytokines Production of Cytokines and Chemokines nf_kb->cytokines Promotes transcription response Enhanced Immune Response (e.g., Neutrophil Proliferation) cytokines->response Leads to

Caption: Simplified signaling pathway of this compound's immunomodulatory action.[2][3]

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling Romurtide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of Romurtide, a synthetic muramyl dipeptide analog, is paramount. Adherence to strict safety protocols is crucial to minimize exposure and ensure the integrity of the research. This guide provides a procedural framework for the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. Based on the hazard assessment of similar peptide compounds, the following PPE is recommended.[1][2]

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the compound.[1]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or aerosols of the compound.[1]
Body Protection A fully buttoned laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area. A respirator may be required for procedures that generate dust or aerosols.To prevent inhalation of the compound.

Operational Plan: Handling and Reconstitution of Lyophilized this compound

The following protocol outlines the steps for safely handling and reconstituting lyophilized this compound powder.

Materials:

  • Lyophilized this compound in a sealed vial

  • Sterile, appropriate solvent (e.g., Bacteriostatic water or as specified by the manufacturer)

  • Sterile syringes and needles

  • Alcohol swabs

  • Personal Protective Equipment (as specified above)

  • A clean and sterile workspace (e.g., a laminar flow hood)

Procedure:

  • Preparation of Workspace: Ensure your workspace is clean and sterile. Don personal protective equipment before handling the compound.

  • Equilibration: Allow the lyophilized this compound vial and the solvent to reach room temperature before reconstitution.

  • Sterilization: Remove the protective cap from the this compound vial and sterilize the rubber stopper with an alcohol swab. Do the same for the solvent vial.

  • Solvent Aspiration: Using a sterile syringe, carefully draw the required volume of the solvent.

  • Reconstitution: Slowly inject the solvent into the this compound vial, angling the needle so the liquid runs down the side of the vial to minimize foaming.

  • Dissolution: Gently swirl or roll the vial to dissolve the powder. Avoid shaking, as this can denature the peptide.

  • Inspection: Once dissolved, visually inspect the solution for any particulate matter. The solution should be clear.

  • Storage: For immediate use, store the reconstituted solution as recommended by the manufacturer. For longer-term storage, it is advisable to aliquot the solution into smaller, sterile vials and store at -20°C or below to avoid repeated freeze-thaw cycles.

Disposal Plan: Safe Management of this compound Waste

The proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential biological effects. The primary method for the disposal of peptide-based waste is through a certified hazardous waste management service.

Waste TypeDisposal Procedure
Contaminated Solid Waste (e.g., gloves, pipette tips, vials) Segregate all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container. This container should be stored in a designated hazardous waste accumulation area until it is collected for disposal by a certified service.
Liquid Waste For liquid waste containing this compound, chemical inactivation is the preferred method before disposal. This process denatures the peptide, rendering it biologically inactive. Consult with your institution's Environmental Health and Safety (EHS) office for approved inactivation protocols.
Sharps Any needles and syringes used for handling this compound must be immediately placed in a designated sharps container to prevent accidental needlesticks.

Experimental Protocol: Chemical Inactivation of Liquid this compound Waste

This is a general protocol for the chemical inactivation of peptide-based liquid waste and should be adapted based on institutional guidelines and the specific concentration of the waste.

Materials:

  • Liquid waste containing this compound

  • Inactivating agent (e.g., 10% sodium hypochlorite solution)

  • Appropriate container for inactivation

  • pH meter and neutralizing agents (if necessary)

Procedure:

  • Segregation: Collect all liquid waste containing this compound in a designated, labeled container.

  • Inactivation: Add a sufficient volume of a 10% sodium hypochlorite solution to the waste to achieve a final concentration of at least 1%. A common ratio is 1 part waste to 1 part 10% bleach solution.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete deactivation of the peptide.

  • Neutralization: Check the pH of the solution. If necessary, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate neutralizing agent.

  • Final Disposal: After inactivation and neutralization, the solution may be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always confirm this disposal method with your institution's EHS office.

Visual Workflow for Safe Handling and Disposal of this compound

Romurtide_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Sterile Workspace prep_ppe->prep_workspace reconstitute Reconstitute Lyophilized this compound prep_workspace->reconstitute use_in_exp Use in Experiment reconstitute->use_in_exp segregate_solid Segregate Solid Waste use_in_exp->segregate_solid inactivate_liquid Inactivate Liquid Waste use_in_exp->inactivate_liquid dispose_sharps Dispose of Sharps use_in_exp->dispose_sharps hazardous_pickup Arrange for Hazardous Waste Pickup segregate_solid->hazardous_pickup inactivate_liquid->hazardous_pickup dispose_sharps->hazardous_pickup

Caption: Workflow for the safe handling and disposal of this compound.

This compound Signaling Pathway

Romurtide_Signaling Simplified this compound Signaling Pathway This compound This compound nod2 NOD2 Receptor (Intracellular) This compound->nod2 binds to nfkb NF-κB Activation nod2->nfkb activates cytokines Production of Cytokines & Chemokines nfkb->cytokines leads to immune_response Enhanced Immune Response cytokines->immune_response results in

Caption: Simplified signaling pathway of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Romurtide
Reactant of Route 2
Romurtide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.